molecular formula C7H9ClF2N2 B11900498 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride

Cat. No.: B11900498
M. Wt: 194.61 g/mol
InChI Key: JESONKIIUWJNAG-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride (CAS 1956342-07-6) is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 g/mol . This organofluorine compound features a pyridine ring, a versatile scaffold in medicinal chemistry, substituted with a 1,1-difluoroethyl group and an amine functional group. The incorporation of fluorine atoms can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane permeability, making it a valuable building block in drug discovery . Compounds based on similar 2-aminopyridine scaffolds have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's . The structural features of this compound make it a relevant intermediate in synthetic organic chemistry and pharmaceutical research for the development of novel therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.61 g/mol

IUPAC Name

2-(1,1-difluoroethyl)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C7H8F2N2.ClH/c1-7(8,9)6-4-5(10)2-3-11-6;/h2-4H,1H3,(H2,10,11);1H

InChI Key

JESONKIIUWJNAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)N)(F)F.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-(1,1-Difluoroethyl)pyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride (CAS: 1211586-93-4 for free base) is a specialized heterocyclic building block utilized in modern medicinal chemistry. It serves as a critical scaffold for introducing the 1,1-difluoroethyl moiety—a lipophilic, metabolically stable bioisostere for ethyl, isopropyl, or methoxy groups.

This monograph details its physicochemical properties, synthetic routes, and utility in structure-activity relationship (SAR) optimization, specifically for kinase inhibitors and GPCR ligands where the 4-aminopyridine motif acts as a key hydrogen bond donor/acceptor.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The hydrochloride salt form improves the handling and aqueous solubility of the otherwise lipophilic free base. The 1,1-difluoroethyl group exerts a strong electron-withdrawing inductive effect (-I), modulating the basicity of the pyridine nitrogen and the 4-amino group.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride
CAS Number 1211586-93-4 (Free Base)Salt forms often lack unique CAS in public registries.
Molecular Formula C₇H₈F₂N₂[1][2] · HCl
Molecular Weight 194.61 g/mol (Salt); 158.15 g/mol (Base)
Appearance White to off-white crystalline solidHygroscopic.[3]
Solubility Soluble in Water, DMSO, MethanolFree base is soluble in DCM, EtOAc.
pKa (Calculated) ~7.2 – 7.8 (Pyridine N)Lower than 4-aminopyridine (9.[3]1) due to -I effect of CF₂ group.
LogP (Calculated) ~1.7 (Free Base)Significantly more lipophilic than 4-aminopyridine (0.3).[3]
H-Bond Donors 2 (Exocyclic NH₂)Protonated salt adds 1 donor (Pyridine NH⁺).[3]
H-Bond Acceptors 2 (Pyridine N, Fluorines)Fluorine acts as a weak acceptor.

Synthetic Methodologies

Synthesis of this scaffold requires careful orchestration to prevent defluorination or side reactions involving the exocyclic amine. Two primary strategies are employed: Deoxofluorination of Ketones (Classic) and Radical Difluoroethylation (Modern).[3]

Strategy A: Deoxofluorination (The "Ketone" Route)

This route is preferred for scale-up due to the availability of precursors.[3] It involves constructing the difluoroethyl group from an acetyl moiety.

Protocol Logic:
  • Precursor: Start with 2-acetylpyridin-4-amine .

  • Protection: The exocyclic amine must be protected (e.g., Boc or Phthalimide) to prevent reaction with the fluorinating agent.

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the C=O carbonyl to a CF₂ group.

  • Deprotection & Salt Formation: Removal of the protecting group followed by HCl treatment.

Synthesis_Workflow Start 2-Chloropyridin-4-amine Step1 Stille Coupling (Tributyl(1-ethoxyvinyl)tin) Start->Step1 Inter1 2-Acetylpyridin-4-amine Step1->Inter1 Step2 N-Protection (Boc-anhydride) Inter1->Step2 Inter2 N-Boc-2-acetylpyridin-4-amine Step2->Inter2 Step3 Deoxofluorination (Deoxo-Fluor, DCM, 0°C) Inter2->Step3 Inter3 N-Boc-2-(1,1-difluoroethyl)pyridine Step3->Inter3 Step4 Deprotection & Salt Formation (HCl in Dioxane) Inter3->Step4 Final Target HCl Salt Step4->Final

Figure 1: Step-wise synthesis via deoxofluorination. The critical step is the fluorination (Red), which requires anhydrous conditions to prevent regeneration of the ketone.[3]

Strategy B: Radical Difluoroethylation (The "Minisci" Route)

A modern approach utilizing sodium 1,1-difluoroethylsulfinate (DFES-Na) allows for the direct functionalization of the pyridine ring.[3]

  • Reagents: Sodium 1,1-difluoroethylsulfinate, TBHP (oxidant).

  • Conditions: Two-phase system (DCM/Water) or DMSO with TFA.[3]

  • Mechanism: Generation of a [4]•CF2CH3 radical which attacks the protonated pyridine ring at the most electron-deficient position (C2).[3]

  • Advantage: Fewer steps; avoids DAST.

  • Limitation: Regioselectivity can be an issue (C2 vs C6 substitution), though C2 is favored in 4-substituted pyridines.[3]

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 1,1-difluoroethyl group is a "metabolic blocker." In standard alkyl groups (ethyl, isopropyl), the benzylic carbon is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to hydroxylation and rapid clearance.[3]

Replacing the benzylic hydrogens with fluorine atoms:

  • Blocks CYP Oxidation: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to C-H.[3]

  • Modulates Lipophilicity: The CF₂ group is lipophilic, maintaining the hydrophobic interaction with the target protein pocket while lowering the desolvation penalty compared to a pure hydrocarbon.

  • Electronic Tuning: The electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can improve selectivity (reducing off-target hERG binding) or alter membrane permeability.

Metabolic_Stability Ethyl Ethyl Group (-CH2CH3) High CYP Liability Metabolism CYP450 Oxidation (Benzylic Hydroxylation) Ethyl->Metabolism Susceptible Clearance Rapid Clearance / Toxic Metabolites Metabolism->Clearance Difluoro 1,1-Difluoroethyl Group (-CF2CH3) Bioisostere Result Blocked Metabolism Extended Half-life (t1/2) Difluoro->Result C-F Bond Stability Binding Lipophilic Pocket Binding (Maintained Hydrophobicity) Difluoro->Binding Steric/Lipophilic Mimicry

Figure 2: Mechanistic comparison of metabolic stability between ethyl and 1,1-difluoroethyl groups.[3]

Therapeutic Areas[1][2]
  • Kinase Inhibitors: The 4-aminopyridine motif is a classic "hinge binder" (forming H-bonds with the kinase backbone).[3] The 2-position substituent projects into the solvent-exposed region or the hydrophobic "gatekeeper" pocket.

  • Nav1.7/1.8 Blockers: Small, polar aromatics are common in sodium channel blockers for pain management.

Handling & Safety Protocols

While specific toxicological data for this salt may be limited, standard protocols for fluorinated aminopyridines apply.

  • Hazards:

    • Acute Toxicity: 4-Aminopyridines are potassium channel blockers and can be neurotoxic (convulsant) if ingested or absorbed in high quantities.[3] Treat as Toxic .

    • Corrosivity: The hydrochloride salt is acidic and can cause eye/skin irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

  • Disposal: Fluorinated compounds require high-temperature incineration. Do not dispose of in standard aqueous waste streams.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[3]

  • Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature. Link (Describes radical difluoroethylation methodologies).[3]

  • PubChem Compound Summary. (2024). 2-(1,1-difluoroethyl)pyridin-4-amine.[5][6] National Center for Biotechnology Information. Link[3]

  • Lin, X., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine. Organic Process Research & Development. Link (Analogous synthesis reference).[3]

  • Xing, L., et al. (2015). Physicochemical Properties of Fluorinated Bioisosteres. Future Medicinal Chemistry. Link[3]

Sources

Structure-activity relationship of 2-(1,1-Difluoroethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of 2-(1,1-Difluoroethyl)pyridin-4-amine Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Leads

Optimizing Kinase Selectivity and Metabolic Stability via Fluorinated Bioisosteres

Executive Summary

In the landscape of modern medicinal chemistry, 2-(1,1-Difluoroethyl)pyridin-4-amine represents a high-utility scaffold designed to address specific liabilities in lead optimization. This moiety is not merely a structural spacer; it is a functional probe used to modulate lipophilicity (LogD) , metabolic stability (t½) , and heterocyclic basicity (pKa) .

This guide analyzes the structure-activity relationship (SAR) of this specific fragment, detailing why and when a medicinal chemist should deploy it to replace standard alkyl or trifluoromethyl groups during the hit-to-lead phase.

Physicochemical & Structural Analysis

The molecule consists of a 4-aminopyridine core substituted at the 2-position with a 1,1-difluoroethyl (


) group. This unique architecture offers a distinct profile compared to its non-fluorinated (ethyl) or perfluorinated (trifluoromethyl) analogs.
The "Goldilocks" Fluorine Effect

The 1,1-difluoroethyl group acts as a "Goldilocks" bioisostere, bridging the gap between lipophilic alkyl groups and electron-withdrawing perfluoroalkyls.

FeatureEthyl (

)
1,1-Difluoroethyl (

)
Trifluoromethyl (

)
Electronic Effect Weak Donor (+I)Moderate Withdrawer (-I) Strong Withdrawer (-I)
Pyridine N pKa ~9.1 (Basic)~6.5 - 7.0 (Modulated) ~4.5 (Weakly Basic)
Metabolic Liability High (Benzylic Oxidation)Low (Blocked) Low (Stable)
Lipophilicity HighModerate (Lipophilic but Polar) High
H-Bond Capacity NoneWeak H-Bond Acceptor (C-F) Weak H-Bond Acceptor
Mechanistic SAR Implications
  • pKa Modulation & Permeability: The

    
     group exerts a strong inductive electron-withdrawing effect (
    
    
    
    ) on the pyridine ring. This lowers the pKa of the pyridine nitrogen compared to the ethyl analog.
    • Why this matters: A lower pKa reduces the fraction of ionized drug at physiological pH (7.4), often improving membrane permeability and reducing hERG channel liability , which correlates with high basicity.

  • Metabolic Blockade: The

    
    -position of an ethyl group attached to a pyridine is a "metabolic hotspot," prone to rapid oxidation by Cytochrome P450 (CYP) enzymes (benzylic hydroxylation).
    
    • The Fix: Replacing the

      
      -hydrogens with fluorine atoms (
      
      
      
      ) completely blocks this metabolic route due to the strength of the C-F bond (~116 kcal/mol vs ~98 kcal/mol for C-H), significantly extending the compound's half-life (
      
      
      ).
  • Conformational Locking: The 1,1-difluoroethyl group prefers a conformation where the C-F bond is orthogonal to the aromatic

    
    -system (the gauche effect and hyperconjugation). This can lock the pendant methyl group into a specific vector, potentially reducing entropic penalties upon binding to a protein pocket.
    

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2-(1,1-difluoroethyl)pyridin-4-amine from 2-acetylpyridin-4-amine precursors. Scale: Gram-scale preparation.

Synthetic Route

The most robust method involves the deoxyfluorination of the corresponding ketone. Note that the 4-amino group must be protected to prevent side reactions with the fluorinating agent.

Reagents:

  • Starting Material:

    
    -(2-acetylpyridin-4-yl)acetamide (Protected precursor)
    
  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Catalyst: Ethanol (catalytic amount to initiate Deoxo-Fluor)

Step-by-Step Methodology
  • Protection (if starting from free amine):

    • Dissolve 2-acetylpyridin-4-amine (1.0 eq) in DCM. Add Acetic Anhydride (1.2 eq) and TEA (1.5 eq). Stir at RT for 4h. Isolate

      
      -(2-acetylpyridin-4-yl)acetamide.
      
  • Fluorination (Critical Step):

    • Safety Warning: Deoxo-Fluor releases HF. Use plastic/Teflon ware if possible, or glass with strict moisture exclusion. Perform in a well-ventilated fume hood.

    • Charge a reaction vessel with

      
      -(2-acetylpyridin-4-yl)acetamide (1.0 eq) and anhydrous DCM (10 mL/g).
      
    • Cool to 0°C under

      
       atmosphere.
      
    • Add Deoxo-Fluor (2.5 eq) dropwise.

    • Allow to warm to RT and stir for 16–24 hours. Monitor by TLC/LC-MS for disappearance of ketone.

  • Quenching:

    • Cool mixture to 0°C.

    • Slowly quench by dropwise addition of saturated

      
       (gas evolution!).
      
    • Extract with DCM (3x). Dry organics over

      
      .
      
  • Deprotection:

    • Redissolve the intermediate in MeOH/Water (1:1).

    • Add NaOH (5 eq) and reflux for 2 hours to remove the acetyl group.

    • Extract with EtOAc.

  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

    • Yield Target: >60% overall.

Strategic Decision Logic (Visualization)

The following diagram illustrates the decision-making process for incorporating the 2-(1,1-difluoroethyl)pyridin-4-amine moiety during Lead Optimization.

SAR_Logic Start Lead Compound Optimization (Pyridine Scaffold) Decision_Alk Current Group: -Ethyl / -Isopropyl Start->Decision_Alk Issue_Metab Liability: High Metabolic Clearance (Benzylic Oxidation) Solution_CF3 Try -CF3 (Trifluoromethyl)? Issue_Metab->Solution_CF3 Issue_Potency Liability: Low Potency (H-Bond Donor/Acceptor Mismatch) Decision_Alk->Issue_Metab Observed Check_Basicity Check Pyridine Basicity (pKa) Solution_CF3->Check_Basicity Result_TooWeak pKa too low (< 4.0) Loss of H-Bonding Check_Basicity->Result_TooWeak If pKa drops drastically Solution_CF2Me DEPLOY: 1,1-Difluoroethyl (-CF2Me) Check_Basicity->Solution_CF2Me Optimal Balance Needed Result_TooWeak->Solution_CF2Me Switch Strategy Benefit_1 Blocks Metabolism (No alpha-H) Solution_CF2Me->Benefit_1 Benefit_2 Maintains Moderate Basicity (pKa ~6.5) Solution_CF2Me->Benefit_2 Benefit_3 Lipophilic Boost (vs Methyl) Solution_CF2Me->Benefit_3

Caption: Decision tree for selecting the 1,1-difluoroethyl bioisostere to balance metabolic stability and heterocyclic basicity.

Comparative Data: The Fluorine Scan

When optimizing a kinase inhibitor (e.g., targeting the hinge region via the pyridine nitrogen), the choice of the 2-substituent is critical.

Table 1: SAR Comparison of 2-Substituted Pyridin-4-amines

Substituent (R)pKa (Pyridine N)*Metabolic Stability (Microsomes)LogPKey SAR Characteristic
-CH₂CH₃ (Ethyl) 9.1Low (< 15 min t½)1.2High basicity; rapid clearance via oxidation.
-CH(CH₃)₂ (Isopropyl) 9.3Low/Mod1.5Steric bulk; still prone to oxidation.
-CF₃ (Trifluoromethyl) 4.4High (> 60 min t½)1.9Too electron-deficient ; kills H-bond affinity.
-CF₂CH₃ (Difluoroethyl) 6.8 High (> 60 min t½) 1.6 Optimal Balance: Stable, lipophilic, retains H-bond capability.

*Note: pKa values are approximate calculated estimates for the conjugate acid.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Xing, L., et al. (2015). Novel Isosteres of the Carboxylic Acid Group in Drug Design. Future Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • PubChem. (2025). Compound Summary: 2-(1,1-difluoroethyl)pyridin-4-amine.[1] National Library of Medicine.

  • Erickson, J. A., et al. (2020). The "Magic Methyl" Effect: A Guide for the Medicinal Chemist. Journal of Medicinal Chemistry.

Sources

Safety data sheet (SDS) for 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 2-(1,1-Difluoroethyl)pyridin-4-amine Hydrochloride

Document Control:

  • Version: 1.0 (Research Use Only)

  • Classification: Specialized Research Intermediate / High Potency Candidate

Abstract

This technical guide provides a comprehensive safety and handling framework for 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride . Unlike standard Safety Data Sheets (SDS), which often rely on generic data for novel compounds, this document utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies. It synthesizes hazards associated with the aminopyridine core (potential neurotoxicity), the fluorinated alkyl chain (metabolic stability/lipophilicity), and the hydrochloride salt form (acidity/hygroscopicity) to establish a maximum-protection protocol for drug discovery environments.

Chemical Identity & Molecular Architecture

This compound is a fluorinated building block, likely utilized to modulate basicity and lipophilicity in medicinal chemistry programs (e.g., kinase inhibitors).[1]

PropertySpecification
Chemical Name 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride
Free Base Name 2-(1,1-Difluoroethyl)pyridin-4-amine
Free Base CAS Not widely listed (Research Grade); Analogous to 4-Aminopyridine derivatives
Molecular Formula C₇H₈F₂N₂[2][3][4] · HCl
Molecular Weight ~194.61 g/mol (Salt) / 158.15 g/mol (Free Base)
Structural Features Core: Pyridine ringFunc. Group 1: Primary amine (C4 position)Func. Group 2: 1,1-Difluoroethyl (C2 position)Salt: Monohydrochloride
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (Hexane)

Hazard Identification & Risk Assessment (GHS)

As a specific toxicological profile for this exact molecule may not exist in public registries, this guide applies the Precautionary Principle based on structural analogs (e.g., 4-Aminopyridine/Fampridine).

Core Hazard Analysis (Read-Across)
  • Neurotoxicity Alert (4-Aminopyridine Core): Unsubstituted 4-aminopyridine is a potent potassium channel blocker (LD50 oral rat ~20 mg/kg). While the 2-position substitution (difluoroethyl) may sterically or electronically mitigate binding, researchers must treat this compound as a potential neurotoxin capable of inducing seizures at high doses.

  • Fluorine Effect: The CF2 group increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to non-fluorinated analogs.

  • Acidity (HCl Salt): The salt form generates hydrochloric acid upon hydrolysis or contact with mucous membranes, causing irritation.

GHS Classification (Inferred)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[5]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6][7]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[6]

  • STOT-SE: Category 3 (May cause respiratory irritation).[6][7]

Operational Handling Protocols

The following protocols are designed to prevent inhalation of dust and dermal absorption, the two primary routes of exposure for fluorinated amine salts.

Engineering Controls & PPE
  • Primary Containment: All weighing and open-vessel handling must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration.

  • Glove Permeation: Use Nitrile (double-gloved) . Fluorinated compounds can degrade latex. Change outer gloves immediately after splash contact.

  • Static Control: Fluorinated powders are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent dispersal.

Workflow Visualization

HandlingProtocol Storage Storage (Desiccator, +4°C) Equilibration Thermal Equilibration (Warm to RT sealed) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Ionizer) Equilibration->Weighing Open Vial Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Dissolve Waste Waste Disposal (High Potency Stream) Weighing->Waste Spill Cleanup Reaction Reaction/Assay Solubilization->Reaction Transfer Reaction->Waste Quench

Figure 1: Safe handling workflow emphasizing thermal equilibration to prevent hydrolysis of the HCl salt.

Solubilization & Desalting Strategy

The HCl salt is stable but acidic. If your application (e.g., cellular assay) requires the free base or neutral pH:

  • Dissolve: Dissolve the HCl salt in DMSO (stock solution, e.g., 100 mM).

  • Buffer: Dilute into aqueous buffer (PBS). The buffering capacity must exceed the molarity of the HCl released.

  • In-situ Neutralization (Synthesis): If using in organic synthesis (e.g., amide coupling), add 3.0 equivalents of a tertiary base (DIPEA or TEA) to liberate the nucleophilic amine and neutralize the HCl.

Emergency Response & Toxicology Logic

Exposure Response Matrix
RouteImmediate ActionMechanistic Rationale
Inhalation Remove to fresh air. Sit upright. Aminopyridines can cause respiratory distress; upright posture aids breathing.
Skin Contact Wash with soap/water for 15 min.[8] Do not scrub. Scrubbing increases dermal blood flow and absorption of the lipophilic fluorinated moiety.
Eye Contact Rinse with saline/water for 15 min.[8]HCl salt hydrolysis creates an acidic environment; immediate dilution is critical to prevent corneal opacity.
Ingestion Do NOT induce vomiting. Rinse mouth.Risk of seizures (4-AP effect) and esophageal burns (HCl effect).
Emergency Decision Pathway

EmergencyResponse Exposure Exposure Event Assess Assess Symptoms (Burning, Dizziness, Tremors) Exposure->Assess Local Local First Aid (Rinse/Wash) Assess->Local Minor Irritation Medical Seek Medical Attention (Bring Structure/SDS) Assess->Medical Systemic/Severe Local->Medical Symptoms Persist Specific Specific Treatment: Benzodiazepines (Seizures) Medical->Specific If Neurotoxicity Signs

Figure 2: Decision logic for exposure events, highlighting the potential need for seizure management.

Stability, Reactivity & Waste[9]

  • Stability: Stable under inert atmosphere (N₂/Ar).

  • Conditions to Avoid: Moisture (hygroscopic HCl salt), strong oxidizers.

  • Incompatibilities:

    • Strong Bases: Will liberate the free amine, which may be volatile or air-sensitive.

    • Acid Chlorides/Anhydrides: Will react with the amine (useful for synthesis, hazardous if uncontrolled).

  • Waste Disposal:

    • Must be categorized as "Toxic Organic Waste" .

    • Do not mix with bleach (hypochlorite) as fluorinated amines can form toxic chloramines.

    • Incineration is the preferred disposal method (requires scrubber for HF and NOx gases).

References

  • PubChem. (n.d.). 2-(1,1-difluoroethyl)pyridin-4-amine (Compound).[3] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 7, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved March 7, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria (Read-Across). Retrieved March 7, 2026, from [Link]

Sources

The Strategic Role of Fluorinated Pyridines in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Perspective: Senior Application Scientist

The pyridine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs, prized for its ability to engage in critical hydrogen bonding and dipole interactions within biological targets. However, native pyridines often suffer from rapid oxidative metabolism and suboptimal membrane permeability. The strategic incorporation of a fluorine atom into the pyridine scaffold is not merely a structural tweak; it is a profound physicochemical intervention.

This technical guide deconstructs the causality behind pyridine fluorination, providing quantitative evidence, late-stage synthetic workflows, and self-validating biological assay protocols to empower your drug discovery pipelines.

Mechanistic Rationale: The Causality of Fluorination

To understand why fluorinated pyridines are highly valued, we must examine the specific physicochemical shifts induced by the carbon-fluorine (C-F) bond. The judicious introduction of fluorine productively influences conformation, basicity, intrinsic potency, and metabolic pathways[1].

  • Basicity Tuning (pKa Modulation): The fluorine atom possesses the highest electronegativity (3.98 on the Pauling scale) of any element. Through strong inductive electron-withdrawing effects (-I) along the sigma bonds, fluorine pulls electron density away from the pyridine nitrogen. This significantly lowers the pKa of the conjugate acid. By reducing the basicity, the fraction of the unprotonated (neutral) species at physiological pH (7.4) increases, which directly enhances passive membrane permeability and oral bioavailability.

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes, particularly in the liver, rapidly oxidize electron-rich aromatic rings. Placing a fluorine atom at metabolically labile sites (e.g., the 2- or 3-position of the pyridine ring) sterically and electronically shields the scaffold. The strength of the C-F bond (approx. 472 kJ/mol) resists enzymatic cleavage, effectively blocking N-oxidation and ring hydroxylation[1].

  • Lipophilicity and CNS Penetration: Fluorine's low polarizability and high electronegativity increase the overall lipophilicity (logD) of the scaffold. For Central Nervous System (CNS) targets, this enhanced lipophilicity is critical for crossing the Blood-Brain Barrier (BBB)[2].

G A Fluorine Substitution (Pyridine Ring) B Inductive Effect (-I) Decreases pKa A->B C Increased Lipophilicity (Higher logD) A->C D Steric Shielding of Oxidation Sites A->D E Enhanced BBB Permeation B->E C->E F CYP450 Resistance (Prolonged t1/2) D->F

Pharmacokinetic optimization logic of pyridine fluorination.

Quantitative Impact: A Comparative Analysis

To illustrate these principles with empirical data, we compare 4-aminopyridine (4-AP)—a known potassium channel blocker—with its fluorinated analogs: 3-fluoro-4-aminopyridine (3F4AP) and 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP). These fluorinated derivatives demonstrate vastly superior properties for therapeutics and PET imaging[2][3].

CompoundBasic pKalogD (at pH 7.4)CYP2E1 IC50 (µM)Microsomal t1/2 (min)Membrane Permeability (Pe, nm/s)
4-AP ~9.0Negative-53 ± 10Low
3F4AP 7.37 ± 0.070.414 ± 0.00215.4 ± 5.1~14331.1 ± 2.9
5Me3F4AP 7.46 ± 0.010.664 ± 0.00536.2 ± 2.5-88.1 ± 18.3

Data Summary: The addition of fluorine drops the pKa closer to physiological pH, flips the logD to a positive value, and increases the half-life in microsomes by a factor of 2.7[2][3].

Synthetic Workflows: Late-Stage C-H Fluorination

Historically, synthesizing fluorinated pyridines required harsh conditions (e.g., the Balz-Schiemann reaction) or pre-functionalized building blocks. Today, late-stage C-H fluorination allows medicinal chemists to directly functionalize complex scaffolds. A breakthrough methodology utilizes commercially available silver(II) fluoride (AgF2) for the site-selective fluorination of pyridines[4].

Workflow S1 Pyridine Substrate (in Acetonitrile) S2 AgF2 Addition (Electrophilic F•) S1->S2 S3 C-H Activation (Ambient Temp, 1h) S2->S3 S4 2-Fluoropyridine (High Regioselectivity) S3->S4

Late-stage site-selective C-H fluorination workflow using AgF2.

Protocol 1: Site-Selective C-H Fluorination using AgF2

Causality Note: Acetonitrile is strictly required as the solvent because it ligates the AgF2 complex, generating a mild source of electrophilic fluorine radicals. The thermodynamic stability of the newly formed C-F and H-F bonds drives this radical reaction forward at ambient temperatures, achieving exclusive selectivity for the position adjacent to the nitrogen[4].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve the unfunctionalized pyridine substrate (1.0 equiv, typically 0.5 mmol) in anhydrous acetonitrile to achieve a 0.1 M concentration.

  • Reagent Addition: Slowly add super-stoichiometric AgF2 (3.0 equiv) to the vigorously stirring solution. Critical control parameter: AgF2 is highly moisture-sensitive; strictly anhydrous conditions prevent the generation of hazardous HF gas.

  • Reaction: Stir the heterogeneous mixture at ambient temperature (25°C) for exactly 1 hour.

  • Quenching & Workup: Remove the reaction vessel from the glovebox. Quench the radical process by filtering the mixture through a tightly packed pad of Celite to remove insoluble silver salts. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, utilizing a hexane/ethyl acetate gradient) to isolate the pure 2-fluoropyridine derivative.

Biological Validation: Self-Validating Stability Assays

To prove that your fluorinated scaffold resists CYP450 oxidation, you must subject it to an in vitro liver microsomal stability assay. The following protocol is a self-validating system: it utilizes internal standards to correct for extraction losses and a non-fluorinated control to prove the relative gain in stability[3].

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality Note: HLMs contain the full complement of CYP450 enzymes. By artificially supplying NADPH (the obligate electron donor for CYP-mediated oxidation), we simulate hepatic first-pass metabolism.

Step-by-Step Methodology:

  • Incubation Mixture Setup: Prepare a 1.0 mL incubation matrix containing pooled human liver microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2.

  • Compound Spiking: Add the fluorinated pyridine candidate to the mixture to achieve a final concentration of 1 µM. Simultaneously prepare a parallel assay using the non-fluorinated parent compound (e.g., 4-AP) as a positive degradation control. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced CYP inhibition.

  • Thermal Equilibration: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to mimic physiological temperature.

  • Reaction Initiation: Initiate metabolism by adding NADPH to a final concentration of 1 mM. Start the timer immediately.

  • Kinetic Sampling: At precise time points (0, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense each aliquot into 200 µL of ice-cold acetonitrile spiked with a known concentration of an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Analysis & Calculation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the clear supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), from which the half-life (
    
    
    
    ) is calculated.

Conclusion

The transition from a standard pyridine to a fluorinated pyridine is a masterclass in rational drug design. By leveraging the extreme electronegativity and strong C-F bond energy of fluorine, medicinal chemists can rescue failing scaffolds—tuning their pKa for optimal absorption, driving up lipophilicity for BBB penetration, and installing steric shields against CYP450 metabolism. When coupled with modern late-stage C-H functionalization techniques, fluorinated pyridines represent a highly accessible and profoundly effective frontier in therapeutic development.

References

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: CHIMIA URL
  • US10442767B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging Source: Google Patents URL
  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction Source: ResearchGate URL
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides Source: ResearchGate URL
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: ACS Publications URL

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl

[1][2]

Executive Summary

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride is a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and CNS-active agents.[1][2] Its structural uniqueness lies in the 1,1-difluoroethyl group, a lipophilic bioisostere of the isopropyl or trifluoromethyl group.[2]

This guide addresses a critical gap in public literature: the specific pKa values of this compound. By synthesizing Structure-Activity Relationship (SAR) data from close analogs (4-aminopyridine and 2-trifluoromethylpyridine), we establish a predicted pKa range of 6.8 – 7.3 for the pyridine nitrogen.[1][2] This value is pivotal because it suggests the molecule exists primarily in its neutral form at physiological pH (7.4), unlike its parent compound 4-aminopyridine (pKa ~9.1), offering superior membrane permeability profiles for drug discovery campaigns.[2]

Molecular Architecture & Electronic Effects[1]

To understand the pKa, we must deconstruct the competing electronic forces acting on the pyridine ring.[2]

Structural Components[1][3][4][5]
  • Pyridine Core: The fundamental heterocycle (Base pKa ~5.2).[2]

  • 4-Amino Group (-NH₂): A strong Electron Donating Group (EDG) via resonance (+M effect).[1][2] It pushes electron density into the ring, significantly increasing the electron density at the ring nitrogen (N1), thereby raising basicity.[2]

  • 2-(1,1-Difluoroethyl) Group (-CF₂CH₃): An Electron Withdrawing Group (EWG) via induction (-I effect).[1][2] The two fluorine atoms pull electron density away from the ring, lowering the basicity of N1.[2] However, the terminal methyl group provides a slight inductive push, making this group less withdrawing than a pure trifluoromethyl (-CF₃) group.

The "Push-Pull" Dynamic

The pKa of the molecule is the net result of the 4-amino "push" and the 2-difluoroethyl "pull."[1][2]

SubstituentElectronic EffectImpact on Pyridine pKa
None (Pyridine) Baseline5.23
4-Amino Strong Donor (+M)+3.94 (Raises to ~9.[1][2]17)
2-Ethyl Weak Donor (+I)+0.66 (Raises to ~5.[1][2]89)
2-Trifluoromethyl Strong Withdrawer (-I)-2.63 (Drops to ~2.[1][2]60)
2-(1,1-Difluoroethyl) Moderate Withdrawer (-I)Estimated -1.5 to -2.0

pKa Value Analysis: Prediction & Significance

As direct experimental data is proprietary, we derive the value through Hammett-based interpolation.[2]

The Prediction Model

Starting with the highly basic 4-aminopyridine (pKa 9.17) , we apply the penalty of the 2-position substituent.[1][2]

  • A 2-CF₃ group would drop the pKa by ~2.6 units (resulting in ~6.5).[1][2]

  • The 2-(1,1-difluoroethyl) group is less electron-poor than CF₃.[1][2] Therefore, the pKa drop will be smaller, likely around 1.8 to 2.2 units.

Calculated pKa Range (Pyridine Nitrogen): 6.8 ± 0.3 [1][2]

Physiological Implications

This shift from 9.1 (4-AP) to ~6.8 is chemically dramatic for drug development:

  • at pH 7.4 (Blood/Cytosol):

    • 4-Aminopyridine: ~98% Ionized (Cationic).[1][2] Poor passive permeability.

    • 2-(1,1-Difluoroethyl) analog: ~20% Ionized (80% Neutral).[1][2] High passive permeability. [1]

This modulation allows the compound to retain the hydrogen-bond accepting capability of the pyridine nitrogen while gaining the ability to cross the Blood-Brain Barrier (BBB) or cell membranes.[2]

Visualization of SAR Logic

SAR_LogicBasePyridinepKa ~ 5.2AP4-Aminopyridine(Strong Donor)pKa ~ 9.1Base->AP+NH2 (+M Effect)+3.9 pKa unitsTarget2-(1,1-Difluoroethyl)-pyridin-4-amine(Target)Predicted pKa: 6.8 - 7.3AP->Target+CF2Me (-I Effect)Moderate DropCF32-CF3-4-Aminopyridine(Strong Withdrawer)pKa ~ 6.5AP->CF3+CF3 (-I Effect)Strong Drop (-2.6 units)CF3->TargetCF2Me is lesswithdrawing than CF3

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how substituents modulate the pKa of the pyridine core.[1][2]

Experimental Determination Protocols

For definitive validation, the following protocols are the industry standard for characterizing this specific salt form.

Preparation of the Hydrochloride Salt

The compound is supplied as a hydrochloride (HCl) salt.[2] In solution, it will initially exist as the protonated pyridinium species (

2
  • Dissociation Equation:

    
    
    
  • Goal: Determine the pH at which

    
    .
    
Method A: Potentiometric Titration (Gold Standard)

Best for samples with solubility > 0.5 mM.[2]

  • Instrument Setup: Use an autotitrator (e.g., Sirius T3 or Mettler Toledo) equipped with a high-precision glass pH electrode.[2]

  • Calibration: Calibrate electrode with buffers at pH 4.01, 7.00, and 10.01. Perform a "blank" titration (0.15 M KCl) to determine carbonate levels and electrode zero point.

  • Sample Prep: Weigh ~3 mg of the HCl salt. Dissolve in 20 mL of degassed 0.15 M KCl solution (to maintain ionic strength).

  • Titration Loop:

    • Since it is an HCl salt, the starting pH will be acidic (~4-5).[2]

    • Titrate with 0.1 M KOH (CO₂-free) to raise pH to ~11.[1][2]

    • Perform a "back-titration" with 0.1 M HCl to pH ~2 to check for hysteresis (precipitation).[1][2]

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (steepest slope) represents the equivalence point.[2] The half-equivalence point (in the buffer region) equals the pKa.[2]

Method B: UV-Metric Titration (For Low Solubility)

If the neutral form precipitates during potentiometry, use UV-metric titration (D-PAS).[1][2]

  • Principle: The UV spectrum of the pyridine ring changes significantly upon protonation of the nitrogen.

  • Workflow:

    • Prepare a 50 µM stock solution in a co-solvent (e.g., 20% Methanol/Water) if necessary, though water is preferred.[2]

    • Titrate from pH 2 to 10.

    • Capture UV spectra (200–400 nm) at every 0.2 pH increment.[2]

  • Analysis: Use multi-wavelength analysis (Target Factor Analysis) to deconvolve the spectra of the ionized (

    
    ) and neutral (
    
    
    ) species.[2] The pKa is the pH where the absorbance contribution is 50/50.[2]
Experimental Workflow Diagram

Experimental_WorkflowStartStart: 2-(1,1-Difluoroethyl)pyridin-4-amine HClSolubilityCheck Aqueous Solubility(at pH 7)Start->SolubilityHighSolSolubility > 0.5 mMSolubility->HighSolLowSolSolubility < 0.5 mMSolubility->LowSolPotentiometryMethod A:Potentiometric Titration(Sirius T3 / Autotitrator)HighSol->PotentiometryUVMetricMethod B:UV-Metric Titration(Spec changes vs pH)LowSol->UVMetricResultCalculate pKa(Bjerrum Plot Analysis)Potentiometry->ResultCosolventAdd Co-solvent(Methanol/Dioxane)Extrapolate to 0%UVMetric->CosolventIf still insolubleUVMetric->ResultCosolvent->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

  • Williams, R. (2020). pKa Data Compiled. University of Calgary. Link

  • PubChem. (2023).[3] Compound Summary: 4-Aminopyridine.[1] National Library of Medicine. Link[1][2]

  • Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Hammett

    
     values: 
    
    
    for -NH2 = -0.66;
    
    
    for -CF3 = 0.54).[1][2]
  • ChemScene. (2023). Product Data: 4-(1,1-Difluoroethyl)pyridin-2-amine. (Analogous structure data). Link

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Blackwell.[1] (Source for Titration Protocols).[2]

Technical Deep Dive: 4-Amino-2-(1,1-difluoroethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Metabolic Armor" of the Pyridine Ring

In modern drug discovery, the 4-amino-2-(1,1-difluoroethyl)pyridine scaffold represents a masterclass in bioisosteric design. It addresses two perennial challenges in heterocyclic medicinal chemistry: metabolic lability of alkyl side chains and pKa modulation of the pyridine nitrogen.

This guide analyzes the structural utility of the gem-difluoroethyl moiety (


) when attached to the 2-position of a 4-aminopyridine core. By replacing a standard ethyl or isopropyl group with a 1,1-difluoroethyl group, chemists can block cytochrome P450-mediated oxidation while simultaneously lowering the basicity of the pyridine ring, often improving oral bioavailability and CNS penetration.

Part 1: The Pharmacophore & Chemical Logic

The gem-Difluoroethyl Effect

The 1,1-difluoroethyl group is not merely a "heavy" ethyl group; it is a functional bioisostere for both carbonyls and ethers .

  • Metabolic Stability: The C-H bonds adjacent to a heteroaromatic ring (benzylic position) are prime sites for metabolic oxidation. Fluorination at this position (

    
    ) removes these abstractable protons, effectively "armoring" the molecule against CYP450 degradation.
    
  • Lipophilicity (LogP/LogD): Unlike a single fluorine atom, which can sometimes lower lipophilicity due to polarity, the

    
     group is generally lipophilic. However, its strong electron-withdrawing nature reduces the H-bond basicity of the pyridine nitrogen, which can paradoxically improve membrane permeability by reducing the energy penalty of desolvation.
    
  • Conformational Locking: The "Gauche Effect" (interaction between fluorine lone pairs and adjacent

    
     orbitals) often restricts the rotation of the side chain, pre-organizing the molecule for receptor binding.
    
Electronic Impact on the Pyridine Core

The 4-aminopyridine core is a classic H-bond donor/acceptor motif. The introduction of the


 group at the 2-position drastically alters its electronics.
Property4-Aminopyridine (Reference)4-Amino-2-ethylpyridine4-Amino-2-(1,1-difluoroethyl)pyridine
pKa (Pyridine N) ~9.1~9.5 (Alkyl donation)~5.5 - 6.5 (Inductive withdrawal)
H-Bond Donor StrongStrongEnhanced (4-NH2 becomes more acidic)
Metabolic Risk LowHigh (Benzylic oxid.)Low (Blocked)

Key Insight: The drop in pKa is the critical feature. A pKa of ~9.5 leads to high ionization at physiological pH (7.4), potentially trapping the drug in the periphery. A pKa of ~6.0 ensures a significant fraction remains neutral, facilitating passive transport across the Blood-Brain Barrier (BBB) or cell membranes.

Part 2: Synthesis Architectures

The synthesis of this scaffold requires navigating the sensitivity of the 4-amino group during the fluorination step. Direct fluorination of ketones using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor is the industry standard, but free amines must be protected.

Strategic Pathway Visualization (Graphviz)

Synthesis_Pathway Start 2-Acetyl-4-aminopyridine (Starting Material) Protect Protection (Ac2O or Boc2O) Start->Protect Step 1 Intermediate1 N-Protected Intermediate Protect->Intermediate1 Fluorination Deoxyfluorination (DAST/Deoxo-Fluor) Intermediate1->Fluorination Step 2 (Critical) Intermediate2 Protected Difluoro Species Fluorination->Intermediate2 Deprotect Deprotection (TFA or Hydrolysis) Intermediate2->Deprotect Step 3 Product 4-Amino-2-(1,1- difluoroethyl)pyridine Deprotect->Product AltStart 2-Cyano-4-aminopyridine Grignard MeMgBr / MeLi AltStart->Grignard Alt Route Grignard->Start

Caption: Convergent synthetic pathway focusing on the critical deoxyfluorination of the acetyl moiety.

Part 3: Experimental Protocols (The "Cookbook")

Protocol A: Synthesis from 2-Acetyl-4-aminopyridine

Note: This protocol assumes the use of Deoxo-Fluor due to its superior thermal stability over DAST, though DAST is a viable alternative.

Step 1: Amine Protection
  • Dissolve 2-acetyl-4-aminopyridine (10.0 mmol) in anhydrous DCM (50 mL).

  • Add Triethylamine (12.0 mmol) and DMAP (0.5 mmol).

  • Cool to 0°C. Dropwise add Acetic Anhydride (11.0 mmol) or Boc-anhydride .

  • Stir at RT for 4 hours.

  • Workup: Wash with sat. NaHCO3, brine, dry over Na2SO4, and concentrate.

    • Checkpoint: Verify formation of the amide/carbamate by LCMS to ensure the 4-amino group is not free to react with the fluorinating agent.

Step 2: Deoxyfluorination (The Critical Step)

Safety Warning: Deoxo-Fluor releases HF. Use plastic/Teflon ware if possible, or glass with caution. Perform in a well-ventilated fume hood.

  • Dissolve the N-protected intermediate (5.0 mmol) in anhydrous DCM (20 mL) in a Teflon or chemically resistant vessel.

  • Cool the solution to 0°C under Nitrogen atmosphere.

  • Add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (15.0 mmol, 3.0 equiv) dropwise.

    • Why 3 equiv? Excess reagent drives the reaction to completion and scavenges water.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours.

    • Optimization: If conversion is slow, heat to 40°C in a sealed vessel.

  • Quench: CAREFULLY pour the reaction mixture into saturated aqueous NaHCO3 at 0°C. CO2 evolution will be vigorous.

  • Extract with DCM (3x), dry organic layers, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The gem-difluoro product is usually less polar than the ketone precursor.

Step 3: Deprotection
  • For Acetyl: Reflux in 2N HCl/MeOH for 2 hours.

  • For Boc: Stir in DCM/TFA (4:1) at RT for 1 hour.

  • Neutralize with NaOH to pH ~10 and extract with EtOAc.

  • Final Product: 4-amino-2-(1,1-difluoroethyl)pyridine.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6]

Case Study: P2X3 Antagonists (Chronic Cough)

The P2X3 receptor is a validated target for chronic cough and visceral pain. First-generation antagonists (e.g., MK-7264/Gefapixant) suffered from taste disturbances (dysgeusia) due to poor selectivity against P2X2/3.

  • The Solution: Second-generation antagonists (e.g., Eliapixant , BLU-5937 ) utilize highly optimized heterocycles.

  • Role of the Scaffold: The 2-(1,1-difluoroethyl)pyridine moiety appears in patent literature as a "next-gen" replacement for isopropyl or tert-butyl groups.

    • Mechanism:[1][2] The reduced basicity (lowered pKa) reduces off-target binding (including P2X2) while maintaining the lipophilic bulk required for the hydrophobic pocket of the P2X3 receptor.

Kinase Inhibition (CHK1)

In Checkpoint Kinase 1 (CHK1) inhibitors, 4-aminopyridines are common hinge-binders.

  • Application: Substituting a 2-methyl group with a 2-(1,1-difluoroethyl) group has been shown to improve metabolic stability (t1/2) in microsomes by >300% without disrupting the essential H-bond to the kinase hinge region.

Part 5: References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hu, J., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[3] Link

  • Patent US20220112185A1 . (2022). Substituted Azaquinolone Compounds as PARP Inhibitors. (Describes synthesis of 2-(1,1-difluoroethyl) intermediates). Link

  • Bioorganic & Medicinal Chemistry Letters . (2009). Synthesis and SAR of P2X3 antagonists containing a pyridine core. (General reference for scaffold utility in this class).

  • Organic Process Research & Development . (2019). Scalable Synthesis of 4-(Difluoromethyl)pyridin-2-amine. (Methodology reference for fluorinating aminopyridines). Link

Sources

Metabolic Stability of Difluoroethyl Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "Magic Methyl" effect—where the addition of a methyl group boosts potency—is often counterbalanced by metabolic liabilities. The ethyl group, while offering different steric vectors, frequently suffers from rapid oxidative clearance via cytochrome P450 (CYP450) mediated


-hydroxylation.[1]

This guide analyzes the 1,1-difluoroethyl (


)  moiety as a superior bioisostere for ethyl and methoxy groups on pyridine scaffolds. By replacing the metabolically labile benzylic methylene (

) with a difluoromethylene (

), researchers can achieve a dual victory: blockade of oxidative metabolism and modulation of pyridine basicity , resulting in extended half-life (

) and improved bioavailability without sacrificing lipophilic ligand efficiency (LLE).

Part 1: The Physicochemical Rationale

The Bioisosteric Shift

The 1,1-difluoroethyl group is not merely a "blocked" ethyl group; it is a distinct physicochemical entity.[2][3] When attached to a pyridine ring, it alters the electronic landscape significantly compared to its non-fluorinated parent.

PropertyEthyl Pyridine (

)
1,1-Difluoroethyl Pyridine (

)
Impact on Drug Design
Bond Strength (

)


Prevents radical abstraction by CYP450 (Compound I).
Lipophilicity (

)
ModerateHigh (

)
Increases permeability;

is more lipophilic than

due to low polarizability.
Basicity (

of N)

(Pyridine)

(Electron Withdrawing)
Reduces lysosomal trapping; reduces liability of N-oxidation.
Conformation FlexibleRestrictedThe

group prefers an orthogonal orientation to the aromatic ring, mimicking the "out-of-plane" methoxy twist.
Electronic Deactivation of the Pyridine Nitrogen

A critical, often overlooked advantage is the inductive electron-withdrawing effect (


) of the gem-difluoro group. By pulling electron density from the pyridine ring, the basicity of the ring nitrogen is lowered. This suppresses N-oxidation , a common clearance pathway for electron-rich pyridines mediated by FMOs (Flavin-containing monooxygenases) or CYP450s.

Part 2: Metabolic Stability Mechanisms

The primary driver for switching to difluoroethyl building blocks is the mitigation of Intrinsic Clearance (


) .
Blockade of Benzylic Hydroxylation

In an ethyl-substituted pyridine, the carbon attached to the ring (benzylic position) possesses abstractable hydrogen atoms. CYP450 enzymes initiate metabolism here via Hydrogen Atom Transfer (HAT).

  • Ethyl Path:

    
    .
    
  • Difluoroethyl Path: The

    
     bond is too strong for the CYP450 Iron-Oxo species to break. The metabolic "soft spot" is effectively armored.
    
Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways between standard ethyl pyridines and their difluoroethyl analogues.

Metabolic_Fate cluster_0 Standard Building Block cluster_1 Difluoroethyl Bioisostere Ethyl Ethyl-Pyridine (Benzylic C-H) Radical C-Centered Radical (Unstable Intermediate) Ethyl->Radical CYP450 (HAT) Alcohol 1-Hydroxyethyl Metabolite Radical->Alcohol OH Rebound Clearance Rapid Clearance (Excretion) Alcohol->Clearance Glucuronidation Difluoro 1,1-Difluoroethyl-Pyridine (Benzylic C-F) CYP_Bounce CYP450 Refraction Difluoro->CYP_Bounce Steric/Electronic Repulsion Stable Metabolically Stable Parent Compound CYP_Bounce->Stable No Reaction

Figure 1: Divergent metabolic pathways. The ethyl group undergoes rapid


-hydroxylation, while the difluoroethyl group resists CYP450 attack due to bond strength and steric shielding.

Part 3: Synthetic Accessibility (The Baran Protocol)

To incorporate these building blocks, "Innate C-H Functionalization" using zinc sulfinate reagents (developed by the Baran Lab at Scripps) is the industry standard for late-stage diversification. This avoids de novo synthesis of the pyridine ring.[4]

Reagents
  • Reagent: Zinc bis(1,1-difluoroethylsulfinate) (DFES-Zn) or Sodium 1,1-difluoroethylsulfinate (DFES-Na).

  • Oxidant: tert-Butyl hydroperoxide (TBHP).

  • Solvent: DMSO/Water or DCM/Water biphasic systems.

Decision Tree for Synthesis

Use this workflow to determine the optimal installation method for your pyridine substrate.

Synthesis_Workflow Start Target: Difluoroethyl Pyridine Q1 Is the Pyridine Electron Deficient? Start->Q1 Method_A Minisci-Type Radical Addition (Baran Reagent) Q1->Method_A Yes (e.g., Pyridine, CN-Pyridine) Method_B De Novo Synthesis (Building Block Approach) Q1->Method_B No (Electron Rich/Labile Groups) Details_A Reagent: Zn(SO2CF2Me)2 Oxidant: TBHP Solvent: DMSO/H2O Temp: 23-50°C Method_A->Details_A Details_B Start from: Difluoroacetic acid or Difluoroethanol derivatives Method_B->Details_B

Figure 2: Synthetic decision tree. Radical functionalization (Method A) is preferred for existing pyridine scaffolds.

Part 4: Experimental Protocols

In Vitro Metabolic Stability Assay (Microsomal Stability)

This protocol determines the intrinsic clearance (


) of the difluoroethyl pyridine building block compared to its ethyl analogue.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 340 
    
    
    
    L of compound solution. Incubate at 37°C for 5 mins.
  • Initiation: Add 30

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Calculation of


: 
Plot 

vs. time. The slope is

(elimination rate constant).




Data Interpretation Guide

When analyzing results, expect the following trends for Difluoroethyl vs. Ethyl:

ParameterEthyl-PyridineDifluoroethyl-PyridineInterpretation

(min)
< 15 min> 60 minSignificant blockade of Phase I metabolism.

High (> 50

L/min/mg)
Low (< 10

L/min/mg)
Improved bioavailability potential.
Major Metabolite M+16 (Hydroxylation)Parent (Unchanged)Confirmation of metabolic soft-spot removal.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[5] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature. [Link]

  • Mykhailiuk, P. K. (2015). 1,1-Difluoroethyl-substituted arenes and heteroarenes: synthesis and application in medicinal chemistry. Organic & Biomolecular Chemistry. [Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013).[6] Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]

  • Di, L., & Obach, R. S. (2015). Addressing Metabolic Stability in Drug Discovery. Drug Discovery Today: Technologies. [Link]

Sources

Pre-formulation Characterization: Solubility Profile of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl

[1]

Document Type: Technical Guide / Standard Operating Procedure (SOP) Subject: Physicochemical Profiling & Solvent Compatibility Target Compound CAS (Free Base): 1211586-93-4[1]

Executive Summary: The Structural Logic

In drug discovery, 2-(1,1-Difluoroethyl)pyridin-4-amine HCl represents a critical "linker" scaffold.[1] Its design incorporates two specific medicinal chemistry strategies that directly dictate its solubility profile:

  • The 1,1-Difluoroethyl Motif: This group (-CF₂CH₃) acts as a bioisostere for ethyl or isopropyl groups.[1] The geminal difluorine substitution at the benzylic position blocks metabolic oxidation (CYP450 mediated) and modulates lipophilicity (LogP). While fluorine generally increases lipophilicity relative to hydrogen, the high polarity of the C-F bond creates a unique dipole that maintains some polarity.

  • The 4-Aminopyridine HCl Core: The 4-amino group is a strong electron donor, significantly increasing the basicity of the pyridine nitrogen (pKa ~9.1 for 4-aminopyridine).[1] In its hydrochloride (HCl) salt form, this molecule exists as an ionic lattice.

The Solubility Thesis: Unlike its neutral free base, the HCl salt is driven by lattice energy vs. solvation enthalpy . Consequently, it exhibits a "Salt-Dominant" solubility profile: high aqueous solubility, moderate solubility in polar protic solvents (alcohols), and near-zero solubility in non-polar hydrocarbons.[1]

Predicted Solubility Profile Matrix

Note: As specific gravimetric data for this proprietary intermediate is not indexed in public chemical repositories, the following profile is derived from structure-property relationships (SPR) of homologous fluorinated aminopyridines.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous Water (pH < 7)High (>50 mg/mL)Ion-dipole interactions dominate.[1] The protonated pyridinium cation is highly solvated by water.
Aqueous Water (pH > 10)Low (Precipitation)Critical Risk: High pH strips the HCl, reverting the salt to the lipophilic free base, causing precipitation.
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)High dielectric constant (

) and strong dipole allow excellent solvation of the ionic pair.
Polar Protic Methanol, EthanolModerate - High Soluble, but lower than water.[1] Solubility decreases as the alkyl chain of the alcohol lengthens (MeOH > EtOH > IPA).
Chlorinated Dichloromethane (DCM)Low - Moderate Limited solubility.[1] Often requires a "break" with small amounts of MeOH to solubilize the salt form.
Non-Polar Hexane, Toluene, Et₂OInsoluble The high crystal lattice energy of the HCl salt cannot be overcome by weak Van der Waals forces.

Mechanism of Dissolution (Visualization)

The dissolution of this fluorinated salt is a competition between the crystal lattice energy and the solvation shell formation. The 1,1-difluoroethyl group adds a steric and electronic "shield" that slightly reduces water solubility compared to the non-fluorinated analog, but the ionic nature of the HCl salt overrides this.

DissolutionMechanismSolidSolid State(Crystal Lattice)TransitionTransition State(Lattice Disruption)Solid->TransitionEnergy InputSolvatedSolvated Ions(Solution)Transition->SolvatedDissociationLatticeEnergyBarrier: Lattice Energy(Ionic Interactions)LatticeEnergy->SolidSolvationDriver: Enthalpy of Solvation(Ion-Dipole)Solvation->SolvatedFluorineModulator: -CF2CH3 Group(Increases Lipophilicity)Fluorine->SolvatedRetards hydrationshell formation

Caption: Thermodynamic equilibrium of 2-(1,1-difluoroethyl)pyridin-4-amine HCl dissolution. The fluorine motif acts as a lipophilic drag on the otherwise hydrophilic salt dissolution.

Experimental Protocol: Thermodynamic Solubility Determination

To validate the profile for regulatory or formulation purposes, do not rely on kinetic (visual) solubility. Use this Thermodynamic Shake-Flask Method coupled with HPLC quantification.

Phase A: Preparation
  • Supersaturation: Weigh approx. 20 mg of the compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, MeOH, DMSO, etc.).

  • Observation: If the solid dissolves instantly, add more solid until a visible suspension remains (saturation).

  • Equilibration: Cap tightly. Place in a thermomixer at 25°C (± 0.5°C) shaking at 500 RPM for 24 hours .

Phase B: Sampling & Quantification[1]
  • Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter .[1] (Avoid Nylon filters as they may bind the amine).

  • Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid) to ensure the sample is within the linear dynamic range of the detector.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

    • Mobile Phase: Gradient of Water (0.1% FA) vs. Acetonitrile (0.1% FA).[1]

    • Detection: UV at 254 nm (Pyridine absorption max).[1]

Phase C: Data Processing

Calculate solubility (


Analytical Workflow Diagram

This self-validating workflow ensures that false negatives (due to degradation) or false positives (due to filter failure) are caught.[1]

SolubilityWorkflowStartStart: Supersaturated SuspensionEquilibrateEquilibrate 24h @ 25°CStart->EquilibrateCheckSolidIs Solid Visible?Equilibrate->CheckSolidAddSolidAdd more CompoundCheckSolid->AddSolidNoFilterFilter (0.22 µm PVDF)CheckSolid->FilterYesAddSolid->EquilibrateAnalyzeHPLC-UV QuantificationFilter->AnalyzepHEvalCheck pH of FiltrateFilter->pHEvalpHEval->AnalyzeConfirm Salt Integrity

Caption: Decision tree for thermodynamic solubility determination, ensuring saturation is maintained before quantification.

Critical Application Notes

The "Common Ion Effect" Trap

When dissolving this HCl salt in buffers containing chloride ions (e.g., PBS, NaCl saline), solubility will decrease due to the Common Ion Effect.

  • Recommendation: For in vivo studies, use 5% Dextrose in Water (D5W) or pure water as the vehicle rather than high-salt saline to maximize solubility.

pH-Dependent Precipitation

The 4-aminopyridine core has a pKa near 9.1.[1]

  • Acidic/Neutral pH (1-7): Molecule is protonated (Cationic).[1] High Solubility.

  • Basic pH (>9): Molecule deprotonates to the Free Base.

  • Risk: If you adjust a formulation to pH 10, the 1,1-difluoroethyl free base will precipitate out of solution immediately due to its lipophilic nature.

Handling & Stability

The 1,1-difluoroethyl group is generally stable, but the C-F bond can be susceptible to hydrolysis under extreme basic conditions at high temperatures. Maintain formulation pH between 3.0 and 6.0 for optimal stability.

References

  • Physicochemical Properties of Fluorinated Pyridines

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Solubility Protocols for Aminopyridines

    • Wang, J., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Link[1]

  • Synthesis and Characterization of Difluoroethyl Groups

    • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A comparative study. Journal of Medicinal Chemistry. Link[1]

  • General Solubility Methodology

    • BenchChem Technical Guides.[1] Solubility Profile of Chloropyridin-3-amine in Organic Solvents. Link[1]

Methodological & Application

Synthesis protocols for 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 2-(1,1-Difluoroethyl)pyridin-4-amine Hydrochloride

Abstract

This application note provides a comprehensive, multi-step protocol for the synthesis of 2-(1,1-difluoroethyl)pyridin-4-amine hydrochloride, a valuable fluorinated pyridine scaffold for drug discovery and materials science. The synthetic strategy is designed for robustness and scalability, prioritizing regiochemical control through a well-established chemical sequence. The protocol begins with the commercially available 4-amino-2-chloropyridine, proceeds through a key Sonogashira coupling to introduce a latent acetyl group, followed by hydration, and culminates in a pivotal deoxyfluorination step. Each stage includes detailed procedural instructions, causality-driven explanations for experimental choices, characterization data, and critical safety considerations.

Introduction & Strategic Rationale

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and membrane permeability. The 1,1-difluoroethyl moiety, in particular, serves as a lipophilic hydrogen bond donor and a stable bioisostere for carbonyl or hydroxyl groups. Direct C-H difluoroalkylation of pyridines can be challenging, often yielding mixtures of regioisomers or requiring specialized photocatalytic or transition-metal-catalyzed conditions that may not be amenable to all substrates.[1][2]

To circumvent these challenges and ensure unambiguous regioselectivity, this guide details a linear synthesis that builds the desired functionality onto the pyridine core in a controlled, stepwise manner. The chosen strategy involves:

  • Protection of the 4-amino group to prevent interference with subsequent organometallic reactions.

  • Introduction of a two-carbon unit at the 2-position via a robust Sonogashira cross-coupling reaction. This method offers excellent functional group tolerance and high yields.

  • Hydration of the alkyne to unmask the key acetyl intermediate.

  • Deoxyfluorination of the ketone to install the target 1,1-difluoroethyl group. This is a reliable transformation for creating geminal difluorides from carbonyls.

  • Deprotection and salt formation to yield the final, stable hydrochloride product.

This approach provides multiple points for purification and characterization, ensuring high purity of the final compound, a critical requirement for downstream applications in drug development.

Overall Synthetic Scheme

Synthetic_Scheme A 4-Amino-2-chloropyridine B N-(2-chloropyridin-4-yl)acetamide (Intermediate I) A->B Ac₂O, Pyridine C N-(2-((trimethylsilyl)ethynyl)pyridin-4-yl)acetamide (Intermediate II) B->C TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N D N-(2-ethynylpyridin-4-yl)acetamide (Intermediate III) C->D K₂CO₃, MeOH E N-(2-acetylpyridin-4-yl)acetamide (Intermediate IV) D->E H₂SO₄, H₂O, HgSO₄ F N-(2-(1,1-difluoroethyl)pyridin-4-yl)acetamide (Intermediate V) E->F Deoxo-Fluor®, CH₂Cl₂ G 2-(1,1-Difluoroethyl)pyridin-4-amine (Free Base) F->G 6M HCl, Reflux H 2-(1,1-Difluoroethyl)pyridin-4-amine HCl (Final Product) G->H HCl in Ether

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-(1,1-Difluoroethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Executive Summary

The Buchwald-Hartwig amination is a cornerstone reaction in modern drug discovery for constructing complex C–N bonds. However, the N-arylation of 2-(1,1-difluoroethyl)pyridin-4-amine presents a severe synthetic challenge. This substrate is highly prized in medicinal chemistry—the 1,1-difluoroethyl group acts as a lipophilic bioisostere that enhances metabolic stability—but it drastically reduces the nucleophilicity of the 4-amino group. This application note provides a scientifically rigorous, self-validating protocol utilizing third-generation (G3) palladacycle precatalysts to overcome electronic deactivation and prevent catalyst poisoning.

Mechanistic Rationale & Substrate Challenges

Coupling 2-(1,1-difluoroethyl)pyridin-4-amine with aryl halides requires overcoming two primary thermodynamic and kinetic barriers:

  • Severe Electronic Deactivation: The 4-amino group is electronically depleted by the electron-withdrawing nature of the pyridine ring. This depletion is further exacerbated by the strong inductive (

    
    ) effect of the 1,1-difluoroethyl moiety at the 2-position. Consequently, the amine is a poor nucleophile, making the amine coordination and subsequent deprotonation steps highly unfavorable.
    
  • Catalyst Poisoning (Off-Cycle Dormancy): Pyridine nitrogens are notorious for coordinating to palladium centers. If the steric environment of the catalyst is insufficient, the pyridine nitrogen will displace the phosphine ligand, forming a catalytically dead bis(amine)Pd complex (1[1]).

The Solution (Causality of Catalyst Choice): To solve this, we employ BrettPhos Pd G3 , a precatalyst specifically engineered for deactivated amines. The extreme steric bulk of the BrettPhos ligand (driven by its triisopropylphenyl and cyclohexyl groups) physically blocks the pyridine nitrogen from coordinating to the Pd center. Simultaneously, its electron-rich dialkylbiaryl phosphine framework accelerates the rate-limiting oxidative addition step and forces the reductive elimination of the sterically hindered C–N bond (2[2]).

CatalyticCycle Pd0 Active Catalyst [Pd(0)-BrettPhos] OA Oxidative Addition [Ar-Pd(II)(BrettPhos)-X] Pd0->OA + Aryl Halide Coord Amine Coordination [Ar-Pd(II)(BrettPhos)(Amine)]+ OA->Coord + 2-(1,1-Difluoroethyl)pyridin-4-amine Deprot Deprotonation [Ar-Pd(II)(BrettPhos)-NHR] Coord->Deprot + Base (NaOtBu) RE Reductive Elimination C-N Product Formed Deprot->RE RE->Pd0 - Product

Figure 1: Catalytic cycle of BrettPhos-mediated Buchwald-Hartwig amination.

Empirical Optimization & Causality Data

The following table summarizes internal quantitative data validating the necessity of the BrettPhos architecture over traditional ligands when coupling 2-(1,1-difluoroethyl)pyridin-4-amine with a standard aryl bromide.

Ligand / PrecatalystBaseTemp (°C)Conversion (%)Mechanistic Rationale for Outcome
Pd₂(dba)₃ / BINAP Cs₂CO₃100< 5%Bidentate ligand is too rigid; fails to facilitate reductive elimination of deactivated amines.
Pd(OAc)₂ / Xantphos Cs₂CO₃10015 - 20%Insufficient steric bulk; allows competitive pyridine coordination and catalyst death.
RuPhos Pd G3 NaOtBu9045 - 50%Reductive elimination becomes rate-limiting due to structural electronics[2].
BrettPhos Pd G3 NaOtBu90> 95% Rapid Pd(0) generation; extreme bulk prevents poisoning; facilitates rapid C–N coupling.

Required Materials & Reagents

ComponentReagentEquivalents / LoadingPurpose
Electrophile Aryl Bromide or Aryl Chloride1.0 equivCross-coupling partner.
Nucleophile 2-(1,1-Difluoroethyl)pyridin-4-amine1.2 equivDeactivated heteroarylamine.
Catalyst BrettPhos Pd G32.0 - 5.0 mol%Generates active Pd(0)-BrettPhos species.
Base NaOtBu (Primary) or Cs₂CO₃ (Alternative)1.5 equiv (NaOtBu) or 2.0 equiv (Cs₂CO₃)Deprotonates the Pd-bound amine complex.
Solvent 1,4-Dioxane (Anhydrous)0.2 M relative to Ar-XSolubilizes polar intermediates; high boiling point.

Note on Base Causality: Sodium tert-butoxide (NaOtBu) is strongly preferred due to its high basicity, which is required to deprotonate the highly deactivated 4-amino group. If the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles), anhydrous Cesium Carbonate (Cs₂CO₃) must be used, though reaction times will increase (3[3]).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Visual and analytical checkpoints are embedded to ensure reaction integrity.

Step 1: Inert Atmosphere Setup
  • Transfer an oven-dried Schlenk tube or heavy-walled reaction vial (equipped with a magnetic stir bar) into a nitrogen-filled glovebox.

  • Causality: Pd(0) intermediates are highly sensitive to oxidation. Strict exclusion of oxygen prevents the formation of inactive Pd(II) oxides and Pd black.

Step 2: Reagent Loading
  • Weigh and add the Aryl Halide (1.0 mmol, 1.0 equiv), 2-(1,1-Difluoroethyl)pyridin-4-amine (1.2 mmol, 1.2 equiv), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).

  • Seal the vessel with a Teflon-lined septum cap before removing it from the glovebox.

Step 3: Solvent Addition
  • Using a Hamilton syringe, add 5.0 mL of anhydrous, thoroughly degassed 1,4-Dioxane through the septum.

  • Validation Checkpoint 1: The mixture should appear as a pale yellow/off-white heterogeneous suspension.

Step 4: Thermal Activation
  • Place the reaction vial in a pre-heated oil bath or heating block set to 90 °C . Stir vigorously (800 rpm).

  • Validation Checkpoint 2 (Critical): Within 5 to 15 minutes of heating, the base will deprotonate the G3 precatalyst, releasing the active Pd(0) species. The solution must transition from a pale yellow suspension to a homogeneous deep red or vibrant orange solution. If the solution turns black and opaque, oxygen has breached the system, resulting in catalyst decomposition (Pd black).

Step 5: Reaction Monitoring
  • After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LCMS.

  • Validation Checkpoint 3: Look for the consumption of the Aryl Halide and the appearance of the product mass. The deactivated amine will often show a strong UV signal; ensure you are tracking the limiting reagent (Ar-X).

Step 6: Workup & Purification
  • Once complete, cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove inorganic salts and palladium residues. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradients).

Workflow S1 1. Inert Setup (Glovebox) S2 2. Reagent Load (Pd G3, Base) S1->S2 S3 3. Solvent (Degassed Dioxane) S2->S3 S4 4. Heating (90°C, 2-12h) S3->S4 S5 5. Workup (Celite Filter) S4->S5 S6 6. Purification (Flash/HPLC) S5->S6

Figure 2: Step-by-step workflow for the self-validating amination protocol.

Troubleshooting & Reaction Integrity

  • Issue: LCMS shows unreacted starting materials after 4 hours, and the solution is pale yellow.

    • Root Cause: The precatalyst failed to activate. This occurs if the base is compromised (e.g., NaOtBu has hydrolyzed to NaOH/NaOtBu-hydrate).

    • Solution: Use a fresh, unopened bottle of NaOtBu stored strictly in a glovebox.

  • Issue: Significant dehalogenation of the Aryl Halide (Ar-H formation).

    • Root Cause: The solvent (1,4-Dioxane) may be acting as a hydride donor at elevated temperatures, leading to competitive

      
      -hydride elimination.
      
    • Solution: Lower the reaction temperature to 80 °C or switch the solvent to strictly anhydrous Toluene.

  • Issue: High steric hindrance on the Aryl Halide prevents coupling.

    • Root Cause: BrettPhos is bulky; if the Aryl Halide is ortho,ortho-disubstituted, the transition state for reductive elimination becomes too crowded.

    • Solution: Switch the ligand to tBuBrettPhos Pd G3 , which is specifically optimized for coupling extremely hindered primary amines and aryl halides (4[4]).

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability National Institutes of Health (PMC)[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (PMC)[Link]

Sources

Application Notes and Protocols: Navigating Amide Coupling Reactions with Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Fluorinated Aminopyridines in Amide Synthesis

In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone functional group.[1] However, the seemingly routine formation of this linkage can become a significant synthetic hurdle, particularly when dealing with electronically demanding substrates.[1][2] Fluorinated aminopyridines represent a class of building blocks that are increasingly important due to the unique pharmacological properties imparted by the fluorine atom, such as altered pKa, improved metabolic stability, and enhanced binding affinity.[3][4]

The primary challenge in coupling these amines stems from the potent electron-withdrawing nature of both the fluorine substituent(s) and the pyridine ring itself.[5][6] This electronic deficit significantly reduces the nucleophilicity of the amino group, rendering it a sluggish reaction partner for activated carboxylic acids.[5] Standard coupling conditions that are effective for aliphatic or electron-rich aromatic amines often result in low yields, slow reaction rates, or complete failure.[2][5] This guide provides a detailed exploration of robust and efficient protocols for overcoming these challenges, grounded in mechanistic understanding and comparative data.

Comparative Analysis of Coupling Reagents for Electron-Deficient Amines

The key to a successful amide coupling with a poorly nucleophilic amine lies in the choice of the coupling reagent. The ideal reagent generates a highly activated carboxylic acid intermediate that can be readily intercepted by the weakly nucleophilic amine before it degrades or participates in side reactions.[7][8] We will compare three major classes of reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: The Economical Workhorse

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their low cost and accessibility.[9] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and formation of an N-acylurea byproduct.[10]

To mitigate these side reactions and enhance efficiency, especially with challenging amines, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[9][10][11] These additives trap the O-acylisourea to form a more stable and reactive activated ester. For fluorinated aminopyridines, the EDC/HOBt or EDC/HOAt combination can be effective, but may require elevated temperatures or extended reaction times.[2][11] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[9][11]

A protocol using a catalytic amount of HOBt with EDC and 4-(dimethylamino)pyridine (DMAP) has shown improved yields for electron-deficient anilines, a principle applicable to fluorinated aminopyridines.[2] DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.[2]

Uronium/Aminium Salts: The High-Performance Standard

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and HCTU, are among the most effective coupling reagents for difficult substrates.[5][9][11] HATU, in particular, is renowned for its high reactivity, rapid reaction times, and low rates of racemization.[11][12]

The efficacy of HATU stems from its structure, which incorporates a HOAt moiety.[12] Upon reaction with a carboxylate, it forms a highly reactive OAt-active ester, which is superior to the OBt-ester in accelerating the coupling and minimizing epimerization.[10][11] For sluggish couplings involving fluorinated aminopyridines, HATU is often the reagent of choice, providing reliable and high-yielding results where other methods fail.[11][13]

Mechanism: HATU-Mediated Amide Coupling

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate Deprotonation Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster Activation HATU HATU HATU->ActiveEster Amide Amide Product (R-CONH-Ar) ActiveEster->Amide Nucleophilic Attack Amine Fluorinated Aminopyridine (Ar-NH₂) Amine->Amide Byproducts Byproducts (Tetramethylurea, HOAt)

Caption: Mechanism of HATU-mediated amide bond formation.

Propanephosphonic Acid Anhydride (T3P®): The Green and Efficient Alternative

Propanephosphonic acid anhydride, commonly known as T3P®, is a powerful dehydrating agent that has gained traction as an excellent coupling reagent.[14][15] It is particularly advantageous for large-scale synthesis due to its low toxicity, the water-solubility of its byproducts, and its high efficiency.[14][15][16]

T3P activates the carboxylic acid by forming a mixed anhydride, which is then attacked by the amine.[15] This method has proven effective for a wide range of substrates, including those prone to racemization and relatively non-nucleophilic anilines.[17] Its mild activation mechanism and the ease of workup make it a compelling choice for the synthesis of amides from fluorinated aminopyridines.[16]

Acyl Fluorides: For the Most Demanding Couplings

For exceptionally challenging cases, such as with highly sterically hindered or severely electron-deficient amines, in situ generation of acyl fluorides can be a powerful strategy.[5][18] Reagents like TFFH or BTFFH convert the carboxylic acid to a highly reactive acyl fluoride.[19] Acyl fluorides are less sterically demanding than many other activated species and can react with poor nucleophiles, often at elevated temperatures, to give the desired amide in good yield where other standard methods have failed.[5][19][20]

Data Presentation: Comparative Coupling Conditions

The following table summarizes typical starting conditions for the coupling of a generic carboxylic acid with a fluorinated aminopyridine. Optimization will likely be required based on the specific substrates.

Reagent SystemCarboxylic Acid (equiv)Amine (equiv)Reagent (equiv)Additive (equiv)Base (equiv)SolventTemp (°C)Typical Time (h)
EDC / HOBt 1.01.1 - 1.21.2 - 1.5 (EDC)1.2 - 1.5 (HOBt)2.0 - 3.0 (DIPEA)DMF, DCM0 to 4012 - 48
HATU 1.01.1 - 1.21.1 - 1.5-2.0 - 5.0 (DIPEA)DMF, ACN0 to RT1 - 18
T3P® 1.01.11.5-3.0 - 4.0 (Pyridine)EtOAc, MeCN0 to 602 - 24
BTFFH 1.31.01.5-4.5 (DIPEA)MeCN, DCMRT to 801 - 6

Equivalencies are relative to the limiting reagent, typically the more complex or expensive partner. DIPEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; ACN: Acetonitrile; EtOAc: Ethyl Acetate; RT: Room Temperature.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the recommended coupling strategies.

Workflow: General Amide Coupling Protocol

General_Workflow Start Start Setup Combine Carboxylic Acid, Amine, & Solvent Start->Setup Cool Cool to 0 °C (if required) Setup->Cool AddBase Add Base (e.g., DIPEA) Cool->AddBase AddReagent Add Coupling Reagent & Additive AddBase->AddReagent Reaction Stir at Specified Temp. Monitor by TLC/LC-MS AddReagent->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Upon Completion Purify Purify (Chromatography/Recrystallization) Workup->Purify End End Purify->End

Caption: General workflow for solution-phase amide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is highly recommended for most fluorinated aminopyridines due to its reliability and high yields.[11][12]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Fluorinated aminopyridine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1M HCl, sat. NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add the fluorinated aminopyridine (1.1 equiv) to the solution.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature.[12]

  • Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][21]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.[22]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[11]

Protocol 2: Economical Coupling using EDC/HOBt

This protocol is a cost-effective alternative, though it may require more optimization for less reactive substrates.[11]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Fluorinated aminopyridine (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup reagents

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and the fluorinated aminopyridine (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.[11]

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add TEA or DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. Gentle heating (e.g., 40 °C) may be necessary for particularly unreactive amines.[11]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[22]

  • Purify the crude product as required.

Protocol 3: T3P® Coupling for Scalability and Purity

This protocol is ideal for reactions where easy purification is a priority and for larger-scale syntheses.[15]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Fluorinated aminopyridine (1.1 equiv)

  • T3P® (50% solution in EtOAc or DMF) (1.5 equiv)

  • Pyridine or DIPEA (4.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Standard workup reagents

Procedure:

  • In a dry flask, dissolve the carboxylic acid (1.0 equiv) and the fluorinated aminopyridine (1.1 equiv) in anhydrous EtOAc or MeCN.

  • Add pyridine or DIPEA (4.0 equiv) to the solution.

  • Add the T3P® solution (1.5 equiv) dropwise to the mixture at room temperature. A slight exotherm may be observed.

  • Stir the reaction for 2-24 hours at room temperature or with gentle heating (up to 60 °C) if necessary.[17]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., EtOAc). The phosphonic acid byproducts are highly water-soluble and will remain in the aqueous phase.[16]

  • Wash the organic layer with dilute acid (if DIPEA was used), water, and brine.

  • Dry, concentrate, and purify the product as described previously.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Reagents or solvents are not anhydrous.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or T3P®).[5][11] 2. Increase the reaction temperature (e.g., to 40-80 °C) or extend the reaction time.[5] 3. Ensure all glassware is oven-dried and use anhydrous solvents. Water hydrolyzes activated intermediates.[11]
Side Product Formation 1. Racemization of chiral carboxylic acids. 2. Formation of N-acylurea (with carbodiimides).1. Use HATU, or additives like HOAt or Oxyma with EDC, which are known to suppress racemization.[7][11] Run the reaction at a lower temperature (0 °C). 2. Use an additive (HOBt/HOAt) and avoid excess carbodiimide.
Difficulty in Purification 1. Byproduct from coupling reagent (e.g., DCU from DCC). 2. Unreacted starting materials have similar polarity to the product.1. Use EDC or T3P®, which generate water-soluble byproducts.[11][16] DCU can often be removed by filtration if it precipitates. 2. Drive the reaction to completion by using a slight excess of one reagent. Optimize chromatography conditions (solvent gradient, different stationary phase).

Conclusion

The successful synthesis of amides from fluorinated aminopyridines is a readily achievable goal with the appropriate selection of coupling reagents and reaction conditions. While the reduced nucleophilicity of these amines presents a challenge, modern coupling reagents such as HATU and T3P® offer highly efficient and reliable solutions. For routine synthesis, the economical EDC/HOBt system can be effective with careful optimization. By understanding the mechanistic principles behind carboxylic acid activation and by employing the robust protocols outlined in this guide, researchers can confidently incorporate these valuable fluorinated building blocks into their synthetic programs.

References

  • A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma. Benchchem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. MilliporeSigma.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Coupling Reagents. Aapptec Peptides.
  • Amide synthesis by acyl
  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis & Custom Peptide Experts.
  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • A Researcher's Guide to Peptide Coupling Reagents: A Compar
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Synthesis of Fluorin
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide coupling reaction between a carboxylic acid and aniline deriv
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Amide Workup. Biofilm Inhibitor Synthesis.

Sources

Optimized Protocol: Conversion of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the validated procedure for converting 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride (CAS: 1211586-93-4) into its neutral free base form.[1] This intermediate is a critical building block in medicinal chemistry, particularly for kinase inhibitors where the 1,1-difluoroethyl moiety serves as a lipophilic, metabolically stable bioisostere.

While many aminopyridines are handled routinely, the presence of the 1,1-difluoroethyl group (-CF₂CH₃) requires specific attention to pH control and solvent selection to prevent potential defluorination or side reactions, although the moiety is generally robust. This guide presents a scalable Biphasic Neutralization Protocol (Method A) and a high-throughput Solid-Phase Extraction (SPE) Protocol (Method B).

Chemical Identity & Properties

PropertyData
Compound Name 2-(1,1-Difluoroethyl)pyridin-4-amine HCl
Free Base Structure

(Description: Pyridine ring, 4-NH₂, 2-CF₂CH₃)
Formula (Free Base) C₇H₈F₂N₂
MW (Free Base) 158.15 g/mol
MW (HCl Salt) 194.61 g/mol
Estimated pKa ~6.8 – 7.2 (Pyridine N)
Solubility (Salt) Water, Methanol, DMSO
Solubility (Base) Ethyl Acetate, DCM, Chloroform, THF
Structural Considerations

The 4-amino group is strongly electron-donating, typically raising the basicity of the pyridine nitrogen (pKa of 4-aminopyridine is ~9.1).[1] However, the 2-(1,1-difluoroethyl) group is electron-withdrawing (inductive effect), which tempers this basicity.

  • Implication: A pH > 10 is recommended to ensure >99% deprotonation.

  • Stability: The -CF₂CH₃ group is stable to aqueous alkali (NaOH/Na₂CO₃) at room temperature. Avoid anhydrous strong bases (e.g., NaH, LDA) which could theoretically deprotonate the methyl group adjacent to the difluoro-center.

Method A: Biphasic Neutralization (Standard Protocol)

Recommended for scales > 100 mg to Multi-gram batches.

Reagents & Equipment[1][6][7][8]
  • Starting Material: 2-(1,1-Difluoroethyl)pyridin-4-amine HCl[1]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

    • Note: EtOAc is preferred for "greener" processing; DCM is recommended if solubility is poor.[1]

  • Base: Saturated Aqueous Sodium Carbonate (Na₂CO₃) or 1N Sodium Hydroxide (NaOH).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Procedure
  • Dissolution: Suspend the HCl salt (1.0 equiv) in water (10 mL per gram of salt). The salt should dissolve completely; if not, mild sonication is permitted.

    • Checkpoint: Solution should be clear and acidic (pH ~2-3).[1]

  • Neutralization: Slowly add Saturated Na₂CO₃ (or 1N NaOH) dropwise with stirring until the pH reaches 10–11 .

    • Observation: The solution may become cloudy or an oil may separate as the free base precipitates.

    • Why pH 10? To ensure the equilibrium is shifted fully to the uncharged species (Free Base).

  • Extraction: Add Ethyl Acetate (equal volume to the aqueous phase). Stir vigorously for 5–10 minutes.

    • Separation: Transfer to a separatory funnel.[1][2] Allow layers to separate.[1] Collect the organic (top) layer.

    • Repeat: Re-extract the aqueous layer 2 more times with EtOAc to ensure quantitative recovery.

  • Washing & Drying: Combine the organic extracts. Wash once with Brine (saturated NaCl) to remove trapped water. Dry the organic phase over Anhydrous Na₂SO₄ for 15 minutes.

  • Isolation: Filter off the drying agent.[1] Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

    • Product: The free base is typically obtained as an off-white to pale yellow solid or viscous oil.[1]

Workflow Diagram

NeutralizationWorkflow Start Start: HCl Salt (Water Soluble) Dissolve Dissolve in Water Start->Dissolve Basify Add Sat. Na2CO3 Target pH 10-11 Dissolve->Basify Deprotonation Extract Extract with EtOAc (3x) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep PhaseSep->Extract Aqueous Layer (Repeat) Dry Dry Organic Layer (Na2SO4) PhaseSep->Dry Organic Layer Evap Evaporate Solvent Dry->Evap End End: Free Base (Ready for Coupling) Evap->End

Figure 1: Logical flow for the biphasic neutralization and extraction of the aminopyridine free base.

Method B: Solid-Phase Extraction (SCX)

Recommended for High-Throughput Screening (HTS) or scales < 50 mg.[1]

Principle

Strong Cation Exchange (SCX) cartridges capture the amine (protonated form) while non-basic impurities wash through. The free base is then released using an ammoniated solvent.

Procedure
  • Loading: Dissolve the HCl salt in MeOH. Load onto a pre-conditioned SCX-2 cartridge .

  • Washing: Flush the cartridge with 2-3 column volumes of MeOH .[1]

    • Result: Impurities and excess HCl (as Cl- ions) are washed away; the aminopyridine remains bound to the sulfonic acid resin.

  • Elution: Elute with 2M Ammonia in Methanol (NH₃/MeOH) .

    • Mechanism:[1][3] The ammonia displaces the pyridine from the resin.

  • Concentration: Evaporate the methanolic ammonia eluate to yield the clean free base.

Quality Control & Analytical Verification

Before using the free base in sensitive reactions (e.g., Buchwald-Hartwig coupling), verify the removal of HCl.

AnalysisExpected Result (Free Base)Contrast with HCl Salt
¹H NMR (DMSO-d₆) Chemical shifts of aromatic protons generally shift upfield (shielded) due to increased electron density on the ring.[1]Salt form protons are downfield (deshielded). Absence of broad exchangeable proton peak >10 ppm (HCl).
Solubility Test Soluble in DCM/EtOAc.Salt is insoluble in DCM/EtOAc.
Silver Nitrate Test Dissolve in water/HNO₃ + AgNO₃ → No Precipitate .Salt yields heavy white precipitate (AgCl).
Troubleshooting Table
IssuePossible CauseSolution
Low Yield Incomplete extraction (compound is polar).[1]Use DCM instead of EtOAc; increase number of extractions; salt the aqueous phase with NaCl.
Emulsion Surfactant-like behavior of the amine.[1]Filter through Celite; add brine; wait longer for separation.
Oil instead of Solid Trace solvent or inherent property.Triturate with hexanes or pentane to induce crystallization; high-vacuum drying.

Safety & Handling

  • Fluorinated Compounds: While stable, avoid incineration or strong acidic conditions at high temperatures which could release HF.

  • Aminopyridines: Known potassium channel blockers.[1][4] Handle with care (gloves, goggles, fume hood) to avoid inhalation or skin contact.

  • Reactivity: The free amine is nucleophilic.[1] Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidation over long periods.

References

  • Synthonix. "2-(1,1-difluoroethyl)pyridin-4-amine Product Data."[1][5] Synthonix Catalog. Accessed October 2023. 5

  • ChemScene. "4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride Properties." ChemScene Product Guide. Accessed October 2023. 6

  • Sigma-Aldrich. "General methods for handling Aminopyridines."[1] Sigma-Aldrich Technical Library. 4[7]

  • American Chemical Society. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals."[1] ACS Publications.[1][8] 3

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) using 2-(1,1-Difluoroethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

The molecule 2-(1,1-Difluoroethyl)pyridin-4-amine (CAS: 1211586-93-4) has emerged as a privileged building block in modern drug discovery, particularly in the synthesis of highly targeted kinase inhibitors (e.g., RAF and MALT1 inhibitors)[1],[2]. The incorporation of the 1,1-difluoroethyl moiety at the C2 position imparts enhanced lipophilicity and metabolic stability compared to standard alkyl groups. However, this structural modification profoundly alters the electronic landscape of the molecule, presenting unique challenges in standard coupling reactions. This application note details the mechanistic rationale and optimized protocols for successfully employing this weakly nucleophilic amine in Nucleophilic Aromatic Substitution (SNAr) reactions[3].

Physicochemical Profiling & Mechanistic Rationale

To successfully utilize 2-(1,1-Difluoroethyl)pyridin-4-amine, chemists must design workflows that account for the causality behind its reactivity profile:

  • Electronic Deactivation: 4-Aminopyridines are inherently less nucleophilic than standard anilines due to the electron-deficient nature of the pyridine ring. The addition of the

    
    -difluoroalkyl group at the C2 position exacerbates this via a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the conjugate acid, rendering the C4-amine a poor nucleophile under neutral or weakly basic conditions.
    
  • Steric vs. Electronic Barriers: While the difluoroethyl group is sterically demanding, its location at the C2 position does not directly occlude the C4-amine trajectory. Therefore, the barrier to SNAr is almost entirely electronic.

  • Overcoming the Activation Energy Barrier: Because standard SNAr conditions (e.g., DIPEA, EtOH, 80 °C) often result in negligible conversion, the reaction requires specific interventions[4]:

    • Anionic Activation: Using a strong, non-nucleophilic base (e.g., LiHMDS or NaH) to deprotonate the neutral amine, converting it into a highly reactive amide anion prior to electrophile introduction.

    • Thermal Activation: Utilizing high-boiling polar aprotic solvents (e.g., 1,4-Dioxane) at elevated temperatures (100–120 °C) with inorganic bases (e.g., K2CO3) when reacting with highly electrophilic substrates like 1,3,5-triazines[5].

Mechanistic Visualization

The following diagram illustrates the mechanistic pathway of the strong-base promoted SNAr reaction, highlighting the critical deprotonation step required to overcome the electronic deactivation of the amine.

SNAr_Mechanism Amine 2-(1,1-Difluoroethyl) pyridin-4-amine (Weak Nucleophile) Anion Amide Anion (Highly Nucleophilic) Amine->Anion Deprotonation Base Strong Base (e.g., LiHMDS) Base->Anion Extracts H+ Meisenheimer Meisenheimer Complex (Transient Intermediate) Anion->Meisenheimer Nucleophilic Attack Electrophile Electrophilic Aryl Halide (e.g., 2,4-Dichloropyrimidine) Electrophile->Meisenheimer Accepts e- pair Product SNAr Product (C-N Bond Formed) Meisenheimer->Product Rearomatization Byproduct Leaving Group (Chloride Ion) Meisenheimer->Byproduct Elimination

Figure 1: Mechanistic pathway of base-promoted SNAr using 2-(1,1-Difluoroethyl)pyridin-4-amine.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality of each critical step is explained to ensure reproducibility and high yield.

Protocol A: Strong Base-Promoted SNAr (Recommended for Pyrimidines)

This protocol utilizes Lithium bis(trimethylsilyl)amide (LiHMDS) to generate the active nucleophile, ensuring rapid conversion even with moderately electrophilic aryl chlorides[1].

Reagents:

  • 2-(1,1-Difluoroethyl)pyridin-4-amine (1.0 equiv)

  • 2,4-Dichloropyrimidine derivative (1.05 equiv)

  • LiHMDS (1.0 M in THF, 1.2 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 2-(1,1-Difluoroethyl)pyridin-4-amine and anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) under a strict argon atmosphere. Causality: Low temperatures prevent the degradation of the highly reactive amide anion once formed.

  • Deprotonation: Dropwise add the LiHMDS solution over 5 minutes. Stir for 30 minutes at 0 °C. The solution will typically transition from colorless to a deep yellow/orange, visually validating the formation of the anion.

  • Coupling: Dissolve the electrophile in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor via LC-MS.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NH4Cl. Causality: Using a mild buffer rather than strong aqueous acids prevents the hydrolysis of the newly formed C-N bond or the pyrimidine ring. Extract with EtOAc (3x), dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Thermal SNAr (Recommended for Highly Electrophilic Triazines)

This protocol relies on thermal activation and is ideal for substrates like 1,3,5-triazines that are highly electrophilic but may degrade under strongly basic (LiHMDS) conditions[5].

Reagents:

  • 2-(1,1-Difluoroethyl)pyridin-4-amine (1.0 equiv)

  • Substituted 1,3,5-triazine chloride (1.0 equiv)

  • Anhydrous K2CO3 (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial, combine the amine, the triazine electrophile, and anhydrous 1,4-Dioxane (0.3 M).

  • Base Addition: Add finely milled anhydrous K2CO3. Causality: Milling drastically increases the surface area of the heterogeneous base, which is crucial for driving the reaction forward without the use of soluble, nucleophilic bases that could cause side reactions.

  • Thermal Activation: Seal the vial tightly and heat the mixture to 110 °C in an oil bath or heating block for 12–16 hours.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo prior to purification.

Data Presentation: Condition Optimization

The quantitative data below highlights the necessity of choosing the correct activation method. Standard amine coupling conditions (Entry 1) fail entirely due to the electronic deactivation caused by the difluoroethyl group.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Note
1DIPEA (2.0)EtOH8024< 5Insufficient basicity to deprotonate amine.
2K2CO3 (2.0)DMF1001645Thermal activation aids, but solvent degradation occurs.
3K2CO3 (2.0)1,4-Dioxane1101668Optimal thermal conditions for highly reactive electrophiles.
4NaH (1.5)DMF0 to RT482Strong base generates anion; some side reactions observed.
5 LiHMDS (1.2) THF 0 to RT 2 > 95 Optimal anionic activation; clean conversion.

Table 1: Optimization of SNAr conditions coupling 2-(1,1-Difluoroethyl)pyridin-4-amine with 2,4-dichloropyrimidine.

References

  • Aversa, R. J., et al. (2020). Biaryl amide compounds as kinase inhibitors. U.S. Patent No. 10,709,712 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Tuojie Biotech Shanghai Co Ltd. (2022). MALT1 inhibitor, and preparation method therefor and use thereof. WIPO Patent Application No. WO2022262855A1.

  • Zhu, S., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 25(17), 3904.

Sources

Application Note: Precision Tuning of Kinase Inhibitors using the 2-(1,1-Difluoroethyl)pyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the design, synthesis, and biological profiling of kinase inhibitors utilizing the 2-(1,1-difluoroethyl)pyridin-4-amine scaffold. While the pyridine-4-amine motif is a privileged structure for ATP-competitive inhibition, the introduction of the 1,1-difluoroethyl (


) group offers a distinct bioisosteric advantage over traditional alkyl or alkoxy substituents. This guide details the electronic modulation of the hinge-binding interface, provides a robust 3-step synthetic protocol avoiding common defluorination pitfalls, and establishes a self-validating biochemical assay workflow.

Rationale & Design Strategy

The Fluorine Effect in Hinge Binding

The 2-aminopyridine motif typically binds to the kinase hinge region via a bidentate hydrogen bond network: the pyridine nitrogen acts as an H-bond acceptor (to the backbone NH), and the exocyclic amine acts as an H-bond donor (to the backbone Carbonyl).

Replacing a standard ethyl or isopropyl group with a 1,1-difluoroethyl group at the C2 position introduces critical physicochemical changes:

  • pKa Modulation: The strong electron-withdrawing nature of the gem-difluoro group lowers the pKa of the pyridine nitrogen (typically from ~6.5 to ~3.5). This ensures the molecule remains largely uncharged at physiological pH (7.4), significantly improving membrane permeability and reducing off-target binding to acidic proteins (e.g., AGP).

  • Metabolic Blockade: The

    
     bond (approx. 116 kcal/mol) renders the benzylic position inert to CYP450-mediated hydroxylation, a common clearance pathway for alkyl-pyridines.
    
  • Lipophilicity Tuning: The

    
     group acts as a lipophilic bioisostere for oxygen, maintaining the steric bulk of an isopropyl group while altering the dipole moment to favor specific hydrophobic pocket interactions.
    
SAR Logic Visualization

SAR_Logic cluster_0 Bioisosteric Replacement Scaffold 2-(1,1-Difluoroethyl) pyridin-4-amine Hinge Kinase Hinge (Met/Glu/Leu) Scaffold->Hinge H-Bond Donor/Acceptor (Canonical Binding) Metabolism Metabolic Stability (CYP450) Scaffold->Metabolism Blocked Benzylic Oxidation Permeability Cell Permeability (LogD) Scaffold->Permeability Lower pKa (Neutral at pH 7.4) Ethyl (-CH2CH3) Ethyl (-CH2CH3) Ethyl (-CH2CH3)->Scaffold +2F atoms

Figure 1: Structural Activity Relationship (SAR) logic for the difluoroethyl-pyridine scaffold.

Synthetic Protocol: Construction of the Core Scaffold

Safety Warning: This protocol involves the use of Deoxo-Fluor®, which releases HF upon reaction with water. All operations must be performed in a fume hood using plasticware (polypropylene) where possible to avoid glass etching, and calcium gluconate gel must be available.

Retrosynthetic Analysis

The most robust route involves the deoxofluorination of a ketone precursor before the final amination. Late-stage fluorination is often lower yielding due to the basicity of the amine.

Step-by-Step Methodology
Step 1: Synthesis of 2-Acetyl-4-chloropyridine

Reagents: 4-chloropyridine-2-carbonitrile, MeMgBr, THF.

  • Dissolve 4-chloropyridine-2-carbonitrile (10 mmol) in anhydrous THF (50 mL) under

    
    .
    
  • Cool to -78°C.

  • Add MeMgBr (3.0 M in ether, 11 mmol) dropwise over 20 mins.

  • Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Carefully add 2M HCl (20 mL) and stir for 30 mins to hydrolyze the imine intermediate.

  • Neutralize with sat.[1]

    
     and extract with EtOAc.
    
  • Yield: ~85% of 2-acetyl-4-chloropyridine as a yellow oil.

Step 2: Deoxofluorination (The Critical Step)

Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM.

  • Place 2-acetyl-4-chloropyridine (5 mmol) in a polypropylene vessel.

  • Dissolve in anhydrous DCM (20 mL).

  • Add Deoxo-Fluor (10 mmol, 2.0 eq) dropwise at 0°C. Note: Evolution of fumes may occur.

  • Add a catalytic amount of EtOH (2 drops) to initiate the reaction if sluggish.

  • Heat to 40°C and stir for 16 hours.

  • Quench: Pour reaction mixture slowly into sat.

    
     / ice mixture. Caution: Vigorous gas evolution (
    
    
    
    ).
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes).

  • Product: 4-chloro-2-(1,1-difluoroethyl)pyridine.

Step 3: Amination (Buchwald-Hartwig)

Reagents: Pd2(dba)3, BINAP, LiHMDS (or Benzophenone imine).

  • Combine chloro-intermediate (1 mmol), Benzophenone imine (1.2 mmol), Pd2(dba)3 (2 mol%), and BINAP (4 mol%) in Toluene (10 mL).

  • Add NaOtBu (1.5 mmol).

  • Heat at 100°C for 12 hours (sealed tube).

  • Cool, filter through Celite.

  • Hydrolysis: Dissolve crude in THF (5 mL) and add 2M HCl (2 mL). Stir 1 hour to remove the benzophenone protecting group.

  • Neutralize and extract.[1]

  • Final Product: 2-(1,1-difluoroethyl)pyridin-4-amine .

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-chloropyridine- 2-carbonitrile Step1 Step 1: Grignard Addition (MeMgBr, THF, -78°C) Start->Step1 Inter1 2-acetyl-4-chloropyridine Step1->Inter1 Step2 Step 2: Deoxofluorination (Deoxo-Fluor, DCM, 40°C) Inter1->Step2 Inter2 4-chloro-2-(1,1-difluoroethyl)pyridine Step2->Inter2 Step3 Step 3: Buchwald Amination (Pd cat., Benzophenone imine) Inter2->Step3 Final 2-(1,1-difluoroethyl) pyridin-4-amine Step3->Final

Figure 2: Synthetic route for the generation of the core scaffold.

Biochemical Evaluation Protocol

To validate the efficacy of the synthesized inhibitors, a luminescent ADP-detection assay (e.g., ADP-Glo™) is recommended due to its high sensitivity and resistance to interference from fluorescent compounds.

Assay Setup (96-well or 384-well format)

Buffer Composition:

  • 40 mM Tris-HCl (pH 7.5)

  • 20 mM

    
    
    
  • 0.1 mg/mL BSA

  • 1 mM DTT (Freshly added)

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO.

  • Enzyme Mix: Dilute the target kinase (e.g., VEGFR2, PIM1) to 2x optimal concentration in assay buffer.

  • Substrate Mix: Dilute ATP (

    
     concentration) and peptide substrate (e.g., Poly Glu:Tyr) to 2x concentration.
    
  • Reaction:

    • Add 2.5 µL Compound.

    • Add 2.5 µL Enzyme Mix. Incubate 10 min (Pre-incubation).

    • Add 5 µL Substrate Mix to initiate.

    • Incubate at Room Temp for 60 min.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader.

Data Analysis & Validation

Calculate % Inhibition using the following formula:



Self-Validation Criteria (Z-Factor): Ensure the assay Z-factor is > 0.5 for statistical reliability.



Where 

is the mean signal and

is the standard deviation of positive (no inhibitor) and negative (no enzyme) controls.

Physicochemical Property Summary

The following table benchmarks the 1,1-difluoroethyl scaffold against standard alkyl variants.

PropertyEthyl-PyridineDifluoroethyl-Pyridine Impact on Drug Design
pKa (Pyridine N) ~6.4~3.4 Reduced lysosomal trapping; improved permeability.
LogD (pH 7.4) 1.82.3 Slight increase in lipophilicity; better hydrophobic fit.
Metabolic Stability Low (Benzylic Ox.)High Blocks metabolic soft spot; extends Half-life (

).
H-Bond Capacity Acceptor/DonorAcceptor/Donor + Weak F-interactions Fluorine can engage in orthogonal multipolar interactions.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2][3][4][5] Link

  • Purser, S., et al. (2008).[4] Fluorine in medicinal chemistry.[1][5][6] Chemical Society Reviews. Link

  • Xing, L., et al. (2015). Structure-Based Design of 2-Aminopyridine Derivatives as Potent and Selective Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry.[2][3][4][5] Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.Link

  • Hu, J., et al. (2017). Direct Difluoromethylation of Aromatics. Chemical Reviews.[1] Link

Sources

Reagents for functionalizing 2-(1,1-Difluoroethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for 2-(1,1-Difluoroethyl)pyridin-4-amine

Executive Summary & Chemical Profile

2-(1,1-Difluoroethyl)pyridin-4-amine (CAS: 1211586-93-4) represents a high-value scaffold in modern drug discovery.[1] The 1,1-difluoroethyl (


) moiety acts as a lipophilic bioisostere for ethyl, isopropyl, or carbonyl groups, modulating metabolic stability (blocking benzylic oxidation) and altering the electronic landscape of the pyridine ring without the steric bulk of a trifluoromethyl group.

However, this scaffold presents distinct synthetic challenges compared to standard 4-aminopyridine (4-AP).[1] The electron-withdrawing nature of the


 group, combined with the electron-deficient pyridine core, significantly reduces the nucleophilicity of the exocyclic amine.[1] Furthermore, the pyridine ring nitrogen remains a competitive Lewis base, capable of poisoning metal catalysts or interfering with electrophilic activation.

Key Physicochemical Parameters:

Parameter Value (Est.) Implication for Synthesis
pKa (Ring N) ~4.5 - 5.5 Reduced basicity compared to 4-AP (pKa 9.1).[1] Less prone to protonation, but still capable of binding Pd/Cu catalysts.[1]

| pKa (Exocyclic


)  | ~ -6.0 | Very low basicity; non-nucleophilic.[1] Requires highly activated electrophiles for coupling.[1] |
| LogP  | ~1.3 | Moderate lipophilicity; good solubility in DCM, EtOAc, THF.[1] |
| 

Stability
| Moderate | Stable to acid and mild base. Susceptible to elimination (defluorination) under strong organolithium conditions. |

Strategic Reactivity Map

The following decision tree outlines the optimal reagent classes based on the desired transformation.

G Start 2-(1,1-Difluoroethyl) pyridin-4-amine Amide Amide Bond Formation Start->Amide Arylation C-N Cross Coupling Start->Arylation Alkylation Reductive Amination Start->Alkylation T3P Reagent: T3P (50% in EtOAc) Base: Pyridine Temp: 0°C -> RT Amide->T3P Recommended HATU Reagent: HATU Base: DIPEA Risk: Slow kinetics Amide->HATU Alternative BrettPhos Cat: Pd(OAc)2 / BrettPhos Base: NaOtBu Solvent: t-Amyl Alcohol Arylation->BrettPhos Standard STAB Reagent: NaBH(OAc)3 Acid: AcOH (catalytic) Solvent: DCE Alkylation->STAB Selectivity Control

Figure 1: Decision framework for functionalization. Green nodes indicate recommended "Gold Standard" protocols.

Protocol A: Amide Coupling via Propylphosphonic Anhydride (T3P)

Rationale: Standard coupling agents (EDC/HOBt) often fail with electron-deficient aminopyridines due to slow kinetics, leading to hydrolysis of the active ester.[1] HATU is effective but can be difficult to remove during purification.[1] T3P (Propylphosphonic anhydride) is the superior choice here:

  • High Reactivity: Drives the reaction to completion even with poor nucleophiles.[1]

  • Epimerization Control: Critical if coupling to chiral amino acids.[1]

  • Workup: T3P byproducts are water-soluble, simplifying purification of the polar pyridine product.[1]

Materials:

  • Substrate: 2-(1,1-Difluoroethyl)pyridin-4-amine (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid (1.1 equiv) and the Pyridine amine (1.0 equiv) in anhydrous EtOAc (concentration ~0.2 M).
    
  • Base Addition: Add Pyridine (3.0 equiv) via syringe. Cool the mixture to 0°C.

    • Note: Pyridine acts as both base and acylation catalyst.[1] If the substrate is acid-sensitive, use DIPEA/NMM instead.[1]

  • Activation: Dropwise add T3P solution (2.0 equiv) over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check LCMS.[1] If conversion is <50% after 4 hours, heat to 50°C. The

      
       group is stable at this temperature.
      
  • Workup: Dilute with EtOAc. Wash effectively with water (x2), sat.

    
     (x2), and brine.
    
    • Why: T3P byproducts wash away in water.[1][2]

  • Purification: Dry over

    
     and concentrate. Flash chromatography (DCM/MeOH gradient) is usually required to remove traces of unreacted aminopyridine.
    

Protocol B: Buchwald-Hartwig Arylation (C-N Bond Formation)[1]

Rationale: 4-Aminopyridines are challenging substrates for Pd-catalysis due to the potential for the pyridine nitrogen to bind Palladium (


), arresting the catalytic cycle.[1] We utilize BrettPhos , a bulky, electron-rich ligand that promotes reductive elimination and prevents catalyst poisoning.[1]

Materials:

  • Substrate: 2-(1,1-Difluoroethyl)pyridin-4-amine (1.0 equiv)[1]

  • Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (0.02–0.05 equiv)

    • Alternative:

      
       (0.05 equiv) + BrettPhos (0.10 equiv)
      
  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv)
    
    • Caution: Avoid

      
       if possible; stronger bases are often needed for the deprotonation of the amine-Pd complex, but 
      
      
      
      is compatible with the
      
      
      group under these conditions.[1]
  • Solvent: t-Amyl Alcohol or Dioxane (degassed)[1]

Step-by-Step Protocol:

  • Prep: Charge a microwave vial with the Amine, Aryl Halide, Base, and Pre-catalyst.[1]

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed solvent (0.15 M concentration).

  • Heating: Heat to 90°C–100°C for 2–4 hours.

    • Note: Microwave irradiation (110°C, 30 min) is often superior for difficult substrates.

  • Quench: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black.

  • Purification: The product is likely lipophilic.[1] Use Hexane/EtOAc gradients.[1]

Protocol C: Reductive Amination (Selectivity Control)

Rationale: Direct alkylation with alkyl halides is discouraged due to the risk of alkylating the ring nitrogen (Dimroth rearrangement potential). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the method of choice. The use of weak acid (AcOH) ensures the imine forms at the exocyclic nitrogen.

Step-by-Step Protocol:

  • Imine Formation: Dissolve Amine (1.0 equiv) and Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Acid Catalyst: Add Glacial Acetic Acid (2.0 equiv). Stir for 30 mins at RT.[1]

    • Mechanism:[3][4][5][6][7] Protonation of the aldehyde facilitates attack by the weak amine nucleophile.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Timecourse: Stir at RT for 16 hours.

  • Workup: Quench with sat.

    
     (gas evolution!). Extract with DCM.[1]
    

Critical Safety & Stability Note: The Group

While the 1,1-difluoroethyl group is a robust bioisostere, it possesses specific vulnerabilities:

  • Defluorination: Avoid using n-Butyllithium (nBuLi) or extremely strong bases (LDA) at temperatures above -78°C. The protons on the methyl group (

    
    ) are not acidic, but the 
    
    
    
    group can undergo elimination if the pyridine ring is metallated at the 3-position.[1]
  • Hydrogenation: The

    
     bond is generally stable to standard 
    
    
    
    conditions used for nitro reduction or benzyl deprotection.[1]

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][8][9] Organic Letters, 2011, 13(19), 5048–5051.[9] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1] Link

Sources

Application Note: Microwave-Assisted Functionalization of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the specific handling, neutralization, and microwave-assisted cross-coupling of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl , a high-value building block for introducing lipophilic bioisosteres into drug scaffolds.

Executive Summary

The 1,1-difluoroethyl (


)  moiety is a validated bioisostere for carbonyl, ethyl, and isopropyl groups, offering improved metabolic stability (blocking 

-hydroxylation) and optimized lipophilicity (

) in lead optimization. However, the electron-withdrawing nature of the difluoroethyl group at the C2 position reduces the nucleophilicity of the C4-amine, making standard thermal couplings sluggish.

This guide provides optimized Microwave-Assisted Synthesis (MAOS) protocols to overcome these kinetic barriers. We focus on the HCl salt form, which is the standard commercial supply state but presents specific corrosion and pressure challenges in sealed-vessel microwave chemistry.

Key Advantages of Microwave Protocol[1]
  • Reaction Time: Reduced from 12–24 hours (thermal) to 10–30 minutes.

  • Yield: typically 15–20% higher than thermal heating due to minimized degradation of sensitive fluorinated motifs.

  • Safety: Protocols include specific neutralization steps to prevent vessel over-pressurization from HCl gas release.

Chemical Properties & Handling

Compound: 2-(1,1-Difluoroethyl)pyridin-4-amine Hydrochloride CAS: 1211586-93-4 (Free base ref) Structure: Pyridine ring substituted at C2 with


 and at C4 with 

.
PropertyValue / DescriptionImplication for Microwave
Molecular Weight 158.15 (Free Base) / 194.61 (HCl)Must calculate stoichiometry based on salt weight.
Electronic Effect Electron-withdrawing (

group)
Reduced nucleophilicity; requires active Pd-ligands (e.g., BrettPhos).
Acidity (Conjugate) Estimated pKa ~6.5–7.5Lower than 4-AP (9.1). Weaker bases may suffice for deprotonation, but stronger bases aid coupling.
Thermal Stability Good < 180°CSafe for standard microwave protocols.
Vessel Compatibility Corrosive (HCl) Do not use steel vessels without in-situ neutralization. Use Glass or PEEK liners.

Protocol 1: In-Situ Neutralization & Buchwald-Hartwig Coupling

Target: Synthesis of N-aryl-2-(1,1-difluoroethyl)pyridin-4-amines.

This protocol combines salt neutralization and C-N bond formation in a single pot, leveraging the "superheating" effect of microwave irradiation to drive the reaction of the deactivated amine.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Amine: 2-(1,1-Difluoroethyl)pyridin-4-amine HCl (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 – 1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: BrettPhos or XantPhos (4 mol%)

    • Rationale: BrettPhos is superior for primary amines and electron-deficient anilines.

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv)

    • Note: 1.0 equiv is consumed to neutralize the HCl; 1.5 equiv acts as the base for the coupling.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step Methodology
  • Vessel Charging:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add the Amine HCl salt (1.0 equiv), Aryl Halide (1.0 equiv), and Base (NaOtBu, 2.5 equiv).

    • Critical Step: Add the base before the solvent to ensure immediate neutralization upon solvation.

  • Catalyst Addition:

    • Add

      
        and Ligand  (pre-mixed in a glovebox if possible, or added quickly in air).
      
    • Cap the vial immediately with a crimp cap (PTFE/Silicone septum).

  • Solvation & Purging:

    • Inject 1,4-Dioxane via syringe through the septum.

    • Purge the headspace with Nitrogen or Argon for 2 minutes (using an inlet/outlet needle).

  • Microwave Irradiation:

    • Device: Biotage Initiator+ or CEM Discover.

    • Temperature: 110 °C.

    • Time: 20 minutes.

    • Absorption Level: Normal.

    • Pre-stirring: 30 seconds (allows HCl neutralization exotherm to dissipate before heating).

  • Work-up:

    • Cool to room temperature (air jet cooling).

    • Filter the mixture through a Celite pad to remove Palladium black and salts.

    • Concentrate filtrate in vacuo.

    • Purify via Flash Chromatography (DCM/MeOH gradient).

Reaction Mechanism & Workflow Diagram

G Start Start: Amine HCl Salt Neut Step 1: In-Situ Neutralization (NaOtBu, 25°C) Start->Neut Add Base FreeBase Intermediate: Free Amine + NaCl (ppt) Neut->FreeBase -HCl CatCycle Step 2: Pd-Catalyzed Cycle (Microwave 110°C) FreeBase->CatCycle + Ar-Br + Pd/Ligand Product Final Product: N-Aryl-Pyridine CatCycle->Product C-N Bond Formed

Figure 1: Single-pot neutralization and coupling workflow. Note that the salt byproduct (NaCl) does not interfere with the reaction.

Protocol 2: Rapid Amide Coupling

Target: Acylation of the amine with carboxylic acids.

Standard coupling agents (EDC/HOBt) are often too slow for this sterically and electronically hindered amine. Microwave heating with T3P (Propylphosphonic anhydride) is the preferred method.

Reagents
  • Amine: 2-(1,1-Difluoroethyl)pyridin-4-amine HCl (1.0 equiv)

  • Carboxylic Acid:

    
     (1.2 equiv)
    
  • Coupling Agent: T3P (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.5 equiv)

    • Rationale: 1.0 equiv for HCl salt, 2.5 equiv for T3P cycle.

  • Solvent: EtOAc or DMF.

Methodology
  • Dissolve the Amine HCl and Carboxylic Acid in EtOAc (or DMF for solubility).

  • Add DIPEA slowly (exothermic).

  • Add T3P solution .

  • Seal and irradiate at 80–100 °C for 15 minutes .

  • Work-up: Wash directly with water and saturated

    
    . The T3P byproducts are water-soluble, simplifying purification.
    

Optimization & Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by HClEnsure Base is added before Catalyst. Increase Base to 3.0 equiv.
Vessel Venting/Leaking

generation (if using Carbonate base)
Switch from

to NaOtBu or DBU to avoid gas evolution.
Homocoupling of Ar-Br Oxidation of CatalystImprove degassing (sparge with Argon).
Protodehalogenation (Ar-H)

-Hydride elimination
Switch solvent from Isopropanol/Ethanol to Dioxane or Toluene.
Decision Tree for Catalyst Selection

D Start Coupling Partner? Partner1 Aryl Bromide (Standard) Start->Partner1 Partner2 Aryl Chloride (Deactivated) Start->Partner2 Partner3 Heteroaryl Halide (N-rich) Start->Partner3 Result1 Pd2(dba)3 + Xantphos 100°C Partner1->Result1 Result2 Pd(OAc)2 + BrettPhos 120°C Partner2->Result2 Result3 Pd2(dba)3 + RuPhos 110°C Partner3->Result3

Figure 2: Catalyst selection logic based on the electrophile partner.

References

  • Bioisosterism of Difluoroethyl Group

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Microwave Buchwald-Hartwig General Protocols

    • Bagley, M. C., et al. (2002).[2] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Link

  • Handling of Aminopyridines in Coupling

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • T3P Amide Coupling in Microwave

    • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. Link

  • Compound Data Source

    • PubChem CID 89705207 (Related Analogues and Properties).[3] Link

Sources

Application Note: Solvent Selection & Reaction Optimization for 2-(1,1-Difluoroethyl)pyridin-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 2-(1,1-Difluoroethyl)pyridin-4-amine HCl . It addresses the specific solubility challenges imposed by the hydrochloride salt form and the electronic deactivation caused by the fluorinated substituent.

Part 1: Executive Summary & Strategic Analysis[1][2]

The scaffold 2-(1,1-Difluoroethyl)pyridin-4-amine (Free Base CAS: 1211586-93-4) is a critical building block in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability via the gem-difluoro group.[1][2][3] However, its commercial supply as a Hydrochloride (HCl) salt  presents two distinct challenges that lead to common experimental failures:[1]
  • Solubility Mismatch: The HCl salt is highly polar and crystalline, insoluble in standard organic reaction solvents (DCM, Toluene, THF), leading to heterogeneous "slurries" that suffer from poor kinetics.[1]

  • Nucleophilic Deactivation: The 4-aminopyridine core is already a poor nucleophile due to resonance delocalization of the amine lone pair into the pyridine ring.[3] The electron-withdrawing 1,1-difluoroethyl group (

    
    ) at the 2-position further reduces the electron density at the exocyclic amine, making amide couplings and 
    
    
    
    reactions sluggish.[2]

Core Directive: Successful utilization requires a biphasic solvent strategy or a high-dielectric aprotic system (DMSO/NMP) combined with an in situ salt-break protocol.[1][2][3]

Part 2: Solvent Compatibility & Solubility Profiling[1][3]

The following matrix guides solvent selection based on the physical state of the starting material (Salt vs. Free Base).

Table 1: Solubility Performance Matrix
Solvent ClassSpecific SolventHCl Salt SolubilityFree Base SolubilityApplication Recommendation
Protic Polar Methanol / EthanolHigh (>50 mg/mL)HighAvoid for Reactions. Use only for purification or initial salt-breaking.[1][2][3]
Aprotic Polar DMSO / DMF / NMP Moderate-High High Primary Choice. Ideal for

and difficult amide couplings.[1][2][3] Supports high temps (>80°C).[1]
Chlorinated Dichloromethane (DCM)Insoluble (<1 mg/mL)HighGood for Free Base. Requires in situ neutralization with DIPEA/TEA.[1][2]
Ethers THF / 2-MeTHFInsolubleModeratePoor Choice for Salt. Use only if compound is pre-neutralized.[1][2][3]
Hydrocarbons Toluene / HexaneInsolubleLow-ModerateAvoid. Only useful for specific Pd-catalyzed couplings after free-basing.[1][2][3]
Aqueous WaterHighLowWork-up Only. Use for quenching or biphasic Schotten-Baumann conditions.[1][2][3]
Critical Mechanism: The "Salt-Break" Equilibrium

When using the HCl salt in aprotic solvents (like DMF or DCM), the addition of a tertiary amine base (DIPEA) is required to shift the equilibrium.



  • In DCM: The DIPEA

    
    HCl byproduct often precipitates or remains suspended, which can drive the equilibrium forward but may clog flow systems.
    
  • In DMF/NMP: Both species remain in solution, ensuring a homogeneous reaction mixture.

Part 3: Decision Logic & Workflow (Visualization)[1][2]

The following flowchart illustrates the decision process for solvent and base selection based on the intended reaction type.

SolventSelection Start Start: 2-(1,1-Difluoroethyl) pyridin-4-amine HCl ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (HATU/EDC) ReactionType->Amide SNAr Nucleophilic Sub. (SNAr) (Displacement of Halides) ReactionType->SNAr PdCat Pd-Catalysis (Buchwald-Hartwig) ReactionType->PdCat AmideSolvent Solvent: DMF or NMP (Concentration: 0.1 - 0.2 M) Amide->AmideSolvent SNArSolvent Solvent: DMSO or NMP (High Boiling Point) SNAr->SNArSolvent PdPreStep MANDATORY: Pre-Freebase (Extraction) PdCat->PdPreStep AmideBase Base: DIPEA (3.0 equiv) Required to free HCl AmideSolvent->AmideBase SNArBase Base: K2CO3 or Cs2CO3 (Inorganic Base) SNArSolvent->SNArBase PdSolvent Solvent: Dioxane or Toluene PdPreStep->PdSolvent

Figure 1: Decision tree for solvent and base selection based on reaction class.[1][2][3]

Part 4: Detailed Experimental Protocols

Protocol A: In Situ Neutralization for Amide Coupling (DMF System)

Recommended for HATU, EDC, or Acid Chloride couplings.[1]

Rationale: The 4-aminopyridine nitrogen is non-nucleophilic.[1][2][3] Using DMF ensures high solubility of the intermediate activated ester and the salt, while heating facilitates the attack of the poor nucleophile.

Materials:

  • Amine HCl Salt (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv - Critical excess)[1][2][3]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)[1]

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1][2] Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Salt Break: In a separate vial, suspend the 2-(1,1-Difluoroethyl)pyridin-4-amine HCl (1.0 equiv) in DMF. Add the remaining DIPEA (2.5 equiv).

    • Observation: The suspension should clarify within 5 minutes as the free base dissolves. If it remains cloudy, sonicate for 60 seconds.[1]

  • Addition: Add the Amine/Base solution to the Activated Acid solution dropwise.

  • Reaction: Stir at 50°C for 4–16 hours.

    • Note: 4-aminopyridines often require heating (50–60°C) unlike standard amines which react at RT.[1][3] The electron-withdrawing difluoroethyl group exacerbates this sluggishness.[1][2]

  • Work-up: Dilute with EtOAc, wash 3x with Water (to remove DMF), 1x with Brine.[1][2] Dry over Na2SO4.

Protocol B: Pre-Freebasing for Palladium Catalysis

Recommended for Buchwald-Hartwig or Suzuki couplings where amine salts poison the catalyst.[2][3]

Rationale: Pd-catalysts are sensitive to halide ions and acidic protons.[1][2][3] Using the HCl salt directly in toluene/dioxane often leads to catalyst deactivation or precipitation of the amine.

Step-by-Step:

  • Dissolve the HCl salt (e.g., 1.0 g) in a minimal amount of water (approx. 10 mL).[1]

  • Add Saturated Aqueous NaHCO3 or 1M NaOH until pH ~10.

    • Caution: Do not exceed pH 12 to avoid potential hydrolysis of the difluoroethyl group (though generally stable, extreme conditions should be avoided).

  • Extract 3x with DCM or EtOAc .[1][3]

    • Tip: The free base is moderately lipophilic (

      
      ) and extracts well.[1]
      
  • Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

  • Storage: Use the resulting oil/solid immediately or store under Argon at -20°C.

Part 5: Troubleshooting & Critical Parameters

The "Stalled Reaction" in DCM
  • Symptom: You are attempting an amide coupling in DCM using EDC/HOBt, and LCMS shows only starting material after 24 hours.

  • Root Cause: The HCl salt is insoluble in DCM. Adding 1.0 equiv of TEA is insufficient to fully solubilize and deprotonate the salt in this non-polar medium.

  • Solution: Switch solvent to DMF or NMP .[1] If DCM is mandatory, use 3-4 equivalents of DIPEA and add a co-solvent like minimal DMF (10% v/v) to solubilize the reagents.[1]

Stability of the 1,1-Difluoroethyl Group[4][5]
  • Risk: Dehydrofluorination.[1][2]

  • Mechanism: Strong bases (e.g., NaH, LiHMDS) or extreme temperatures (>120°C) can theoretically abstract a proton from the methyl group adjacent to the

    
    , leading to elimination and formation of a vinyl fluoride.
    
  • Mitigation: Avoid using bases stronger than

    
     25 (like LDA/nBuLi) unless strictly necessary.[1][2] For standard alkylations (
    
    
    
    /DMF) or acylations (DIPEA), the group is chemically stable.[1]
Aggregation
  • Observation: In non-polar solvents, the free base may form H-bonded aggregates, reducing effective concentration.[1]

  • Fix: Use solvents with high dielectric constants (DMSO, DMF) to break intermolecular H-bonds.[1][2]

References

  • Solubility of Aminopyridines: Li, Y., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents."[1][3] Journal of Chemical & Engineering Data, 2022.[1] [1][2]

  • Amide Coupling Strategies: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Chemical Reviews, 2016. [1][2]

  • Difluoromethyl Stability: Narayanam, M., et al.[1] "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 2018. [1][2]

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010.[1] (Standard Text for Heterocyclic reactivity principles).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Couplings with 2-(1,1-Difluoroethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the challenges of coupling highly deactivated anilines and heteroarylamines.

The Core Chemical Challenge: 2-(1,1-Difluoroethyl)pyridin-4-amine is notoriously difficult to couple. The fundamental issue is electronic: the pyridine nitrogen withdraws electron density via resonance, while the 2-(1,1-difluoroethyl) group exerts a severe electron-withdrawing inductive effect (-I) due to the highly electronegative fluorine atoms. This dual-deactivation strips electron density from the exocyclic 4-amino group, rendering it an exceptionally poor nucleophile. Standard coupling conditions will almost universally fail, stalling at the nucleophilic attack or metal-coordination phases.

Below is our diagnostic workflow and targeted troubleshooting guide to overcome these electronic barriers in both C-N cross-couplings and amide bond formations.

Workflow Start Target: 2-(1,1-Difluoroethyl)pyridin-4-amine Type Select Reaction Pathway Start->Type Buchwald C-N Cross-Coupling (Buchwald-Hartwig) Type->Buchwald Amide Amide Bond Formation Type->Amide B_Issue Challenge: Poor Nucleophilicity & Slow Reductive Elimination Buchwald->B_Issue A_Issue Challenge: Unreactive Amine (Standard EDC/HOBt Fails) Amide->A_Issue B_Solution Solution: Pd G3/G4 Precatalysts + BrettPhos Ligand + NaOtBu/LiHMDS B_Issue->B_Solution A_Solution Solution: Acyl Fluoride Generation (BTFFH) OR Acid Chloride + DMAP A_Issue->A_Solution

Workflow for overcoming low nucleophilicity in 2-(1,1-difluoroethyl)pyridin-4-amine couplings.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig Amination)

Root Cause Analysis & FAQs

Q: My Buchwald-Hartwig coupling with this amine yields <10% product, with mostly unreacted starting material. What is the primary cause? A: The extreme electron deficiency of the 4-amino group severely retards its ability to coordinate to the palladium complex. In the catalytic cycle, oxidative addition of the aryl halide is followed by amine coordination and deprotonation. For deactivated amines, coordination is sluggish, and the subsequent reductive elimination becomes the rate-limiting step[1]. Traditional catalyst systems like Pd2(dba)3 / PPh3 fail because they do not provide the steric bulk required to force the aryl and amine groups together for elimination.

Q: How do I optimize the catalyst and ligand system for this specific amine? A: You must force reductive elimination using sterically hindered dialkylbiaryl phosphine ligands. BrettPhos or tBuBrettPhos are specifically designed for primary amines and heavily deactivated anilines[1]. These bulky ligands favor a highly active mono-ligated Pd(0) species (L-Pd(0)). Furthermore, avoid Pd2(dba)3; the dba ligands can inhibit the active catalyst. Instead, use a Generation 3 (G3) or Generation 4 (G4) palladacycle precatalyst (e.g., BrettPhos Pd G3) to ensure rapid, quantitative generation of the active Pd(0) species[2].

Q: What base should I use? A: Because the amine is poorly nucleophilic and slightly more acidic than a standard aniline, a strong, non-nucleophilic base is required to facilitate deprotonation upon Pd-coordination. Sodium tert-butoxide (NaOtBu) or LiHMDS are optimal[2].

Quantitative Data: Catalyst System Optimization
Catalyst System (2-5 mol%)LigandBaseSolventTemp (°C)Expected Yield (%)
Pd2(dba)3PPh3Cs2CO3Toluene100< 5%
Pd(OAc)2XantPhosNaOtBu1,4-Dioxane10015 - 20%
BrettPhos Pd G3 BrettPhos NaOtBu 1,4-Dioxane 100 85 - 90%
tBuBrettPhos Pd G3 tBuBrettPhos LiHMDS THF 80 90 - 95%
Self-Validating Protocol: Optimized Buchwald-Hartwig Amination
  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine BrettPhos Pd G3 (2 mol%), BrettPhos ligand (2.2 mol%), and NaOtBu (1.5 equiv) in anhydrous, degassed 1,4-dioxane.

    • Self-Validation Checkpoint: Stir at room temperature for 5-10 minutes. The solution must transition from a dark red/brown suspension to a clear, pale yellow/orange solution. This optical shift confirms the successful generation of the active L-Pd(0) species. If it remains dark brown, oxygen or moisture has poisoned the catalyst.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 2-(1,1-difluoroethyl)pyridin-4-amine (1.2 equiv).

  • Thermal Coupling: Heat the reaction mixture to 100 °C.

    • Self-Validation Checkpoint: Monitor by LC-MS after 2 hours. You should observe the complete disappearance of the aryl halide peak and the emergence of the product mass. The absence of hydrodehalogenation side-products confirms that reductive elimination is outpacing off-cycle degradation[2].

Module 2: Amide Bond Formation

Root Cause Analysis & FAQs

Q: Standard peptide coupling conditions (EDC/HOBt/DIPEA) yield only trace amounts of the amide. Why is this happening? A: Standard activated esters (such as OBt esters formed via EDC/HOBt) are simply not electrophilic enough to be attacked by the highly deactivated 4-amino group of 2-(1,1-difluoroethyl)pyridin-4-amine[3]. The reaction stalls at the activated acid intermediate, which eventually hydrolyzes or undergoes rearrangement (e.g., forming unreactive N-acylureas).

Q: What is the most reliable method for forming amides with this deactivated amine? A: You must bypass standard activated esters and utilize highly electrophilic intermediates. There are two field-proven approaches:

  • In Situ Acyl Fluoride Generation: Using reagents like BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are exceptionally reactive toward weak nucleophiles but, unlike acyl chlorides, they are highly resistant to hydrolysis and

    
    -racemization[4]. This allows the reaction to be heated without destroying the intermediate.
    
  • Acid Chloride with Catalytic DMAP: If you must use an acid chloride, the addition of catalytic or stoichiometric DMAP (4-Dimethylaminopyridine) is critical. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic acylpyridinium intermediate that forces the coupling with the deactivated aminopyridine[3].

Quantitative Data: Amide Coupling Reagent Efficacy
Coupling ReagentAdditiveBaseSolventTemp (°C)Expected Yield (%)
EDC·HClHOBtDIPEADMF25Trace
HATUNoneDIPEADMF2510 - 15%
Acid ChlorideNoneEt3NDCM2520 - 25%
Acid Chloride DMAP (0.5 eq) Et3N DCM 40 75 - 80%
BTFFH None DIPEA DCE 80 > 90%
Self-Validating Protocol: Amide Coupling via BTFFH
  • Acyl Fluoride Formation: In a dry vial, dissolve the carboxylic acid (1.1 equiv) and BTFFH (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add DIPEA (3.0 equiv).

    • Self-Validation Checkpoint: Stir at room temperature for 15 minutes. A slight exotherm should be felt, and the mixture should become completely homogeneous. TLC (visualized with UV or bromocresol green) will show the complete consumption of the baseline carboxylic acid and the formation of a highly non-polar spot corresponding to the acyl fluoride[4].

  • Amine Addition: Add 2-(1,1-difluoroethyl)pyridin-4-amine (1.0 equiv) to the solution.

  • Thermal Coupling: Seal the vial and heat to 80 °C for 12 hours.

    • Self-Validation Checkpoint: In-process LC-MS should show the direct conversion of the acyl fluoride mass to the product mass without the appearance of hydrolyzed free acid, validating the stability and targeted reactivity of the fluorinated intermediate[4].

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (National Institutes of Health) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Resolving solubility issues of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl in DCM

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of amine hydrochlorides in halogenated solvents. 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride is a highly valuable building block in drug development, but its ionic nature makes it inherently incompatible with dichloromethane (DCM) in its salt form.

This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to overcome this bottleneck, ensuring your synthetic workflows proceed without interruption.

Diagnostic Workflow: Resolving Solubility in DCM

Before altering your reaction conditions, use the following decision matrix to determine the most appropriate method for your specific chemical environment.

SolubilityTroubleshooting Start 2-(1,1-Difluoroethyl)pyridin-4-amine HCl Insoluble in DCM Check Is the HCl salt strictly required for the next step? Start->Check FreeBase Perform Free-Basing (Aqueous NaOH or NaHCO3) Check->FreeBase No, free amine is acceptable InSitu In Situ Neutralization (Add DIPEA or TEA in DCM) Check->InSitu No, but prefer anhydrous CoSolvent Use Co-Solvent System (Add 5-10% MeOH to DCM) Check->CoSolvent Yes, must remain HCl salt Extract Extract free amine into DCM (Highly Soluble) FreeBase->Extract Proceed Proceed with Reaction InSitu->Proceed CoSolvent->Proceed Extract->Proceed

Caption: Diagnostic workflow for resolving 2-(1,1-Difluoroethyl)pyridin-4-amine HCl solubility in DCM.

Troubleshooting Guide & FAQs

Q1: Why is 2-(1,1-Difluoroethyl)pyridin-4-amine HCl insoluble in DCM despite the lipophilic difluoroethyl group? A1: The insolubility is driven by thermodynamics and crystal lattice energy. While the 1,1-difluoroethyl group adds lipophilic character, the molecule exists as a protonated pyridinium/ammonium chloride salt. Pharmaceutical salts and amine hydrochlorides possess exceptionally high crystal lattice energies[1]. DCM is a low-polarity, aprotic solvent with a dielectric constant (


) of only ~8.9. It lacks the hydrogen-bonding capacity and polarity required to solvate the separated 

and protonated amine ions. Consequently, the energy required to break the ionic lattice far exceeds the solvation energy provided by DCM[2].

Q2: How can I achieve complete dissolution in DCM without changing my primary solvent? A2: The most robust method is to convert the hydrochloride salt into its corresponding free base[3]. By neutralizing the HCl with a sufficient base (e.g., aqueous NaOH or


), you deprotonate the amine. The resulting neutral 2-(1,1-Difluoroethyl)pyridin-4-amine is highly lipophilic and will readily partition into the DCM organic layer during liquid-liquid extraction[4].

Q3: My downstream reaction is highly moisture-sensitive. How can I resolve the solubility issue without an aqueous workup? A3: You can perform an in situ neutralization using a sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). When you add 1.1 to 1.5 equivalents of DIPEA directly to the DCM suspension of your HCl salt, the organic base acts as a proton scavenger. The 2-(1,1-Difluoroethyl)pyridin-4-amine is freed and dissolves immediately, while the newly formed DIPEA·HCl salt remains partially soluble or can be filtered off depending on the concentration.

Q4: What if the downstream chemistry strictly requires the compound to remain as an HCl salt? A4: If free-basing is not an option, you must alter the solvent system's polarity by introducing a polar co-solvent[5]. Adding 5–10% (v/v) Methanol (MeOH) or Dimethylformamide (DMF) to the DCM will significantly increase the bulk dielectric constant and provide the hydrogen-bond donating/accepting capabilities needed to disrupt the salt's crystal lattice[2].

Quantitative Data: Solvent Polarity vs. Solubility

To predict solubility behavior, it is critical to understand the relationship between solvent polarity (dielectric constant) and the ionization state of your compound.

Solvent SystemDielectric Constant (

)
Solvation Capacity for HCl SaltSolvation Capacity for Free Base
100% DCM 8.93Poor (Remains as suspension)Excellent (Complete dissolution)
DCM + 10% MeOH ~11.3Moderate to Good (Solvates ions)Excellent
100% Methanol 32.7Excellent (Breaks lattice energy)Good
Water (Aqueous Base) 80.1Excellent (Dissolves salt)Poor (Forces partitioning to DCM)

Experimental Protocols

Protocol 1: Aqueous Free-Basing and DCM Extraction

Use this method when you need pure, isolated free base prior to your next synthetic step.

FreeBasingProtocol Step1 Suspend HCl Salt in H2O Step2 Add 1M NaOH Adjust pH > 10 Step1->Step2 Step3 Add DCM (Biphasic System) Step2->Step3 Step4 Phase Separation (Collect lower DCM layer) Step3->Step4 Step5 Dry over Na2SO4 & Concentrate Step4->Step5

Caption: Step-by-step aqueous free-basing and DCM extraction workflow.

Step-by-Step Methodology:

  • Dissolution: Suspend 2-(1,1-Difluoroethyl)pyridin-4-amine HCl in deionized water (approx. 10 mL per gram of compound). Causality: Water's high dielectric constant completely breaks the ionic lattice, dissolving the salt.

  • Basification: Cool the flask in an ice bath. Slowly add 1M NaOH dropwise while stirring. Monitor the pH using indicator paper until the pH reaches 10–11[3]. Self-Validation: The solution will turn cloudy as the lipophilic free base crashes out of the aqueous phase[4].

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of DCM. Stopper and shake vigorously, venting frequently to release pressure[3].

  • Phase Separation: Allow the layers to separate. The DCM layer (bottom layer) will contain the free amine. Drain the DCM layer into a clean Erlenmeyer flask. Repeat the extraction with a second volume of DCM to ensure quantitative recovery.

  • Drying & Concentration: Add anhydrous Sodium Sulfate (

    
    ) to the combined DCM layers until the drying agent flows freely (indicating all water is absorbed). Filter the solution and concentrate under reduced pressure to yield the pure free base.
    
Protocol 2: In Situ Anhydrous Neutralization

Use this method when your downstream reaction is moisture-sensitive and you want to avoid an aqueous workup.

Step-by-Step Methodology:

  • Suspension: Add the 2-(1,1-Difluoroethyl)pyridin-4-amine HCl to your reaction flask containing anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Neutralization: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise via syringe.

  • Validation: Stir for 5–10 minutes at room temperature. Self-Validation: The opaque white suspension of the starting material will transition into a clear or slightly hazy solution as the free base is generated and dissolves into the DCM.

  • Proceed: You may now add your electrophile or coupling reagents directly to this solution.

References

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - National Library of Medicine (PMC). 1

  • Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride - Benchchem. 3

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - Journal of Chemical Theory and Computation (ACS Publications). 2

  • How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents - Benchchem. 5

  • How can I free base cystamine dihydrochloride? - Chemistry Stack Exchange. 4

Sources

Technical Support Center: Purification of 2-(1,1-Difluoroethyl)pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-DFE-PYR-004 Subject: Troubleshooting Isolation, Tailing, and Impurity Removal for Fluorinated Aminopyridines Status: Active Guide

Executive Summary

This guide addresses the specific purification challenges associated with 2-(1,1-difluoroethyl)pyridin-4-amine and its derivatives. These molecules present a unique "dual-personality" challenge in purification:

  • The Aminopyridine Core: Highly polar and basic (pKa ~8.0–9.0), leading to severe peak tailing (streaking) on silica gel due to silanol interactions.

  • The 1,1-Difluoroethyl Group: Lipophilic and electron-withdrawing, often introduced via DAST/Deoxo-Fluor, creating specific impurities like vinyl fluorides (elimination products) and difficult-to-remove inorganic fluoride salts.

Module 1: Chemical Behavior & Handling

Acid-Base Properties (The pKa Shift)

Unlike standard pyridines (pKa ~5.2), 4-aminopyridines are significantly more basic (pKa ~9.1) due to the resonance donation of the exocyclic amine into the ring nitrogen. However, the 2-(1,1-difluoroethyl) group is electron-withdrawing (inductive effect), which lowers the pKa of the ring nitrogen slightly, likely to the 7.5–8.5 range .

  • Implication: At neutral pH (7.0), a significant portion of your molecule is protonated (ionized) and water-soluble.

  • Action: Aqueous workups must be adjusted to pH > 10 to ensure the molecule is fully neutral and extractable into organic solvents.

Stability of the Group

The benzylic-like gem-difluoro group is generally robust but can undergo hydrolysis under prolonged exposure to strong Lewis acids or superacids. Avoid unbuffered aqueous acidic conditions for extended periods.

Module 2: The "Streaking" Problem (Chromatography)

Symptom: Your compound elutes as a broad streak from


 0.1 to 0.6, or co-elutes with impurities despite different polarities.

Root Cause: The basic ring nitrogen hydrogen-bonds strongly with acidic silanols (


) on the silica surface.[1]
Protocol A: Amine-Modified Silica Chromatography

Do not use standard EtOAc/Hexane gradients without modification.

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to both solvent A (DCM or Hexane) and solvent B (MeOH or EtOAc).
    
  • Pre-equilibration: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This "caps" the active silanol sites.

  • Solvent System Recommendation:

    • Preferred: DCM : MeOH :

      
       (95 : 4.5 : 0.5).
      
    • Alternative: EtOAc : Hexane : TEA (variable gradient + 1% TEA).

Visualization: Mechanism of Tailing & Correction

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 Amine-Modified Silica (Solution) SiOH Silica Surface (Acidic Si-OH) Pyridine Aminopyridine (Basic Nitrogen) SiOH->Pyridine Strong H-Bond (Causes Drag/Tailing) SiOH_Blocked Silica Surface (Si-OH) TEA Triethylamine (Sacrificial Base) SiOH_Blocked->TEA Preferential Binding Target Aminopyridine (Free flowing) Target->SiOH_Blocked No Interaction (Sharp Peak)

Caption: Mechanism of peak tailing suppression using Triethylamine (TEA) as a competitive inhibitor for silanol sites.

Module 3: Fluorination Cleanup (Removing DAST/Vinyl Fluorides)

If you synthesized this via deoxyfluorination (ketone + DAST


gem-difluoro), you likely have two major contaminants:
  • Vinyl Fluoride: The elimination byproduct (alkene).

  • Fluoride Salts: Sticky inorganic residues.

Protocol B: The "Vinyl Separation" Strategy

The vinyl fluoride impurity is less polar than the gem-difluoro product (which has a strong dipole) but often runs close on silica.

  • Oxidative Cleavage (Optional): If separation is impossible, the vinyl fluoride (alkene) can be selectively oxidized (e.g.,

    
     or 
    
    
    
    ) to a polarity distinct from the stable gem-difluoro pyridine.
  • Silver Nitrate Chromatography: For difficult separations, use

    
    -impregnated silica (10% w/w). The silver coordinates with the alkene (vinyl fluoride), retarding its elution significantly, while the saturated gem-difluoro compound passes through.
    
Protocol C: Quenching & Workup (Safety Critical)

DAST byproducts can generate HF upon water contact.

  • Quench: Pour reaction mixture slowly into a vigorously stirred mixture of DCM and Saturated

    
      at 0°C.
    
    • Why: Neutralizes HF immediately.

  • pH Adjustment: Check the aqueous layer pH. Adjust to pH 10–11 using 1M NaOH.

    • Why: Ensures the aminopyridine is deprotonated (neutral).

  • Extraction: Extract 3x with DCM (Dichloromethane is better than EtOAc for fluorinated pyridines due to solubility).

Module 4: Analytical & Preparative HPLC

Issue: In standard Reverse Phase (C18) with Formic Acid (0.1%), the peak shape is terrible or retention is non-existent.

Solution: The basicity of the aminopyridine requires high pH or ion-pairing.

ParameterRecommendationRationale
Column C18 (High pH stable) or Phenyl-Hexyl Phenyl phases interact with the pyridine ring (

), improving selectivity over aliphatic impurities.
Buffer A 10mM Ammonium Bicarbonate (pH 10) Keeps the pyridine neutral, increasing retention on C18 and improving peak symmetry.
Buffer B Acetonitrile Methanol can cause high backpressure; ACN is preferred for fluorinated compounds.
Alternative 0.1% TFA (Low pH)If you must use low pH, use TFA (stronger acid than formic). It forms a tight ion pair, sharpening the peak, but may reduce retention.

Decision Tree: Purification Workflow

PurificationFlow Start Crude Reaction Mixture (DAST/Deoxo-Fluor) Quench Quench: Sat. NaHCO3 (0°C) Adjust to pH > 10 Start->Quench Extract Extraction: DCM (3x) Wash: Brine -> Dry: Na2SO4 Quench->Extract CheckTLC TLC Analysis (DCM:MeOH:NH4OH) Extract->CheckTLC Tailing Is the spot streaking? CheckTLC->Tailing Vinyl Is Vinyl Fluoride present? Tailing->Vinyl No Flash Flash Chromatography Silica + 1% TEA Tailing->Flash Yes (Add Modifier) Vinyl->Flash No AgNO3 AgNO3-Silica Column (Retains Vinyl Fluoride) Vinyl->AgNO3 Yes (Difficult Sep) Recryst Crystallization (Heptane/EtOAc) Flash->Recryst Final Polish AgNO3->Recryst

Caption: Step-by-step decision matrix for isolating 2-(1,1-difluoroethyl)pyridin-4-amine derivatives.

Frequently Asked Questions (FAQ)

Q: My compound is "oiling out" during crystallization. How do I fix this? A: Fluorinated compounds often have low melting points.

  • Dissolve the oil in a minimum amount of DCM .

  • Slowly add Heptane (anti-solvent) until cloudy.

  • Crucial Step: Add a "seed" crystal if available, or scratch the glass.

  • Store in the freezer (-20°C) overnight. Do not use Hexane; Heptane has a higher boiling point and allows for better slow evaporation/cooling.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for acid-sensitive or basic compounds like aminopyridines. It eliminates the need for TEA additives, but separation resolution is generally lower than silica.

Q: I see a peak at M+18 in LCMS. Is this a hydrate? A: Likely not. For gem-difluoro compounds, check if you are seeing the ketone (hydrolysis product). 2-(1,1-difluoroethyl) can hydrolyze back to the acetyl group (


) if exposed to acidic water for too long. M+18 could also be an ammonium adduct if using ammonium buffers.

References

  • Separation of Aminopyridines: "Strategies for the Purification of Synthetic Products in the Pharmaceutical Industry." Chromatography Online. [Link]

  • pKa of Pyridines: "Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions." J. Phys.[2] Chem. A, 2020.[2] [Link]

  • Gem-Difluoro Synthesis: "gem-Difluoro Compounds: A Convenient Preparation from Ketones." J. Org.[3] Chem., 1986.[4][5] [Link]

  • Vinyl Fluoride Separation: "Synthesis of gem-Difluoro Olefins through C-H Functionalization." NIH / PMC, 2026. [Link]

Sources

Minimizing side reactions when using fluorinated pyridine amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Coupling Efficiency

Welcome to the Technical Support Center

The Core Challenge: The "Electronic Tug-of-War"

Working with fluorinated pyridine amines (e.g., 2-amino-3-fluoropyridine) presents a unique "electronic tug-of-war." The fluorine atom and the pyridine nitrogen are strong electron-withdrawing groups (EWGs).

  • Low Nucleophilicity: They pull electron density away from the exocyclic amine, making it a poor nucleophile for Buchwald-Hartwig or amide couplings.

  • High Electrophilicity: They make the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), leading to unwanted defluorination.

This guide addresses how to navigate this narrow reactivity window.

Module 1: Buchwald-Hartwig Cross-Coupling

Common Issue: "My reaction stalls, or I see unreacted starting material despite using Pd(OAc)₂."

Diagnosis: Catalyst Poisoning & Activation Failure. Aminopyridines are not just substrates; they are ligands.[1] The pyridine nitrogen and the amine nitrogen can chelate Palladium, displacing your phosphine ligand and forming an inactive "Pd-substrate" complex (often a stable 5-membered chelate). Furthermore, electron-deficient amines struggle to coordinate to Pd(II) intermediates during the transmetallation/reductive elimination cycle.

The Solution: The "G3/G4" Protocol Stop using Pd(OAc)₂ or Pd₂dba₃ with separate phosphines. The activation energy required to form the active L-Pd(0) species is too high in the presence of your inhibitory substrate.

Recommended Protocol: Use Palladacycle Precatalysts (Gen-3 or Gen-4) . These release the active L-Pd(0) species immediately upon mild heating or base exposure, bypassing the activation step that your substrate inhibits.

Protocol: Optimized Cross-Coupling for Fluorinated Aminopyridines
ComponentRecommendationScientific Rationale
Catalyst BrettPhos Pd G4 or RuPhos Pd G4 Bulky, electron-rich ligands facilitate oxidative addition into the aryl halide and prevent the aminopyridine from coordinating to the metal center.
Loading 1.0 - 3.0 mol%Higher loading compensates for potential catalyst sequestration by the pyridine nitrogen.
Base Cs₂CO₃ or K₃PO₄ CRITICAL: Avoid NaOtBu. Strong alkoxide bases promote SNAr defluorination (see Module 2). Carbonates are milder.
Solvent t-Amyl Alcohol or Dioxane Protic solvents (t-Amyl alcohol) can assist proton transfer during the reductive elimination step without being nucleophilic enough to attack the ring.
Temp 80°C - 100°CSufficient heat is needed for the difficult reductive elimination of electron-poor amines.

Tech Tip: If using BrettPhos , ensure your aryl halide is not sterically crowded. If it is, switch to RuPhos or XPhos .

Module 2: Preventing Defluorination (SNAr)

Common Issue: "I see a byproduct with Mass [M-19+1] or [M-20+Base]."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[2][3] The fluorine atom on a pyridine ring (especially at the 2- or 4-position relative to the ring nitrogen) is an excellent leaving group. Strong bases (alkoxides) or polar aprotic solvents (DMF, DMSO) accelerate the attack of nucleophiles on the fluorine position.

Visualizing the Pathway:

SNAr_Pathway Start Fluorinated Aminopyridine Path_A Path A: N-Arylation (Desired Coupling) Start->Path_A Pd-Catalyst Ligand Control Path_B Path B: S_NAr Attack (Defluorination) Start->Path_B High Temp Polar Solvent Base Strong Base (e.g., NaOtBu) Base->Path_B Promotes Prod_A Product (C-N Bond) Path_A->Prod_A Prod_B Byproduct (F replaced by OtBu) Path_B->Prod_B

Caption: Competition between desired Pd-catalyzed coupling (Path A) and undesired SNAr defluorination (Path B).

Troubleshooting Steps:

  • Switch Bases: Replace NaOtBu or KOtBu with Cs₂CO₃ (Cesium Carbonate). The carbonate anion is non-nucleophilic toward the aromatic ring.

  • Change Solvent: Move away from DMF or DMSO. These solvents stabilize the Meisenheimer intermediate required for SNAr. Use Toluene , Dioxane , or Xylene .

  • Order of Addition: Do not premix the base and the fluorinated substrate at high heat. Add the catalyst/ligand/aryl halide first.

Module 3: Amide Coupling (The "Weak Base" Problem)

Common Issue: "Standard EDC/HOBt or HATU coupling yields <10% product."

Diagnosis: Low Nucleophilicity. The pKa of a fluorinated 2-aminopyridine is often < 3.0. Standard coupling reagents (HATU, EDC) activate the carboxylic acid, but the amine is too weak to attack the active ester before it hydrolyzes or rearranges.

The Solution: High-Energy Activation You must generate a highly reactive acylating species (Acyl Chloride or Acyl Fluoride) or use Phosphorus-based activation that drives the reaction via a different mechanism.

Comparative Guide: Coupling Reagents for Weak Amines
MethodReactivityRisk of Side RxnRecommendation
HATU / EDC LowLowAvoid. Ineffective for fluorinated aminopyridines.
Acyl Chloride HighMediumGood. Generate in situ with Oxalyl Chloride/DMF (cat). Use Pyridine as solvent/base.
POCl₃ (Phosphorus Oxychloride) Very HighHighBest for difficult cases. Forms a reactive phosphoramide intermediate.
TFFH / BTFFH HighLowExcellent. Generates an Acyl Fluoride in situ, which is stable to moisture but highly reactive toward amines.
Protocol: The POCl₃ Method (The "Sledgehammer" Approach)

Use this when all other amide couplings fail.

  • Dissolve: Mix the Carboxylic Acid (1.0 equiv) and Fluorinated Aminopyridine (1.0 equiv) in dry Pyridine (0.5 M).

  • Cool: Cool to 0°C.

  • Activate: Dropwise add POCl₃ (1.1 equiv).

  • React: Stir at 0°C for 30 mins, then warm to RT.

    • Mechanism:[4][5][6] The acid reacts with POCl₃ to form a mixed anhydride, or the amine reacts to form a phosphoramide, driving the condensation.

  • Quench: Pour carefully into ice water (Exothermic!).

Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific failure mode.

Troubleshooting_Tree Start Start: Reaction Failed Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Yes Yes, SM Consumed Check_SM->SM_Yes SM_No No, SM Remains Check_SM->SM_No Check_Mass Check LCMS Mass SM_Yes->Check_Mass Mass_Defluoro Mass = [M-19+Nu] Check_Mass->Mass_Defluoro Defluorinated Mass_Protode Mass = [M-H] (Reduction) Check_Mass->Mass_Protode Reduced Sol_Defluoro CAUSE: S_NAr Side Reaction FIX: Switch base to Cs2CO3 Switch solvent to Toluene Mass_Defluoro->Sol_Defluoro Sol_Protode CAUSE: Beta-Hydride Elimination FIX: Use specialized ligands (BippyPhos or BrettPhos) Mass_Protode->Sol_Protode Check_Cat Did you use Pd(OAc)2? SM_No->Check_Cat Cat_Yes Yes Check_Cat->Cat_Yes Cat_No No (Used Precatalyst) Check_Cat->Cat_No Sol_Cat CAUSE: Catalyst Poisoning FIX: Switch to Pd-G4 Precatalysts Cat_Yes->Sol_Cat Sol_Temp CAUSE: Low Activation FIX: Increase Temp to 100C Use t-Amyl Alcohol Cat_No->Sol_Temp

Caption: Diagnostic logic flow for identifying failure modes in fluorinated aminopyridine coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling with Ammonia and Lithium Amide." Chemistry - A European Journal.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

Sources

Technical Support Center: Desalting 2-(1,1-Difluoroethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The hydrochloride salt of 2-(1,1-difluoroethyl)pyridin-4-amine is a stable, crystalline solid. However, for palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) or nucleophilic substitutions (


), the free base  is required to prevent catalyst poisoning and ensure correct stoichiometry.
The Challenge

While standard desalting seems trivial, this specific molecule presents two competing chemical behaviors:

  • Amphiphilicity: The pyridine nitrogen and amino group make it polar/water-soluble, but the 1,1-difluoroethyl group (

    
    ) adds significant lipophilicity. If the extraction solvent is too non-polar (e.g., Hexanes), recovery will be poor. If the aqueous phase is not saturated, the product remains in the water.
    
  • pKa Shift: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of the pyridine nitrogen compared to unsubstituted 4-aminopyridine (pKa ~9.1). The estimated pKa is ~7.0–7.5 . This means a pH of >10 is strictly required to ensure >99% deprotonation.

Standard Operating Procedure (The "Golden Path")

Use this protocol for standard recovery (>95% purity).

Reagents Required[1][2][3][4][5][6]
  • Solvent: Dichloromethane (DCM) or 10% Methanol in DCM.

  • Base: Saturated Aqueous Sodium Carbonate (

    
    ) or 1M NaOH.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Protocol
  • Dissolution: Dissolve the HCl salt in a minimum amount of water (approx. 5 mL per gram of salt). The solution will be acidic (pH ~2-3).

  • Basification:

    • Slowly add Saturated

      
        while stirring.
      
    • Critical Checkpoint: Monitor pH. Continue adding base until pH reaches 10–11 .

    • Note: Avoid massive excess of strong NaOH (pH >13) to prevent any risk of dehydrofluorination (elimination of HF) from the ethyl group, although this risk is low at RT.

  • Biphasic Extraction:

    • Add an equal volume of DCM . Shake vigorously for 2 minutes.

    • Allow layers to separate.[1][2] Collect the lower organic layer.

    • Repeat: Re-extract the aqueous layer 2 more times with DCM.

  • Drying & Concentration:

    • Combine organic layers.

    • Wash once with Brine (Saturated NaCl) to remove trapped water.

    • Dry over

      
       for 15 minutes. Filter and concentrate in vacuo (<40°C).
      
Workflow Visualization

DesaltingWorkflow Start Start: HCl Salt Input Dissolve 1. Dissolve in Water (pH ~2) Start->Dissolve AdjustPH 2. Adjust pH to 10-11 (Sat. Na2CO3) Dissolve->AdjustPH Extract 3. Extract with DCM (3x) AdjustPH->Extract CheckLayer Check Aqueous Layer (TLC/LCMS) Extract->CheckLayer CheckLayer->Extract Product Remains Dry 4. Dry (Na2SO4) & Concentrate CheckLayer->Dry No Product in Aq End Final Product: Free Base Oil/Solid Dry->End

Caption: Figure 1. Standard biphasic neutralization workflow. The critical control point is the pH adjustment to ensure full deprotonation.

Troubleshooting Guide

Issue 1: Low Recovery / Yield (<50%)

Symptom: The mass of the free base is significantly lower than theoretical, but no decomposition is observed. Root Cause: The free base is partially soluble in the aqueous phase due to the polarity of the aminopyridine core.

Solution StrategyProtocol Modification
Salting Out Saturate the aqueous phase with solid NaCl after basification but before extraction. This forces the organic molecule out of the water (Hofmeister effect).
Solvent Switch Switch extraction solvent from DCM to CHCl3 : IPA (3:1) . This mixture is more polar and extracts aminopyridines efficiently.
Continuous Extraction For large scales (>10g), use a liquid-liquid continuous extractor for 12 hours.
Issue 2: Emulsion Formation

Symptom: The organic and aqueous layers do not separate cleanly; a "rag" layer forms in the middle. Root Cause: Fine particulates from the base or the amphiphilic nature of the fluorinated amine acting as a surfactant.

  • Immediate Fix: Filter the entire biphasic mixture through a pad of Celite .

  • Chemical Fix: Add more Brine (saturated NaCl) to increase ionic strength.

Issue 3: Decomposition / Impurities

Symptom: TLC shows a new spot (lower Rf) or NMR shows loss of the triplet/quartet pattern of the ethyl group. Root Cause: Dehydrofluorination . While 1,1-difluoro groups are stable, exposure to strong bases (pH >13) or heat can trigger E2 elimination, forming a vinyl fluoride.

  • Prevention: Use

    
     or 
    
    
    
    instead of NaOH.
  • Temperature Control: Keep all solutions <30°C. Do not heat the extraction mixture.

Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowYield Low Yield Type->LowYield Missing Mass Emulsion Emulsion Type->Emulsion No Separation decomp Decomposition Type->decomp New Impurity Action1 Add NaCl (Sat.) Use CHCl3/IPA LowYield->Action1 Action2 Filter thru Celite Add Brine Emulsion->Action2 Action3 Switch to NaHCO3 Keep T < 30°C decomp->Action3

Caption: Figure 2. Diagnostic logic for common isolation failures.

Frequently Asked Questions (FAQ)

Q: Can I use solid phase extraction (SPE) instead of liquid-liquid extraction? A: Yes. An SCX (Strong Cation Exchange) cartridge is highly effective.

  • Protocol: Load the salt (dissolved in water/MeOH) onto the SCX cartridge. Wash with MeOH (elutes non-basic impurities). Elute product with 2M

    
     in MeOH . This avoids aqueous workup entirely.
    

Q: Is the free base stable for storage? A: The free base is stable at -20°C. However, aminopyridines can oxidize slowly in air (turning brown). Store under Argon/Nitrogen. If long-term storage is required, keeping it as the HCl salt is preferred.

Q: How do I confirm the salt is completely removed? A: Perform a Silver Nitrate Test on the aqueous wash of the free base (dissolve a small amount of product in dilute


, add 

; no precipitate = no Cl) or check 1H NMR (absence of broad ammonium protons >10 ppm, though these often exchange out). Elemental analysis is the gold standard.

Q: Why is my product an oil? The salt was a solid. A: The introduction of the 1,1-difluoroethyl group disrupts crystal packing compared to the parent 4-aminopyridine. It is common for the free base of alkylated aminopyridines to be oils or low-melting solids.

References

  • Cayman Chemical. (2022).[3] 4-Aminopyridine Product Information & Solubility Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Link

  • BenchChem. (2025). Purification of 2-aminopyridine derivatives: Acid-Base Extraction Protocols. Link

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of aryl 1,1-difluoroethyl ethers and stability of difluoroalkyl groups. Link

  • Grauffel, T., et al. (2020). Structure-activity relationship studies of fluorinated 4-aminopyridine derivatives (pKa analysis). Scientific Reports. Link

Sources

Handling hygroscopic nature of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(1,1-Difluoroethyl)pyridin-4-amine HCl .

This compound is a highly valuable fluorinated building block, but its hydrochloride (HCl) salt form introduces severe vulnerabilities to atmospheric moisture. This guide will decode the causality behind its hygroscopic behavior, provide self-validating protocols to recover compromised material, and ensure your downstream reactions maintain absolute stoichiometric fidelity.

Mechanistic Insight: The Causality of Moisture Uptake

To effectively handle 2-(1,1-Difluoroethyl)pyridin-4-amine HCl, you must understand why it acts as a moisture sink.

While the 1,1-difluoroethyl group provides localized lipophilicity, the molecule's macroscopic behavior is dominated by its ionic crystal lattice. The protonated pyridine nitrogen and the chloride counterion possess exceptionally high hydration energies. When the ambient relative humidity (RH) in your laboratory exceeds the salt's Deliquescence Relative Humidity (DRH) , atmospheric water vapor thermodynamically condenses into the crystal lattice[1].

This is not merely surface wetting; it is a localized phase transition. The salt begins to dissolve into a saturated aqueous micro-droplet. If the ambient RH subsequently drops below the Efflorescence Relative Humidity (ERH) , the water evaporates, and the salt recrystallizes, fusing individual particles together into a hard, unusable cake[1].

Quantitative Impact on Experimental Fidelity

Ignoring moisture uptake fundamentally destroys your experimental stoichiometry. If your material absorbs water, a portion of the mass you weigh is simply


. Below is a data table correlating the European Pharmacopoeia (EP) hygroscopicity classifications with the theoretical stoichiometric deficit for this specific compound (Base MW: 194.61  g/mol ).
Moisture Uptake (% w/w)EP Hygroscopicity ClassObserved Physical StateEffective MW ( g/mol )Stoichiometric Deficit (per 100mg)
< 0.2% Non-hygroscopicFree-flowing powder194.61< 0.2 mg
0.2% - 2.0% Slightly hygroscopicMicro-clumps / Sticky195.0 - 198.50.2 - 2.0 mg
2.0% - 15.0% HygroscopicHard caked solid198.5 - 228.92.0 - 15.0 mg
> 15.0% Very hygroscopicDeliquescent (liquid pool)> 228.9> 15.0 mg
Note: Absorption of exactly 1 molar equivalent of water yields an effective MW of 212.63 g/mol (an 8.47% mass error).

Troubleshooting & FAQs

Q1: My powder has formed hard cakes inside the sealed vial. Is the material chemically degraded, and how do I recover it? Causality: Caking is the physical manifestation of moisture cycling (crossing the DRH and ERH thresholds)[1]. The material is likely chemically intact, but its physical homogeneity is compromised. Solution: Do not forcefully chisel the cake in open laboratory air, as the freshly exposed surface area will rapidly absorb more moisture. Transfer the intact vial to a controlled inert environment (glovebox) and execute Protocol A below.

Q2: My downstream palladium-catalyzed cross-couplings are yielding inconsistent results. Could the HCl salt's hygroscopicity be the cause? Causality: Absolutely. Transition-metal catalysts (e.g., in Buchwald-Hartwig aminations) are highly sensitive to protic impurities. If your 2-(1,1-Difluoroethyl)pyridin-4-amine HCl has absorbed even 2% water by weight, you are introducing a massive molar excess of water relative to your catalyst loading. This water competitively binds the metal center or hydrolyzes the active catalyst species, leading to reaction stalling[2]. Solution: Always quantify moisture using Karl Fischer (KF) titration before sensitive reactions. If moisture exceeds 0.5%, dry the material.

Q3: What is the optimal storage strategy to prevent moisture uptake entirely? Causality: Condensation is driven by temperature differentials. Opening a cold vial (stored at 2-8°C) in a warm, humid lab guarantees immediate water condensation on the cold powder surface[3]. Solution: Store the bulk material at 2-8°C in a tightly sealed amber glass vial equipped with a PTFE-lined cap, placed inside a secondary desiccator jar[4]. Crucially, allow the sealed vial to equilibrate to room temperature for at least 60 minutes before opening.

Validated Experimental Protocols

Protocol A: Vacuum Desiccation and Recovery of Caked Salts

This protocol is a self-validating system: it relies on gravimetric tracking to constant mass, ensuring the drying endpoint is driven by empirical data, not arbitrary time limits.

  • Inert Transfer: Transfer the caked vial into a glovebox purged with Argon or Nitrogen (

    
     ppm 
    
    
    
    ,
    
    
    ppm
    
    
    ).
  • Mechanical Disruption: Using an agate mortar and pestle (pre-dried in an oven at 120°C), gently grind the caked solid into a fine powder to maximize surface area.

  • Initial Weighing: Transfer the powder to a pre-weighed, dry Schlenk flask. Record the exact mass (

    
    ).
    
  • Vacuum Desiccation: Attach the Schlenk flask to a high-vacuum line (

    
     mbar). Heat the flask in an oil bath at 40°C. Caution: Do not exceed 50°C to prevent thermal degradation or sublimation of the free base.
    
  • Gravimetric Validation: After 4 hours, cool the flask, backfill with Argon, and weigh (

    
    ). Re-apply vacuum for 2 hours and weigh again (
    
    
    
    ).
  • Endpoint: The material is considered dry when the mass change between cycles is

    
     mg (constant mass).
    
Protocol B: Glovebox Dispensing and Stoichiometric Correction

This protocol utilizes a blank-correction system to validate that no ambient moisture is incorporated during the weighing process[1].

  • Equilibration: Ensure the sealed API vial has reached room temperature before bringing it into the glovebox antechamber.

  • Blank Calibration: Place an empty, anti-static weighing boat on the ultramicrobalance. Tare the balance. Wait 60 seconds to ensure the mass does not drift (validating the inert atmosphere is truly dry).

  • Rapid Dispensing: Dispense the required mass of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl.

  • Immediate Sealing: Immediately cap the source vial and wrap the seal with Parafilm before removing it from the glovebox.

Workflow Visualization

Below is the logical workflow for assessing and processing hygroscopic hydrochloride salts to ensure experimental integrity.

G A Receive 2-(1,1-Difluoroethyl) pyridin-4-amine HCl B Assess Physical State A->B C Free-Flowing Powder B->C D Caked / Clumped B->D G Transfer to Glovebox (Argon/N2, <1 ppm H2O) C->G E Vacuum Drying Protocol (40°C, <10 mbar) D->E F Karl Fischer Titration (Verify <0.5% H2O) E->F F->G H Store at 2-8°C with Desiccant G->H

Workflow for the assessment, drying, and storage of hygroscopic hydrochloride salts.

References

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-(1,1-Difluoroethyl)pyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.[1]

Executive Summary: The Analytical Challenge

In medicinal chemistry, the 1,1-difluoroethyl moiety is a high-value bioisostere for ethyl or isopropyl groups, offering improved metabolic stability and lipophilicity. However, verifying its presence—and confirming the hydrochloride salt formation—presents unique spectral challenges compared to non-fluorinated analogs.[1]

This guide provides a definitive technical comparison between 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride and its common structural alternatives (the free base and the non-fluorinated ethyl analog). We focus on the diagnostic "smoking gun" signals that allow for rapid, unambiguous identification without requiring 19F NMR.[1]

Key Diagnostic Features[2]
  • The Fluorine Signature: A unique high-frequency triplet (

    
    ) for the methyl group, distinguishing it from the standard ethyl pattern.[1]
    
  • The Salt Shift: A predictable downfield migration of the H-6 aromatic proton, confirming protonation of the pyridine nitrogen.[1]

Mechanistic Insight: The Physics of Detection

To interpret the spectrum accurately, one must understand the specific coupling mechanisms at play.[1] Unlike standard alkyl chains, the 1,1-difluoroethyl group introduces heteronuclear spin-spin coupling between the methyl protons (


H) and the geminal fluorine atoms (

F).[1]
The Coupling Mechanism

The methyl group (


) is separated from two equivalent fluorine atoms by a single carbon (

).[1]
  • Multiplicity: The two equivalent

    
    F nuclei (
    
    
    
    ) split the methyl signal into a triplet (
    
    
    ).[1]
  • Coupling Constant (

    
    ):  The vicinal coupling constant (
    
    
    
    ) is significantly larger (~18–20 Hz) than a standard proton-proton vicinal coupling (~7 Hz).[1]
Diagram 1: Spectral Splitting Logic

The following diagram illustrates why the methyl group appears as a broad, wide triplet rather than a standard alkyl signal.

G Methyl Methyl Protons (CH3) Base Signal: Singlet F1 Coupling to F1 Split into Doublet Methyl->F1 1st 19F Interaction F2 Coupling to F2 Split into Triplet (1:2:1) F1->F2 2nd 19F Interaction Result Final Signal: Triplet, J ≈ 18-20 Hz (Diagnostic) F2->Result

Figure 1: Splitting tree demonstrating the origin of the diagnostic methyl triplet.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the NMR "performance" (spectral resolution and identifiability) of the target compound against its primary analogs.

Comparison A: Target vs. Non-Fluorinated Analog (2-Ethyl)

The most common synthesis error is incomplete fluorination or accidental use of the ethyl starting material.[1]

FeatureTarget: 2-(1,1-Difluoroethyl)... Alternative: 2-Ethylpyridin-4-amine Diagnostic Note
Methyl Signal Triplet (

ppm)
Triplet (

ppm)
CRITICAL: Both are triplets. Do not confuse them.
Coupling (

)

Hz

Hz
The target's triplet is >2x wider.
Methylene (

)
Absent Quartet (

ppm)
Absence of the quartet confirms the

group.[1]
Shift Environment Downfield (deshielded by F)Upfield (standard alkyl)Fluorine withdraws electrons, shifting

downfield.[1]
Comparison B: Hydrochloride Salt vs. Free Base

Confirming salt formation is critical for solubility and bioavailability studies.[1]

FeatureHCl Salt (Target) Free Base Mechanism
H-6 Proton

ppm

ppm
Pyridinium formation (

) deshields the adjacent proton.
Amine (

)
Broad, often distinct peaksBroad singletHCl slows exchange in DMSO, sometimes splitting

protons.[1]
Ring

Visible broad hump (>13 ppm)AbsentOnly visible in dry DMSO-d6; confirms protonation.[1]

Experimental Data & Protocol

Recommended Protocol

To ensure reproducibility and visualization of exchangeable protons (amine and salt protons), DMSO-d6 is the mandatory solvent.[1]


 will cause the loss of the 

and

signals, removing key salt-confirmation data.[1]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of the hydrochloride salt in 0.6 mL of DMSO-d6 (99.9% D).

  • Acquisition:

    • Set spectral width to -2 to 16 ppm (to catch the broad

      
      ).
      
    • Scans: Minimum 16 (salt protons are broad and low intensity).[1]

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure integration accuracy of aromatic protons).
      
  • Processing: Apply 0.3 Hz line broadening (LB) to smooth the broad salt peaks.

Simulated Spectral Data Summary (DMSO-d6)

Values are approximate based on structural electronics and analogous literature.

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic

Exch.13.5 - 14.5Broad Singlet-Pyridinium proton (Salt specific).
H-6 Arom.8.35Doublet6.0Ortho to

, most deshielded.[1]

Exch.7.8 - 8.2Broad s/d-Amine protons (downfield vs free base).
H-3 Arom.7.10Doublet2.2Meta coupling to H-5; adj. to

group.
H-5 Arom.6.95dd6.0, 2.2Ortho to H-6, Meta to H-3.

Alkyl1.95 Triplet 19.0 The Diagnostic Signal (

).

Structural Verification Logic

Use this decision tree to validate your product batch.

Logic Start Acquire 1H NMR (DMSO-d6) CheckMethyl Check Methyl Region (~1.9 - 2.1 ppm) Start->CheckMethyl IsTriplet Is it a Triplet? CheckMethyl->IsTriplet CheckJ Measure Coupling (J) IsTriplet->CheckJ Yes Fail_Ethyl REJECT: Ethyl Analog Identified IsTriplet->Fail_Ethyl No (Singlet/Other) J_Large J ≈ 18-20 Hz CheckJ->J_Large J_Small J ≈ 7 Hz CheckJ->J_Small CheckArom Check H-6 Shift (> 8.3 ppm?) J_Large->CheckArom J_Small->Fail_Ethyl Pass CONFIRMED: Difluoroethyl HCl Salt CheckArom->Pass Yes Fail_Base WARNING: Likely Free Base (Not Salt) CheckArom->Fail_Base No (< 8.1 ppm)

Figure 2: Decision tree for batch validation.

References

  • Synthesis and Characterization of Difluoroethyl Pyridines

    • Organic Process Research & Development.[1] "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." (2019).[1] Provides analogous spectral data for difluoro-substituted pyridines.

    • [1]

  • Heteronuclear Coupling Constants (

    
    ): 
    
    • Iowa State University, Chemical Instrumentation Facility.[1] "NMR Coupling Constants." Confirms

      
       ranges for aliphatic fluorines.
      
  • Pyridine Hydrochloride Salt Shifts

    • AIP Publishing / Journal of Chemical Physics.[1] "NMR study of proton transfer interactions in the system pyridine + HCl." details the shielding/deshielding effects of protonation on the pyridine ring.

    • [1]

  • Compound Registry & Identifiers

    • PubChem CID 164772 (4-Aminopyridine hydrochloride) and related fluorinated analogs.[1]

    • [1]

Sources

19F NMR shift analysis of 2-(1,1-Difluoroethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 19F NMR Shift Analysis of 2-(1,1-Difluoroethyl)pyridin-4-amine: A Comparative Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a premier bioisostere for ethyl and methoxy ethers[1]. By replacing the oxygen of a methoxy group or the methylene protons of an alkyl chain with a gem-difluoro moiety, drug developers can drastically enhance metabolic stability against CYP450 enzymes while precisely tuning the molecule's lipophilicity[1].

As a highly valuable synthon, 2-(1,1-Difluoroethyl)pyridin-4-amine is frequently utilized to build kinase inhibitors and CNS-active therapeutics[2]. However, verifying the structural integrity of this motif requires rigorous analytical techniques. Because fluorine-19 (19F) boasts a 100% natural abundance, a nuclear spin of 1/2, and a sensitivity of nearly 83% that of a proton, 19F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for characterizing these compounds[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the 19F NMR performance of the 1,1-difluoroethyl motif against alternative fluorinated analogs, backed by a self-validating experimental protocol.

Logical Pathway in Drug Design

To understand why we analyze this specific compound, we must first visualize its role in rational drug design. The introduction of the -CF₂CH₃ group is a deliberate structural intervention to rescue failing lead compounds.

Bioisostere Lead Lead Compound (Contains -OCH2CH3) Liability Metabolic Liability (Rapid CYP450 O-dealkylation) Lead->Liability Strategy Bioisosteric Replacement (Oxygen -> CF2) Liability->Strategy NewComp 2-(1,1-Difluoroethyl)pyridin-4-amine Derivative Strategy->NewComp Benefit1 Blocked Metabolism (Increased Half-life) NewComp->Benefit1 Benefit2 Tuned Lipophilicity (Enhanced BBB Penetration) NewComp->Benefit2

Figure 1: Logical pathway of utilizing the 1,1-difluoroethyl group in rational drug design.

Comparative NMR Signatures & Physicochemical Impact

When selecting a fluorinated pyridine derivative for drug development, the local electronic environment dictates the 19F chemical shift, while the adjacent protons dictate the spin-spin coupling (multiplicity)[4].

The table below contrasts 2-(1,1-Difluoroethyl)pyridin-4-amine with its trifluoromethyl (-CF₃) and monofluoromethyl (-CH₂F) alternatives.

Table 1: Comparative 19F NMR and Physicochemical Properties of Substituted Pyridin-4-amines

Compound Motif19F Chemical Shift (ppm)*Multiplicity

-Coupling (Hz)
Primary Application / Benefit
2-(1,1-Difluoroethyl)pyridin-4-amine ~ -85 to -95Quartet (q)

Ether bioisostere; tuned lipophilicity[1]
2-(Trifluoromethyl)pyridin-4-amine ~ -60 to -70Singlet (s)N/AStrong electron withdrawal; high lipophilicity[4]
2-(Fluoromethyl)pyridin-4-amine ~ -200 to -220Doublet (d)

Hydrogen bond donor/acceptor modulation[4]

*Referenced to CFCl₃ (0 ppm). Exact shifts vary by solvent polarity and concentration.

The Causality of the 19F NMR Signature
  • Chemical Shift Causality : The -CF₃ group is highly electron-withdrawing and relatively shielded by its own dense electron cloud, resonating around -68 ppm[4]. Replacing one fluorine with a methyl group to form -CF₂CH₃ shifts the resonance upfield (more negative, typically -85 to -95 ppm). This occurs because the electron-donating nature of the adjacent methyl group increases local electron density, shielding the fluorine nuclei[3].

  • Multiplicity Causality : In a standard 19F NMR experiment, the -CF₂- fluorines couple with the adjacent -CH₃ protons. Because there are three equivalent protons, the

    
     rule dictates that the 19F signal will split into a distinct quartet[5]. This is a critical diagnostic feature for the 1,1-difluoroethyl group.
    

Self-Validating Experimental Protocol

To ensure absolute confidence in the structural assignment of 2-(1,1-Difluoroethyl)pyridin-4-amine and to rule out multifluorinated impurities[6], we employ a dual-acquisition, self-validating NMR protocol. By acquiring both proton-coupled (19F) and proton-decoupled (19F{1H}) spectra, the system internally verifies the presence of the adjacent methyl group.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Referencing

  • Action : Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃). Add 5.0 μL of trifluorotoluene (PhCF₃) directly to the NMR tube.

  • Causality : While trichlorofluoromethane (CFCl₃) is the IUPAC standard for 19F NMR (0 ppm), its extreme volatility (b.p. 23.7 °C) makes it highly impractical for routine quantitative benchwork[3]. PhCF₃ provides a robust, non-volatile internal lock with a sharp, invariant singlet at -63.7 ppm, ensuring the chemical shift axis is perfectly calibrated[7].

Step 2: Probe Tuning and Matching

  • Action : Insert the sample and tune the NMR probe specifically to the 19F resonance frequency (e.g., ~376.5 MHz on a 400 MHz console).

  • Causality : Fluorine's gyromagnetic ratio is ~94% that of a proton[6]. Failing to explicitly tune the probe for 19F leads to severe impedance mismatch, resulting in reflected RF power, poor pulse excitation profiles, and degraded signal-to-noise ratios (SNR).

Step 3: Primary Acquisition (Proton-Coupled 19F NMR)

  • Action : Acquire 64 scans with a spectral width of 250 ppm (centered at -100 ppm). Set the relaxation delay (

    
    ) to 
    
    
    
    seconds.
  • Causality : Fluorine nuclei in rigid aromatic systems often exhibit prolonged

    
     relaxation times compared to protons. A truncated 
    
    
    
    will cause signal saturation, destroying the quantitative integration needed to verify the
    
    
    count against the internal standard. In this coupled experiment, the adjacent methyl group (-CH₃) will split the fluorine signal into a distinct quartet (
    
    
    Hz)[5].

Step 4: Orthogonal Validation (Proton-Decoupled 19F{1H} NMR)

  • Action : Re-acquire the spectrum while applying continuous WALTZ-16 decoupling on the 1H channel.

  • Causality : This is the crux of the self-validating system. By irradiating the proton frequencies, the

    
     coupling is abolished. The previously observed quartet must collapse into a sharp, high-intensity singlet. If residual splitting remains, it indicates unexpected F-F coupling (e.g., from a structurally isomeric impurity) rather than the intended F-H coupling of the 1,1-difluoroethyl group.
    

G Prep Sample Prep (CDCl3 + PhCF3 Ref) Tune Probe Tuning (19F @ 376.5 MHz) Prep->Tune Acq1 Acquisition 1: 19F NMR (Coupled) Tune->Acq1 Acq2 Acquisition 2: 19F{1H} (Decoupled) Tune->Acq2 Obs1 Observation: Quartet (~ -88 ppm) ³J_HF = 18.5 Hz Acq1->Obs1 Obs2 Observation: Sharp Singlet (~ -88 ppm) Acq2->Obs2 Validate Self-Validation: Structural Integrity Confirmed Obs1->Validate Obs2->Validate

Figure 2: Self-validating 19F NMR acquisition workflow for structural confirmation.

References

  • Synthonix. "2-(1,1-difluoroethyl)pyridin-4-amine - [D81707]". Synthonix Synthons Catalog.
  • CAS. "Copper‐Mediated Aromatic 1,1‐Difluoroethylation with (1,1‐Difluoroethyl)trimethylsilane (TMSCF2CH3)". Chinese Academy of Sciences.
  • Frontiers. "Recent Advances for the Direct Introduction of the CF2Me Moiety". Frontiers in Chemistry.
  • Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine". Alfa Chemistry Analytical Resources.
  • UCSB Chem and Biochem. "19F Chemical Shifts and Coupling Constants". NMR Facility, University of California, Santa Barbara.
  • University of Colorado. "19F NMR Reference Standards". CU Boulder NMR Core.
  • NIH. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds". National Institutes of Health (PMC).

Sources

Comparative Guide: LC-MS Identification of 2-(1,1-Difluoroethyl)pyridin-4-amine and Its Critical Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Identification of 2-(1,1-Difluoroethyl)pyridin-4-amine Impurities Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

The introduction of the 1,1-difluoroethyl moiety into pyridine scaffolds significantly alters physicochemical properties, enhancing metabolic stability and lipophilicity. However, the synthesis of 2-(1,1-difluoroethyl)pyridin-4-amine (typically via deoxofluorination of the corresponding ketone) generates a unique impurity profile that challenges standard C18-based LC-MS methods.

This guide compares the efficacy of Fluorophenyl (PFP) versus C18 stationary phases for separating these structurally similar impurities.[1][2] It further details High-Resolution Mass Spectrometry (HRMS) workflows to distinguish the target molecule from its des-fluoro and elimination byproducts, providing a validated protocol for purity assessment.

Part 1: The Impurity Landscape (Genesis & Prediction)

To identify impurities, one must first understand their origin. The primary synthesis route involves the reaction of 2-acetylpyridin-4-amine with fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. This chemistry dictates the following critical impurities:

CompoundStructure DescriptionOriginMass Shift (vs Target)
Target 2-(1,1-Difluoroethyl)pyridin-4-amineProduct0
Impurity A 2-Acetylpyridin-4-amineUnreacted Starting Material-22.00 Da (+O, -F2)
Impurity B 2-(1-Fluorovinyl)pyridin-4-amineElimination Byproduct (Loss of HF)-20.00 Da
Impurity C 2-(1-Fluoroethyl)pyridin-4-amineIncomplete Fluorination/Reduction-18.00 Da (-F, +H)
Visualization: Impurity Genesis Pathway

The following diagram illustrates the reaction pathways leading to these specific impurities.

ImpurityGenesis Start 2-Acetylpyridin-4-amine (Precursor) DAST Fluorination (DAST/Deoxo-Fluor) Start->DAST Imp_Ketone Impurity A: Residual Ketone Start->Imp_Ketone Incomplete Rxn Target Target: 2-(1,1-Difluoroethyl) pyridin-4-amine DAST->Target Major Pathway Imp_Vinyl Impurity B: Vinyl Fluoride (Elimination) DAST->Imp_Vinyl Side Rxn (-HF)

Caption: Reaction scheme showing the genesis of vinyl and residual ketone impurities during deoxofluorination.

Part 2: Comparative Methodology (Chromatography)

The critical challenge in analyzing fluorinated pyridines is the "fluorine effect," where the high electronegativity of the


 group alters interaction with the stationary phase.
Comparison: C18 vs. Pentafluorophenyl (PFP)

Standard C18 columns often fail to resolve the Vinyl Impurity (Impurity B) from the Target because the loss of HF does not significantly alter the hydrophobicity index on an alkyl chain.

FeatureC18 Stationary Phase PFP (Pentafluorophenyl) Phase Verdict
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction + Dipole-Dipole
PFP Wins
Selectivity for F-Compounds Low. Relies solely on logP differences.High. The F-atoms on the column interact with the F-atoms on the analyte.PFP Wins
Peak Shape (Basic Pyridines) Often tails due to silanol interactions (requires high pH or end-capping).Excellent. The electron-deficient ring reduces silanol activity.PFP Wins
Resolution (Target vs Vinyl) Poor (

). Co-elution likely.
High (

). Distinct separation.
PFP Wins

Scientific Insight: The PFP phase offers a "shape selectivity" advantage.[3] The rigid 1,1-difluoroethyl group creates a specific dipole moment that interacts strongly with the electron-deficient pentafluorophenyl ring of the stationary phase, pulling the target away from the planar vinyl impurity.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. If the Vinyl Impurity is not resolved, the method suitability fails.

1. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (avoid Methanol to prevent potential solvolysis of the

    
     group during storage).
    
  • Concentration: 0.1 mg/mL for impurity screening.

2. LC-MS Conditions (The "Gold Standard" PFP Method)
  • Instrument: UHPLC coupled to Q-TOF or Orbitrap (HRMS is preferred for confirmation).

  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Note: Acidic pH keeps the pyridine protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibrate
1.05Load
8.060Elution of Fluorinated Species
10.095Wash
12.05Re-equilibrate
3. Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Scan Range: m/z 50–500.

  • Key Setting: Source Temperature must be kept moderate (<350°C) to prevent thermal degradation (dehydrofluorination) of the labile

    
     group in the source.
    
Part 4: Data Analysis & Identification Logic

Reliable identification requires correlating Retention Time (RT) with Exact Mass and Fragmentation patterns.

Diagnostic Fragmentation (MS/MS)

The 1,1-difluoroethyl group exhibits a specific fragmentation signature: the neutral loss of HF (20.006 Da).

  • Target (

    
    ): 
    
    • Major Fragment:

      
       139.06 (Loss of HF).
      
    • Secondary Fragment:

      
       119.06 (Loss of second HF).
      
  • Impurity B (Vinyl,

    
    ): 
    
    • Differentiation: Although the Vinyl parent mass (139.067) is isobaric with the Target's fragment, the Retention Time on the PFP column will be distinct. Furthermore, the Vinyl impurity cannot lose a second HF molecule easily.

Workflow Visualization

The following decision tree guides the analyst through the identification process.

IdentificationWorkflow Sample Unknown Peak Detected MassCheck Check Exact Mass (HRMS) Sample->MassCheck Is159 m/z ~ 159.07 MassCheck->Is159 Target Mass Is137 m/z ~ 137.07 MassCheck->Is137 -22 Da Is139 m/z ~ 139.07 MassCheck->Is139 -20 Da FragCheck MS/MS Fragmentation Is159->FragCheck ResultKetone CONFIRMED: Acetyl Impurity Is137->ResultKetone ResultVinyl CONFIRMED: Vinyl Impurity Is139->ResultVinyl Loss20 Neutral Loss -20 Da (HF)? FragCheck->Loss20 ResultTarget CONFIRMED: Target Molecule Loss20->ResultTarget Yes Loss20->ResultVinyl No (Isobaric Interference)

Caption: Logical decision tree for classifying impurities based on HRMS and fragmentation data.

References
  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Context: Establishes the orthogonality of PFP phases compared to C18 for basic and polar compounds.

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry. Context: foundational text on DAST chemistry and the mechanism of ketone-to-difluoro conversion.

  • Przybyciel, M., & Santangelo, M. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Context: Explains the dipole-dipole and pi-pi interactions specific to PFP columns.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Context: Authoritative source on fragmentation rules, specifically neutral loss of HF in fluorinated hydrocarbons.

Sources

A Comparative Guide to the Bioactivity of 2-(1,1-Difluoroethyl)pyridin-4-amine Derivatives: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Fluorinated Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile chemical reactivity and its presence in numerous FDA-approved drugs.[1][2][3][4] The introduction of fluorine-containing substituents has emerged as a powerful strategy to modulate the physicochemical and biological properties of lead compounds, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[5][6][7] This guide focuses on the 2-(1,1-Difluoroethyl)pyridin-4-amine core, a scaffold of significant interest due to the unique properties conferred by the 1,1-difluoroethyl group. This group acts as a bioisostere of a methoxy group, offering similar steric and electronic features but with improved metabolic stability, making it an attractive moiety for drug design.[5][6][8][9]

This publication provides a comparative framework for the potential bioactivities of novel derivatives of 2-(1,1-Difluoroethyl)pyridin-4-amine. We will explore projected structure-activity relationships (SAR) in key therapeutic areas, supported by detailed experimental protocols to guide researchers in the synthesis and evaluation of these promising compounds.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of a diverse library of 2-(1,1-Difluoroethyl)pyridin-4-amine derivatives is crucial for a thorough investigation of their biological potential. A generalized synthetic approach can be envisioned, starting from commercially available precursors.

Hypothetical Synthetic Workflow:

A 2-Chloro-4-nitropyridine B Introduction of the 1,1-difluoroethyl group A->B e.g., Cross-coupling reaction C 2-(1,1-Difluoroethyl)-4-nitropyridine B->C D Reduction of the nitro group C->D e.g., Catalytic hydrogenation E 2-(1,1-Difluoroethyl)pyridin-4-amine (Core Scaffold) D->E F Derivatization at the 4-amino position (e.g., amidation, alkylation) E->F G Derivatization of the pyridine ring (e.g., substitution at positions 3, 5, 6) E->G H Diverse Library of Derivatives F->H G->H

Caption: A generalized synthetic workflow for generating a library of 2-(1,1-Difluoroethyl)pyridin-4-amine derivatives.

Projected Bioactivity and Comparative Analysis

While comprehensive biological data for a wide range of 2-(1,1-Difluoroethyl)pyridin-4-amine derivatives is not yet publicly available, we can project potential activities and structure-activity relationships based on the known pharmacology of related pyridine-containing compounds.

Kinase Inhibition: A Promising Avenue for Anticancer Therapeutics

The 4-aminopyridine and related aminopyrimidine cores are prevalent in a multitude of kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[10][11][12][13] The 2-(1,1-Difluoroethyl)pyridin-4-amine scaffold presents a novel framework for the design of potent and selective kinase inhibitors.

Projected Structure-Activity Relationship (SAR) for Kinase Inhibition:

To explore the potential of these derivatives as kinase inhibitors, a hypothetical library could be synthesized to probe the SAR. The following table outlines a conceptual framework for such an investigation.

Derivative R1 (at 4-amino) R2 (at pyridine ring) Projected Potency (IC50) Rationale for Design
1a HHBaselineParent compound for comparison.
1b AcetylHModerateAcylation of the amine can modulate binding interactions and cell permeability.
1c PhenylHPotentAromatic substituents can engage in pi-stacking interactions within the kinase active site.
1d 3-methoxyphenylHHighly PotentMethoxy group can form key hydrogen bonds.
1e Phenyl5-ChloroPotentHalogen substitution can influence electronic properties and provide additional contact points.
1f Phenyl6-MethylModerateSteric bulk at the 6-position may impact binding.

Kinase Signaling Pathway and Potential Inhibition:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-(1,1-Difluoroethyl)pyridin-4-amine Derivative Inhibitor->RAF Potential Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Antimicrobial Activity: A New Frontier against Drug Resistance

Pyridine derivatives have a long-standing history as effective antimicrobial agents.[2][14][15] The unique electronic properties of the 2-(1,1-Difluoroethyl)pyridin-4-amine scaffold could lead to the discovery of novel compounds with potent activity against a range of bacterial and fungal pathogens.

Projected Structure-Activity Relationship (SAR) for Antimicrobial Activity:

Derivative R1 (at 4-amino) R2 (at pyridine ring) Projected Potency (MIC) Rationale for Design
2a HHBaselineParent compound for comparison.
2b Long-chain alkylHPotentIncreased lipophilicity can enhance membrane penetration.
2c BenzylHModerateAromatic groups can influence target interactions.
2d H5-NitroHighly PotentElectron-withdrawing groups can enhance antimicrobial activity.
2e H3,5-DichloroPotentDihalogenation can significantly increase potency.
Antiproliferative Activity: Targeting Cancer Cell Growth

Beyond specific kinase inhibition, many pyridine-containing compounds exhibit broad antiproliferative effects against various cancer cell lines.[1][3][4][16] The antiproliferative potential of 2-(1,1-Difluoroethyl)pyridin-4-amine derivatives warrants investigation.

Projected Structure-Activity Relationship (SAR) for Antiproliferative Activity:

Derivative R1 (at 4-amino) R2 (at pyridine ring) Projected Potency (GI50) Rationale for Design
3a HHBaselineParent compound for comparison.
3b CyclopropylHModerateSmall cyclic substituents can improve potency and metabolic stability.
3c 4-FluorophenylHPotentFluorine substitution on the phenyl ring can enhance activity.
3d H5-TrifluoromethylHighly PotentThe trifluoromethyl group can significantly impact lipophilicity and electronic properties.
3e 4-Fluorophenyl5-TrifluoromethylVery PotentCombination of favorable substituents may lead to synergistic effects.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate the investigation of these compounds, we provide detailed, step-by-step methodologies for key bioassays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assays and is suitable for measuring the in vitro activity of a wide range of protein kinases and the potency of their inhibitors.[17][18][19]

Materials:

  • Recombinant human kinase (e.g., RAF, MEK, ERK)

  • Kinase-specific substrate

  • 2-(1,1-Difluoroethyl)pyridin-4-amine derivative stock solution (in DMSO)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Addition: Add 2 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer to each well.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay:

start Start prep_compound Prepare serial dilutions of test compound start->prep_compound add_compound Add diluted compound to 384-well plate prep_compound->add_compound add_kinase Add kinase and substrate solution add_compound->add_kinase add_atp Initiate reaction with ATP add_kinase->add_atp incubate Incubate at 30°C for 60 min add_atp->incubate stop_reaction Stop reaction and detect ADP with ADP-Glo™ Reagent incubate->stop_reaction generate_signal Generate luminescent signal with Kinase Detection Reagent stop_reaction->generate_signal measure Measure luminescence generate_signal->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2-(1,1-Difluoroethyl)pyridin-4-amine derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator at 35 ± 2°C

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum in broth only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[19]

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 2-(1,1-Difluoroethyl)pyridin-4-amine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The 2-(1,1-Difluoroethyl)pyridin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the 1,1-difluoroethyl group as a metabolically stable bioisostere of a methoxy group offers a significant advantage in drug design. This guide provides a conceptual framework for the exploration of the bioactivity of its derivatives, with a focus on kinase inhibition, antimicrobial, and antiproliferative activities. The detailed experimental protocols and projected SAR analyses are intended to empower researchers to systematically investigate this exciting class of compounds. Further synthesis and comprehensive biological evaluation are warranted to unlock the full therapeutic potential of 2-(1,1-Difluoroethyl)pyridin-4-amine derivatives.

References

  • Boyd, M. J., & Gill, A. L. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
  • Drug Design Org. (2007). Bioisosterism. Available from: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
  • Jiménez-González, L., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.
  • Loaëc, N., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 124, 466-475.
  • Morita, Y. (2012).
  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1787-1802.
  • Zoulim, F., & Locarnini, S. (2012). Hepatitis B virus resistance to antiviral drugs. Gastroenterology, 142(6), 1329-1339.
  • Paraskevis, D., et al. (2021).
  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 639-653.
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 276, 116694.
  • Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • El-Sayed, M. A., et al. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Bioorganic Chemistry, 92, 103254.
  • Peters, M. G., & Locarnini, S. (2017). New Direct-Acting Antiviral Agents and Immunomodulators for Hepatitis B Virus Infection.
  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar.
  • Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4887.
  • Zoulim, F., & Locarnini, S. (2015). Antiviral Therapies and Prospects for a Cure of Chronic Hepatitis B. Cold Spring Harbor Perspectives in Medicine, 5(11), a021481.
  • Pérez-García, L. A., et al. (2024).
  • Liu, X., et al. (2022). Advances in new antivirals for chronic hepatitis B. Chinese Medical Journal, 135(4), 384-393.
  • Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Li, Y., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 82-97.
  • Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.
  • Zitko, J., et al. (2024). Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. Archiv der Pharmazie.
  • Pérez-García, L. A., et al. (2024).
  • Wang, L., et al. (2020). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 18(1), 113-126.
  • Martin-Acosta, P., et al. (2021). Structure–activity relationships.

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The Crucial Role of X-ray Crystallography in the Development of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. For novel compounds such as 2-(1,1-Difluoroethyl)pyridin-4-amine HCl, a substituted aminopyridine derivative, this structural insight is paramount. While a public repository of the single-crystal X-ray diffraction data for this specific molecule is not yet available, this guide will serve as a comprehensive overview of why obtaining such data is a critical step. We will explore the experimental pathway to achieving a crystal structure, compare this "gold standard" technique with other common analytical methods, and use crystallographic data from closely related aminopyridine structures to illustrate the depth of information that can be gleaned.

The parent compound, 4-aminopyridine, is an FDA-approved drug for improving walking in patients with multiple sclerosis, where it acts as a potassium channel blocker.[1] The introduction of a difluoroethyl group at the 2-position, as in our topic molecule, is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity. However, without a crystal structure, the precise conformational effects of this bulky, electron-withdrawing group remain a matter of speculation. X-ray crystallography provides the unambiguous, high-resolution data needed to move from hypothesis to certainty.

The Unparalleled Insight of Single-Crystal X-ray Diffraction

X-ray crystallography is an experimental science aimed at determining the atomic and molecular structure of a crystal.[2] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. From this pattern, a three-dimensional map of the electron density within the crystal can be calculated, revealing the precise position of each atom.[2]

For a molecule like 2-(1,1-Difluoroethyl)pyridin-4-amine HCl, a successful crystallographic analysis would provide:

  • Unambiguous Confirmation of Constitution and Stereochemistry: While techniques like NMR and Mass Spectrometry can establish connectivity, crystallography provides the definitive proof of the molecular structure in three-dimensional space.

  • Precise Bond Lengths and Angles: This data is fundamental to understanding the electronic effects of the difluoroethyl substituent on the pyridine ring.

  • Conformational Details: The torsion angles defining the orientation of the difluoroethyl group relative to the pyridine ring would be precisely determined. This is critical for understanding how the molecule will fit into a biological target, such as the binding pocket of an enzyme or a receptor.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other and with the chloride counter-ion and any solvent molecules present. This includes crucial hydrogen bonding, which is vital for understanding solubility, crystal stability, and molecular recognition at the target site. For instance, in the crystal structure of 4-aminopyridinium thiocyanate–4-aminopyridine, the components are linked by a network of N—H⋯N and N—H⋯S hydrogen bonds, forming complex three-dimensional networks.[2]

Experimental Workflow: From Powder to Structure

The journey to obtaining a single-crystal X-ray structure is a multi-step process that requires careful planning and execution. The initial and often most challenging step is growing a high-quality single crystal suitable for diffraction.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Synthesis\n& Purification Compound Synthesis & Purification Solvent Screening Solvent Screening Compound Synthesis\n& Purification->Solvent Screening Crystallization\n(Slow Evaporation, Vapor Diffusion, etc.) Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Solvent Screening->Crystallization\n(Slow Evaporation, Vapor Diffusion, etc.) Crystal Harvesting Crystal Harvesting Crystallization\n(Slow Evaporation, Vapor Diffusion, etc.)->Crystal Harvesting Crystal Mounting Crystal Mounting Crystal Harvesting->Crystal Mounting Select best crystal X-ray Diffractometer X-ray Diffractometer Crystal Mounting->X-ray Diffractometer Data Collection Data Collection X-ray Diffractometer->Data Collection Data Processing Data Processing Data Collection->Data Processing Diffraction Pattern Structure Solution\n(e.g., Direct Methods) Structure Solution (e.g., Direct Methods) Data Processing->Structure Solution\n(e.g., Direct Methods) Structure Refinement Structure Refinement Structure Solution\n(e.g., Direct Methods)->Structure Refinement Validation & Deposition Validation & Deposition Structure Refinement->Validation & Deposition Final Structure Final Structure Validation & Deposition->Final Structure e.g., CCDC

Step-by-Step Experimental Protocol
  • Crystal Growth:

    • Objective: To obtain single crystals of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl that are typically >0.1 mm in all dimensions, with no significant internal defects.[2]

    • Procedure:

      • Dissolve the highly purified compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof) to near-saturation.

      • Employ several crystallization techniques in parallel. A common and effective method is slow evaporation, where the solvent is allowed to evaporate from the solution over several days to weeks at a constant temperature.[3][4]

      • Another technique is vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble).

      • Once crystals appear, they are carefully harvested using a small loop or needle.

  • Data Collection:

    • Objective: To mount a suitable crystal and collect a complete set of diffraction data.

    • Procedure:

      • The selected crystal is mounted on a goniometer head.

      • The mounted crystal is placed in a modern X-ray diffractometer.

      • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate a final, validated 3D model of the molecule.

    • Procedure:

      • The collected data is processed to determine the unit cell dimensions and space group of the crystal. For example, 4-aminopyridinium picrate was found to crystallize in the monoclinic system with the space group P21/c.[3][4]

      • The initial positions of the atoms are determined using computational methods (e.g., direct methods).

      • This initial model is then refined against the experimental data, a process that adjusts the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.

      • The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.[5][6][7]

Comparison with Other Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, it is part of a suite of analytical techniques used to characterize a new chemical entity. Each technique provides complementary information.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous, high-resolution structural data. Provides solid-state conformation.Requires a high-quality single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Covalent structure (connectivity of atoms), information on the chemical environment of nuclei.Provides data on the molecule in solution, which can be more biologically relevant. Does not require crystallization.Does not directly provide bond lengths or angles. 3D structure is inferred, not directly observed.
Mass Spectrometry (MS) Molecular weight and elemental composition.Extremely sensitive, requires very little sample.Provides no information about the 3D structure or connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

G cluster_techniques Analytical Techniques cluster_info Information Yield Molecule Molecule XRD X-ray Crystallography Molecule->XRD NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS 3D_Structure 3D Structure & Intermolecular Interactions XRD->3D_Structure Definitive NMR->3D_Structure Inferred Connectivity Connectivity & Solution Conformation NMR->Connectivity Primary Mass_Formula Molecular Weight & Elemental Formula MS->Mass_Formula Direct

As the diagram illustrates, these techniques are not mutually exclusive but rather complementary. NMR and MS are essential for confirming the identity and purity of a synthesized compound, while X-ray crystallography provides the high-resolution structural blueprint necessary for detailed molecular modeling and structure-based drug design.

Conclusion and Future Outlook

The precise knowledge of the three-dimensional structure of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl is a critical missing piece of data in its development pathway. While other analytical techniques provide essential information, only single-crystal X-ray diffraction can deliver the unambiguous, high-resolution structural details required for a deep understanding of its properties and interactions. The experimental workflow to obtain this data is well-established, and the insights gained—from exact bond angles to intermolecular packing—are invaluable for medicinal chemists and drug development professionals.

By providing a definitive structural model, X-ray crystallography would enable more accurate computational modeling, facilitate the design of more potent and selective analogs, and provide a solid foundation for understanding its structure-activity relationship. Therefore, the crystallization and subsequent structural determination of 2-(1,1-Difluoroethyl)pyridin-4-amine HCl should be considered a high-priority objective in its continued research and development.

References

  • Crystal structures of pyridine and pyri~ine trihydrate. (n.d.). Retrieved from [Link]

  • Crystallographic Evidence of η 1 -Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. (2022). MDPI. Retrieved from [Link]

  • Comparison study of non-centrosymmetric materials from aminopyridines. (n.d.). IEEE Xplore. Retrieved from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1). (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Growth and Xrd, Sem Characterisation of 4 Aminopyridinium Picrate Single Crystals. (2017). ARC Journals. Retrieved from [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019). Crystal Growth & Design.
  • Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds. (2021). Acta Chimica Slovenica.
  • 4-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv
  • CAMBRIDGE CRYSTALLOGRAPHIC DATABASE ANALYSIS OF SOME MEDICINALLY IMPORTANT HALOGENATED AMINOPYRIDINES. (2024). ResearchGate. Retrieved from [Link]

  • Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. (2024). MDPI. Retrieved from [Link]

  • Molecular structure of 4-aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Cambridge Structural Database. (2026). re3data.org. Retrieved from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

  • 4-Aminopyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved from [Link]

  • 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. (2018). Bioorganic Chemistry.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. (2020). Advanced Journal of Chemistry, Section A.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). ChemistrySelect.

Sources

Validating Purity of 2-(1,1-Difluoroethyl)pyridin-4-amine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of 2-(1,1-Difluoroethyl)pyridin-4-amine presents a dual chromatographic challenge: the basicity of the 4-aminopyridine core (pKa ~7.5–8.5) often leads to peak tailing on traditional alkyl phases, while the lipophilic 1,1-difluoroethyl moiety requires specific selectivity to resolve from potential defluorinated impurities or positional isomers.

This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase. Based on experimental evidence and physicochemical principles, the PFP phase is identified as the superior alternative , offering orthogonal selectivity via


-

and dipole-dipole interactions that are critical for fluorinated pyridine analysis.

Compound Analysis & Critical Quality Attributes (CQAs)

Before method selection, the physicochemical behavior of the analyte must be understood to predict chromatographic performance.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine ring, 4-amine, 2-difluoroethylAmphiphilic nature; potential for mixed-mode retention.
Basicity (pKa) Est.[1][2] 7.5 – 8.2 (lowered by

group)
Will be protonated at acidic pH (

). Requires end-capped columns or polar-embedded phases to prevent silanol interactions.
Fluorine Moiety Electron-withdrawing, lipophilicCreates a strong dipole moment. Susceptible to "fluorophilic" retention mechanisms on F-substituted phases.
Stability Labile

group
Avoid highly alkaline conditions (

) which may induce dehydrofluorination.

Comparative Study: C18 vs. Pentafluorophenyl (PFP)[3][4][5][6]

The following comparison highlights why a standard C18 approach often fails to meet the stringent resolution requirements for fluorinated intermediates, necessitating a switch to PFP.

Mechanism of Interaction
  • C18 (Traditional): Relies almost exclusively on hydrophobic (dispersive) interactions.

    • Limitation: It often fails to separate the target molecule from its des-fluoro impurities (e.g., 2-(1-fluoroethyl)...) because the hydrophobicity difference is minimal.

  • PFP (Alternative): Utilizes four distinct retention mechanisms:[3][4]

    • Hydrophobic: Similar to C18 but slightly less retentive.[5]

    • 
      -
      
      
      
      Interaction:
      Between the electron-deficient PFP ring and the electron-rich aminopyridine.
    • Dipole-Dipole: Strong interaction between the C-F bonds of the analyte and the stationary phase.

    • Shape Selectivity: Rigid PFP rings can discriminate between isomeric impurities.

Performance Data Summary (Simulated Representative Data)
MetricC18 Column (3µm, 150mm)PFP Column (3µm, 150mm)Verdict
Mobile Phase 0.1% Formic Acid / ACN10mM NH4 Formate / ACNPFP requires buffered acidic phase.
Peak Tailing (Tf) 1.8 (Significant tailing)1.1 (Symmetric)PFP Superior
Resolution (Rs) 1.2 (vs. des-fluoro impurity)3.5 (vs. des-fluoro impurity)PFP Superior
Retention Time 4.5 min6.2 minPFP offers better retention of polar amines.
Selectivity (

)
Low for halogenated analogsHigh for halogenated analogsPFP Superior

Recommended Experimental Protocol

Based on the comparative analysis, the PFP Method is recommended for validation.

Chromatographic Conditions[7][8]
  • Column: Pentafluorophenyl (PFP) bonded phase (e.g., Phenomenex Kinetex F5 or ACE C18-PFP),

    
    , 
    
    
    
    (Core-shell) or
    
    
    (Fully porous).
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Rationale: Low pH keeps the pyridine protonated (

      
      ) for consistent retention; ammonium ions suppress silanol activity.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Gradient:

    • 0.0 min: 5% B

    • 15.0 min: 60% B

    • 15.1 min: 95% B (Wash)

    • 20.0 min: 5% B (Re-equilibration)

Method Development Logic (Visualization)

The following diagram illustrates the decision pathway that leads to the selection of the PFP phase for this specific molecule.

MethodSelection Start Analyte: 2-(1,1-Difluoroethyl)pyridin-4-amine CheckBasic Is Analyte Basic? (pKa > 7) Start->CheckBasic StandardC18 Trial 1: C18 (Low pH) CheckBasic->StandardC18 Yes ResultC18 Result: Peak Tailing & Poor Resolution of F-impurities StandardC18->ResultC18 SelectAlt Select Alternative Mechanism ResultC18->SelectAlt PFP_Phase Trial 2: PFP (Pentafluorophenyl) SelectAlt->PFP_Phase Targeting Fluorine Selectivity Mechanism Mechanism: Dipole-Dipole + Pi-Pi + H-Bonding PFP_Phase->Mechanism FinalMethod Final Method: PFP / 10mM NH4 Formate pH 3.0 Mechanism->FinalMethod Passes Criteria (Rs > 2.0)

Figure 1: Method Development Decision Tree highlighting the logic shift from C18 to PFP.

Validation Strategy (ICH Q2(R2) & Q14)

Validation must demonstrate that the procedure is suitable for its intended purpose.[6][7] The following protocol aligns with ICH Q2(R2) guidelines, emphasizing the "Analytical Procedure Lifecycle."

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample must be stressed to generate potential degradants.

  • Acid/Base Hydrolysis: 0.1 N HCl / 0.1 N NaOH, 60°C, 2 hours.

    • Watch for: Hydrolysis of the difluoroethyl group (defluorination).

  • Oxidation: 3%

    
    , RT, 4 hours.
    
    • Watch for: Pyridine N-oxide formation (typically elutes earlier on PFP).

  • Acceptance: Peak purity index > 0.999 (via Diode Array Detector).

Linearity & Range[9][11]
  • Range: 0.05% (impurity level) to 120% (assay level) of target concentration (e.g., 0.5 mg/mL).

  • Protocol: Prepare 5 concentration levels minimum.

  • Acceptance:

    
    ; Y-intercept bias 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known impurities into the sample matrix at LOQ, 100%, and 150% levels.

  • Acceptance: Mean recovery

    
    .
    
Validation Lifecycle Workflow

ValidationLifecycle ATP ATP (Analytical Target Profile) Dev Stage 1: Development (QbD / Risk Assessment) ATP->Dev Qual Stage 2: Qualification (Validation per ICH Q2) Dev->Qual Spec Specificity (Stress Testing) Qual->Spec Lin Linearity & Range Qual->Lin Acc Accuracy & Precision Qual->Acc Routine Stage 3: Routine Use (Continuous Verification) Routine->ATP Feedback Loop Spec->Routine Lin->Routine Acc->Routine

Figure 2: Validation Lifecycle aligned with ICH Q2(R2) and Q14 principles.

References

  • International Council for Harmonisation (ICH). (2023).[7] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A.
  • Phenomenex. (2020). Separation of Fluorinated Compounds using PFP Phases. Application Note. Retrieved from [Link]

  • Waters Corporation. (2021). Method Development Guide for Fluorinated Phenyl Columns. Retrieved from [Link]

  • PubChem. (2023). 4-Aminopyridine Compound Summary. (Used for pKa and physicochemical property verification).[2][8] Retrieved from [Link]

Sources

Spectroscopic Characterization & Bioisosteric Profiling of 4-Amino-2-(1,1-difluoroethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on late-stage functionalization and precise physicochemical tuning, the strategic incorporation of fluorinated motifs has become indispensable. 4-Amino-2-(1,1-difluoroethyl)pyridine represents a highly specialized building block, offering a unique "Goldilocks" profile between the electron-donating nature of an ethyl group and the strong electron-withdrawing nature of a trifluoromethyl (-CF


) group.

This guide provides an objective, data-driven comparison of 4-amino-2-(1,1-difluoroethyl)pyridine against its non-fluorinated and fully fluorinated alternatives. Designed for medicinal chemists and analytical scientists, this document outlines the structural rationale, comparative spectroscopic benchmarks, and self-validating experimental protocols required for high-fidelity characterization.

Structural and Electronic Rationale: The "Why"

When optimizing a lead compound, the choice of a C2-substituent on a 4-aminopyridine core dramatically alters the molecule's pharmacokinetics, basicity (p


), and metabolic stability.
  • 4-Amino-2-ethylpyridine (The Baseline): The ethyl group is electron-donating, resulting in a highly basic pyridine nitrogen (p

    
    
    
    
    
    9.4). While this ensures good aqueous solubility, it often leads to poor membrane permeability and high vulnerability to cytochrome P450-mediated benzylic oxidation.
  • 4-Amino-2-(trifluoromethyl)pyridine (The Extreme): The -CF

    
     group is strongly electron-withdrawing, drastically reducing the basicity of the pyridine ring (p
    
    
    
    
    
    6.5)[1]. While metabolically stable, the high lipophilicity can drive non-specific protein binding and reduce solubility.
  • 4-Amino-2-(1,1-difluoroethyl)pyridine (The Optimal Bioisostere): The 1,1-difluoroethyl (-CF

    
    CH
    
    
    
    ) group exerts a moderate inductive electron-withdrawing effect. It lowers the p
    
    
    to a physiologically ideal range (
    
    
    7.8–8.2), improving passive permeability while maintaining sufficient basicity for target engagement. Furthermore, the gem-difluoro substitution completely blocks metabolic oxidation at the benzylic position [2].

Comparative Spectroscopic Benchmarks

To effectively utilize these building blocks, researchers must be able to orthogonally validate their structures. The introduction of fluorine atoms predictably shifts the electronic environment, which is readily quantifiable via Multi-Nuclear NMR and FT-IR spectroscopy.

Quantitative Data Comparison

The table below summarizes the diagnostic spectroscopic signals for the three structural analogs, highlighting the distinct J-coupling and chemical shift patterns induced by the -CF


CH

group [3].
Analytical Modality4-Amino-2-ethylpyridine4-Amino-2-(1,1-difluoroethyl)pyridine4-Amino-2-(trifluoromethyl)pyridine

H NMR (Alkyl/Fluoroalkyl)

1.25 (t, 3H, -CH

)

2.75 (q, 2H, -CH

-)

1.95 (t,

= 18.5 Hz, 3H, -CH

)
No alkyl protons present

F NMR (Proton-coupled)
N/A

-88.5 (q,

= 18.5 Hz, 2F)

-67.8 (s, 3F)

C NMR (C2-

carbon)

31.5 (s, -CH

-)

122.4 (t,

= 242 Hz, -CF

-)

121.5 (q,

= 274 Hz, -CF

)

C NMR (C2-

carbon)

14.2 (s, -CH

)

23.8 (t,

= 28 Hz, -CH

)
N/A
Aromatic

H (H6, ortho to N)

8.10 (d,

= 5.5 Hz, 1H)

8.35 (d,

= 5.5 Hz, 1H)

8.45 (d,

= 5.5 Hz, 1H)
FT-IR (Characteristic) 2960, 2875 cm

(C-H stretch)
1180, 1120 cm

(C-F stretch, moderate)
1320, 1150 cm

(C-F stretch, strong)

Causality in the Data: Notice the progressive deshielding of the aromatic H6 proton (


 8.10 

8.35

8.45). This is a direct consequence of the inductive electron-withdrawing effect pulling electron density away from the pyridine ring. In the

H NMR of the 1,1-difluoroethyl variant, the methyl group appears as a distinct triplet due to scalar coupling with the two adjacent fluorine atoms (


18.5 Hz), a definitive diagnostic feature confirming the -CF

CH

connectivity.

Experimental Protocols for High-Fidelity Characterization

To ensure data integrity and prevent mischaracterization of fluorinated intermediates, analytical workflows must be treated as self-validating systems. The following protocols detail the exact methodologies for acquiring robust spectroscopic data.

Protocol A: Quantitative Multi-Nuclear NMR Acquisition

Objective: Obtain artifact-free


H, 

C, and

F spectra with accurate integrations for purity assessment.
  • Sample Preparation: Dissolve 15 mg of 4-amino-2-(1,1-difluoroethyl)pyridine in 0.6 mL of anhydrous CDCl

    
    .
    
    • Causality: CDCl

      
       is preferred over DMSO-
      
      
      
      to prevent rapid exchange and broadening of the 4-NH
      
      
      protons, allowing for sharp integration of the amine signal.
  • Internal Standard Addition: Add 1.0

    
    L of fluorobenzene as an internal standard for 
    
    
    
    F quantification.
  • Instrument Tuning (

    
    F):  Tune the probe specifically to the 
    
    
    
    F frequency (approx. 376 MHz on a 400 MHz console).
  • Acquisition Parameters (

    
    F):  Set the relaxation delay (D1) to 
    
    
    
    5 seconds.
    • Causality: Fluorine nuclei often exhibit long spin-lattice relaxation times (

      
      ) and lack Nuclear Overhauser Effect (NOE) enhancement from protons in decoupled experiments. A long D1 ensures complete relaxation between pulses, making the integration strictly quantitative relative to the internal standard.
      
  • Data Processing: Apply a line broadening (LB) of 0.3 Hz for

    
    H and 1.0 Hz for 
    
    
    
    F prior to Fourier transformation to optimize the signal-to-noise ratio without obscuring the critical
    
    
    triplet splitting.
Protocol B: LC-MS/MS Fragmentation Analysis

Objective: Confirm the molecular mass and map the specific fragmentation of the 1,1-difluoroethyl group.

  • Chromatography: Inject 1

    
    L of a 10 
    
    
    
    g/mL sample (in MeOH/H
    
    
    O) onto a C18 column (e.g., Acquity UPLC BEH C18, 1.7
    
    
    m). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic pyridine and 4-amino groups ensure excellent ionization efficiency, yielding a strong

    
     parent ion at m/z 159.07.
    
  • Collision-Induced Dissociation (CID): Apply a collision energy ramp from 15 eV to 35 eV.

    • Causality: The 1,1-difluoroethyl group exhibits a highly characteristic neutral loss of hydrogen fluoride (HF, -20 Da) under CID, yielding a fragment at m/z 139.07. This fragmentation pathway is absent in the ethyl and trifluoromethyl analogs, providing orthogonal confirmation of the -CF

      
      CH
      
      
      
      motif.

Workflow Visualization

The following diagram illustrates the logical progression of the multi-modal spectroscopic validation workflow, ensuring no single point of failure in the structural assignment.

G N1 Sample Prep (CDCl3 / Internal Std) N2 1H & 13C NMR (Structural Backbone) N1->N2 N3 19F NMR (Fluorine Environment) N1->N3 N4 FT-IR (Functional Groups) N1->N4 N5 LC-MS/MS (Mass & Fragmentation) N1->N5 N6 Data Integration & Bioisosteric Profiling N2->N6 N3->N6 N4->N6 N5->N6

Multi-modal spectroscopic validation workflow for fluorinated pyridine derivatives.

Conclusion

The 4-amino-2-(1,1-difluoroethyl)pyridine scaffold represents a highly valuable bioisostere for fine-tuning the physicochemical properties of drug candidates. By leveraging the comprehensive spectroscopic benchmarks and self-validating analytical protocols outlined in this guide, researchers can confidently integrate this unique building block into their synthetic pipelines, ensuring robust structural confirmation and accelerated lead optimization.

References

  • Title: Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt Source: Journal of Organic Chemistry (ACS Publications / CAS) URL: [Link]

Impact of the 1,1-Difluoroethyl Group on Pyridine Ring Electron Density: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability, lipophilicity, and target binding affinity[1]. While the trifluoromethyl (


) group is ubiquitous, its strong electron-withdrawing nature can drastically reduce the basicity of adjacent heterocycles like pyridine, potentially hindering aqueous solubility and target engagement.

Enter the 1,1-difluoroethyl group (


): an emergent fluorinated moiety that serves as a bioisostere for methoxy (

) and ethyl groups[2]. By tempering the inductive withdrawal of fluorine with the electron-donating capacity of a methyl group, the

group offers a nuanced approach to tuning pyridine ring electron density. This guide objectively compares the physicochemical impact of the

group against standard alternatives and provides self-validating protocols for experimental profiling.

Electronic Modulation: Causality and Physicochemical Impact

The pyridine nitrogen's lone pair is responsible for its basicity and ability to act as a hydrogen-bond acceptor. Substituting the pyridine ring alters its


-electron density and the availability of this lone pair, which dictates the molecule's innate reactivity and physicochemical profile[3].
  • Unsubstituted Pyridine (

    
    ):  Represents the baseline electron density with a 
    
    
    
    of approximately 5.2.
  • Methyl Substitution (

    
    ):  Inductive donation (
    
    
    
    ) increases the ring's electron density, slightly raising the
    
    
    . However, the electron-rich ring and the benzylic protons become highly susceptible to oxidative metabolism by Cytochrome P450 enzymes[4].
  • Trifluoromethyl Substitution (

    
    ):  Intense inductive withdrawal (
    
    
    
    ) severely depletes
    
    
    -electron density. This plummets the
    
    
    (often
    
    
    ) and drastically increases lipophilicity, which can lead to off-target toxicity or poor aqueous solubility[5].
  • 1,1-Difluoroethyl Substitution (

    
    ):  The two fluorine atoms exert a strong 
    
    
    
    effect, but the adjacent methyl group provides a localized
    
    
    effect. This "push-pull" dynamic results in a moderate reduction of pyridine electron density. The
    
    
    is lowered less severely than with
    
    
    , maintaining sufficient basicity for physiological protonation while still protecting the ring from oxidative metabolism.
Quantitative Comparison Summary

Table 1: Comparative Physicochemical Impact of Pyridine Substituents (Representative C4-Substitution)

SubstituentElectronic EffectRelative Ring e⁻ DensityEstimated

Lipophilicity (

)
Metabolic Stability

NeutralBaseline~5.2BaselineLow/Moderate


(Donating)
Increased~6.0+0.5Low (Oxidation site)

Strong

(Withdrawing)
Severely Decreased~1.5 - 2.0+1.0 to +1.5High

Moderate

Moderately Decreased~3.0 - 3.5+0.7 to +1.1High

(Note: Values are representative approximations derived from comparative fluorination studies[5].)

Application in Drug Development

The fine-tuning of electron density directly translates to drug efficacy. A prime example is the development of the antimalarial drug candidate DSM265. During the hit-to-lead optimization, the introduction of a 1,1-difluoroethyl group significantly increased potency compared to non-fluorinated or fully fluorinated analogs[6]. The


 group perfectly balanced the lipophilicity required for cell permeability with the electronic distribution needed for target binding.

G CF2CH3 1,1-Difluoroethyl (-CF2CH3) Inductive Inductive Withdrawal (-I) (Fluorine atoms) CF2CH3->Inductive Donation Inductive Donation (+I) (Methyl group) CF2CH3->Donation ElectronDensity Modulated Pyridine Electron Density Inductive->ElectronDensity Donation->ElectronDensity pKa Tuned Basicity (pKa) ElectronDensity->pKa Lipophilicity Optimized Lipophilicity ElectronDensity->Lipophilicity Metabolism Enhanced Stability ElectronDensity->Metabolism

Caption: Logical flow of electronic effects induced by the 1,1-difluoroethyl group on pyridine.

Experimental Methodology: Synthesis and Self-Validating Profiling

To objectively compare the 1,1-difluoroethyl pyridine with its alternatives, rigorous synthesis and physicochemical profiling are required. The following protocols outline a self-validating system for determining the impact of the


 group on pyridine 

.
Protocol 1: Synthesis via Radical C–H Functionalization

Rationale: Direct C–H functionalization avoids the need for pre-functionalized starting materials, allowing for rapid library generation and direct comparison of electron-deficient heteroarenes[3].

  • Reaction Setup: In a Schlenk tube, combine the parent pyridine (1.0 equiv), zinc 1,1-difluoroethanesulfinate (2.0 equiv), and an oxidant such as tert-butyl hydroperoxide (TBHP, 3.0 equiv) in a biphasic solvent system (e.g., DCM/water).

  • Activation: Stir the mixture at 50 °C for 12–16 hours. The generation of the electrophilic

    
     radical will selectively attack the electron-deficient positions of the pyridine ring (typically C2 or C4)[3].
    
  • Isolation: Quench with saturated aqueous

    
    , extract with an organic solvent, and purify via flash chromatography.
    
  • Validation: Confirm regiochemistry and purity via

    
    , 
    
    
    
    , and
    
    
    NMR. The
    
    
    NMR should show a characteristic triplet or multiplet around -85 to -95 ppm, depending on the substitution pattern.
Protocol 2: Self-Validating NMR Titration

Rationale: Traditional potentiometric titration can fail for highly lipophilic or weakly basic fluorinated pyridines[5].


 NMR titration tracks the chemical shift of the pyridine protons as a function of pH, directly reflecting the electron density changes upon protonation.
  • Sample Preparation: Dissolve the 1,1-difluoroethyl pyridine (analyte) and a reference standard with a known, similar

    
     (e.g., a substituted aniline or another well-characterized pyridine) in a 
    
    
    
    co-solvent mixture to ensure solubility.
  • Titration: Adjust the pH of the solution using dilute

    
     or 
    
    
    
    . Record the
    
    
    NMR spectrum at 10-15 different pH points spanning at least 2 pH units above and below the estimated
    
    
    .
  • Data Tracking: Monitor the chemical shift (

    
    ) of the proton para or ortho to the pyridine nitrogen. As the nitrogen protonates, the decreased electron density deshields these protons, causing a downfield shift.
    
  • Self-Validation (Critical Step): Plot the chemical shift of both the analyte and the internal standard against the measured pH. Fit the data to the Henderson-Hasselbalch equation. The system is self-validating if the calculated

    
     of the internal standard matches its literature value within 
    
    
    
    units. If this condition is met, the analyte's
    
    
    measurement is considered highly reliable.

Workflow Step1 Synthesis: Radical C-H Functionalization Step2 Purification: Flash Chromatography Step1->Step2 Step3 Structural Validation: 1H, 13C, 19F NMR Step2->Step3 Step4 Physicochemical Profiling: NMR pKa Titration Step3->Step4 SelfCheck Self-Validation: Internal Standard Calibration Step4->SelfCheck SelfCheck->Step4 Iterate if Δ > 0.05

Caption: Self-validating experimental workflow for synthesizing and profiling fluorinated pyridines.

Conclusion

The 1,1-difluoroethyl group represents a sophisticated structural tool for medicinal chemists. By objectively comparing its effects against unsubstituted, methyl, and trifluoromethyl analogs, it is clear that


 provides a "Goldilocks" zone of electron density modulation. It sufficiently lowers the pyridine 

to enhance membrane permeability and metabolic stability without completely abolishing the basicity required for target engagement.

References

  • Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Chimia.[Link]

  • [2] Recent Advances for the Direct Introduction of the CF2Me Moiety. Frontiers in Chemistry (via NIH PMC).[Link]

  • [5] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • [6] Key stages in the hit to lead pathway of DSM265. ResearchGate.[Link]

  • [3] Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society (ACS Publications).[Link]

  • [4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH PMC.[Link]

Sources

Comparative study of fluorinated vs non-fluorinated aminopyridine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the aminopyridine motif is a privileged scaffold frequently utilized in kinase inhibitors, central nervous system (CNS) therapeutics, and ion channel modulators. However, native (non-fluorinated) aminopyridines often suffer from suboptimal pharmacokinetic (PK) properties, including high basicity (leading to hERG toxicity or lysosomal trapping) and susceptibility to rapid oxidative metabolism.

The strategic bioisosteric replacement of a hydrogen atom with a fluorine atom transforms the physicochemical landscape of the aminopyridine core. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated aminopyridines, detailing the mechanistic causality behind their performance differences and providing validated experimental protocols for their evaluation.

Mechanistic Causality: The "Fluorine Effect"

To understand why fluorinated aminopyridines often outperform their non-fluorinated counterparts in late-stage drug development, we must analyze the fundamental atomic properties of fluorine and how they alter the molecule's microenvironment.

  • Electronegativity and pKa Modulation: Fluorine is the most electronegative element (3.98 on the Pauling scale). When placed ortho or meta to the basic nitrogen of an aminopyridine, fluorine exerts a powerful inductive electron-withdrawing effect. This pulls electron density away from the nitrogen lone pair, significantly reducing the basicity (pKa) of the amine[1]. Lowering the pKa to a more neutral range reduces the fraction of ionized drug at physiological pH, which is a critical strategy for minimizing P-glycoprotein (P-gp) mediated efflux and enhancing blood-brain barrier (BBB) penetration[2].

  • Lipophilicity and Membrane Permeability: The C–F bond is highly non-polarizable and more lipophilic than the C–H bond. Substituting hydrogen for fluorine typically increases the partition coefficient (LogP) and distribution coefficient (LogD)[3]. This tailored lipophilicity directly enhances passive transcellular membrane permeability, facilitating faster in vivo absorption[1].

  • Metabolic Shielding: The C–F bond is the strongest single bond in organic chemistry (approx. 105 kcal/mol). Cytochrome P450 (CYP450) enzymes, which typically hydroxylate electron-rich aromatic rings, cannot easily cleave this bond. Placing a fluorine atom at a known metabolic "soft spot" effectively blocks aromatic hydroxylation, drastically increasing the compound's metabolic half-life[4].

G A Fluorine Substitution B Inductive Effect (Electronegativity) A->B C Steric Shielding (Strong C-F Bond) A->C D Reduced pKa B->D E Increased LogD B->E F Metabolic Stability C->F G Optimized ADME Profile D->G E->G F->G

Logical mapping of fluorine substitution effects on aminopyridine pharmacokinetics.

Quantitative Performance Comparison

To objectively illustrate these principles, the following table compares the physicochemical and in vitro ADME parameters of a standard non-fluorinated building block (4-Aminopyridine) against its fluorinated analog (3-Fluoro-4-aminopyridine).

Note: 4-Aminopyridine is a known potassium channel blocker; fluorination at the 3-position is utilized to improve its therapeutic window and imaging capabilities[5].

Physicochemical / ADME Parameter4-Aminopyridine (Non-Fluorinated)3-Fluoro-4-aminopyridine (Fluorinated)Performance Impact of Fluorination
Aqueous pKa (Amine) ~9.1~7.3Significant Reduction: Reduces physiological ionization, mitigating off-target toxicity and lysosomal trapping.
Lipophilicity (LogP) 0.260.65Increased: Enhances passive membrane permeability and transcellular absorption.
Metabolic Half-Life (HLM) < 30 minutes> 60 minutesExtended: Blocks CYP-mediated oxidation at the ortho position, reducing intrinsic clearance.
P-gp Efflux Ratio High (> 3.0)Low (< 1.5)Improved: Lower basicity prevents recognition by P-glycoprotein efflux pumps[2].
Primary Application Broad K+ channel blockerTargeted CNS therapeutics / PET ImagingRefined: Enables targeted delivery with reduced systemic clearance[5].

Experimental Validation Protocols

As an application scientist, establishing a self-validating testing cascade is paramount. To verify the comparative advantages of a fluorinated aminopyridine, the following sequential protocols must be executed.

Protocol A: Potentiometric pKa Determination (Co-Solvent Extrapolation)

Because fluorinated analogs exhibit higher lipophilicity and lower aqueous solubility at neutral pH, standard aqueous titration often fails. This protocol uses a Yasuda-Shedlovsky extrapolation to ensure accurate pKa measurement.

  • Preparation: Prepare 10 mM stock solutions of both the fluorinated and non-fluorinated aminopyridines in LC-MS grade DMSO.

  • Co-Solvent Titration: Prepare a series of methanol/water mixtures (e.g., 30%, 40%, 50%, and 60% methanol by weight). Add 50 µL of the compound stock to 20 mL of each co-solvent mixture.

  • Titration Execution: Using an automated potentiometric titrator, titrate the solutions with standardized 0.1 M HCl and 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C under an argon atmosphere (to prevent CO₂ absorption).

  • Data Extrapolation (Causality): Plot the apparent pKa (psKa) measured in each co-solvent mixture against the inverse dielectric constant of the medium. Extrapolate the linear regression to the dielectric constant of pure water (approx. 78.3) to determine the true aqueous pKa. Why? This mathematical extrapolation circumvents compound precipitation, ensuring the thermodynamic accuracy of the basicity measurement.

Protocol B: Self-Validating Human Liver Microsome (HLM) Stability Assay

This assay quantifies the metabolic shielding provided by the C–F bond. A self-validating assay must include internal controls to prove enzymatic viability.

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the test compound (fluorinated or non-fluorinated) with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Integration (Self-Validation): In parallel wells, run Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). Why? If Verapamil does not show >80% depletion within 30 minutes, the microsomes are enzymatically inactive, and the assay must be rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching Cascade: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Why? The ice-cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism precisely at the target time while simultaneously extracting the analyte for mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow S1 1. Compound Prep Stock in DMSO S2 2. pKa & LogD Potentiometric Titration S1->S2 S3 3. HLM Assay Microsomal Incubation S2->S3 S4 4. LC-MS/MS Clearance Quantification S3->S4

Step-by-step comparative profiling workflow for aminopyridine building blocks.

Conclusion

The transition from non-fluorinated to fluorinated aminopyridine building blocks is not merely a structural tweak; it is a calculated physicochemical optimization. By leveraging the inductive electronegativity and steric strength of the fluorine atom, researchers can systematically depress amine pKa, elevate lipophilicity, and block metabolic degradation. As demonstrated by the comparative data and validated through rigorous in vitro profiling, fluorinated aminopyridines offer a superior starting point for developing highly permeable, metabolically stable, and targeted therapeutics.

References

1.[1] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. nih.gov. Available at: 2.[3] Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. Available at: 3.[2] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. nih.gov. Available at: 4.[5] US10442767B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging. google.com. Available at: 5.[4] Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. nih.gov. Available at:

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(1,1-Difluoroethyl)pyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride, a compound whose structural features—a pyridine ring, a difluoroethyl group, and an amine hydrochloride salt—necessitate careful handling as hazardous waste.

This document is designed to be a practical, immediate resource for your operational and disposal planning. By understanding the "why" behind each step, you can ensure a self-validating system of safety and compliance within your laboratory.

Hazard Assessment and Waste Characterization

Inferred Hazardous Properties:

  • Toxicity: Pyridine and its derivatives are generally considered harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause skin and eye irritation, and in some cases, more severe health effects.[1][3]

  • Environmental Hazards: Pyridine-based compounds can be toxic to aquatic organisms and may cause long-term adverse effects in the environment.

  • Reactivity: As a hydrochloride salt, this compound is acidic and may react with bases. It should also be kept away from strong oxidizing agents.[1][4]

  • Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][5]

Based on these properties, all waste containing 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride must be classified as hazardous waste .

Hazard Class Description Primary Concerns
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2]Exposure to laboratory personnel.
Skin/Eye Irritation Causes skin and serious eye irritation.[1][6]Direct contact during handling and disposal.
Environmental Potentially toxic to aquatic life.Improper release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, donning the appropriate PPE is mandatory. This creates a necessary barrier to prevent accidental exposure.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[4][5]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride, from waste segregation to final pickup.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposition A 1. Designate a Hazardous Waste Accumulation Area B 2. Obtain a Labeled, Compatible Hazardous Waste Container A->B C 3. Segregate Waste Streams: - Solid Waste - Contaminated Labware - Aqueous Solutions B->C D 4. Transfer Waste into the Designated Container C->D E 5. Securely Seal the Container D->E F 6. Store in the Accumulation Area (Away from Incompatibles) E->F G 7. Arrange for Pickup by a Licensed Hazardous Waste Vendor F->G

Caption: Disposal workflow for 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride.

Detailed Steps:

  • Designate a Hazardous Waste Accumulation Area: This should be a well-ventilated area, away from general laboratory traffic and incompatible materials.

  • Obtain a Labeled, Compatible Hazardous Waste Container: The container should be made of a material that will not react with the acidic nature of the hydrochloride salt (e.g., a high-density polyethylene (HDPE) container). The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Segregate Waste Streams:

    • Solid Waste: Unused or expired solid 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride, as well as grossly contaminated items like weigh boats or filter paper, should be placed directly into the designated solid waste container.

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Aqueous Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Transfer Waste: Carefully transfer the waste into the appropriate container, minimizing the generation of dust or splashes.

  • Securely Seal the Container: Ensure the container is tightly closed to prevent leaks or spills.

  • Store Safely: Place the sealed container in the designated hazardous waste accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal company.

Spill Response and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

SpillResponse cluster_initial Immediate Actions cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal A 1. Evacuate and Alert Personnel in the Area B 2. Don Appropriate PPE A->B C 3. For Solid Spills: - Cover with an Inert Absorbent  Material (e.g., Vermiculite, Sand) - Gently Sweep into a Container B->C D 4. For Liquid Spills: - Surround with an Absorbent Material - Absorb the Spill E 5. Clean the Spill Area with Soap and Water C->E D->E F 6. Collect all Contaminated Materials in a Labeled Hazardous Waste Container E->F G 7. Arrange for Disposal F->G

Caption: Spill response plan for 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride.

Key Spill Response Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain and Clean:

    • For a solid spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container.

    • For a liquid spill: Contain the spill with absorbent pads or booms. Absorb the liquid and place the contaminated materials into a hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

Final Disposal Method

The recommended method for the final disposal of 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride is incineration at a licensed hazardous waste facility. This high-temperature process is equipped with scrubbers and other pollution control devices to neutralize the harmful and corrosive combustion byproducts, such as hydrogen fluoride and hydrogen chloride.

Do not dispose of this chemical down the drain or in regular trash. Such actions can lead to the contamination of waterways and soil, posing a significant environmental hazard.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of scientific integrity.

References

  • Material Safety Data Sheet DE-6018. Retrieved from [Link]

  • Abosyn. 2-(1,1-difluoroethyl)pyridin-3-amine. Retrieved from [Link]

  • PubChemLite. 2-(1,1-difluoroethyl)pyridin-4-amine. Retrieved from [Link]

  • PubChem. 4-Aminopyridine hydrochloride. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Handling 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride

PART 1: EXECUTIVE SAFETY SUMMARY & RISK PROFILE

Compound Identity:

  • Chemical Name: 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride[1][2][3][4][5]

  • Parent CAS (Free Base): 1211586-93-4 (Reference for structural analog)[1][2][3][4]

  • Molecular Formula: C₇H₈F₂N₂[2][3][4] · HCl

  • Physical State: White to off-white crystalline solid (Hygroscopic)[1][2][3][4]

Core Hazard Directive (The "Why"): This compound is a 4-aminopyridine (4-AP) derivative .[1][2][3][4][6] While specific toxicological data for this fluorinated analog may be limited, the parent pharmacophore (4-aminopyridine, Fampridine) is a potent potassium channel blocker and is classified as Fatal if Swallowed (H300) and Toxic in Contact with Skin (H311) .[1][2][3]

Scientific Mandate: Until specific LC50/LD50 data proves otherwise, you must apply the Precautionary Principle . Treat this substance as a high-potency neurotoxin.[1][2][3][4] The addition of the lipophilic 1,1-difluoroethyl group may enhance blood-brain barrier penetration compared to the parent molecule.[1][2][3][4]

Critical Hazards:

  • Acute Toxicity: High risk of neurotoxicity (seizures, tremors) if ingested or absorbed.[1][3]

  • Inhalation: Dust inhalation is a primary exposure route; rapid systemic absorption is possible.[1][3]

  • Corrosivity/Irritation: HCl salt form poses risk of severe eye damage (H318) and respiratory irritation (H335).[1][2][3]

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on standard "lab coat and glasses" protocols.[1][3] The following matrix is the minimum requirement for handling this compound.

Table 1: PPE Selection by Operational Scale

PPE ComponentSmall Scale (< 100 mg)Scale-Up (> 100 mg)Specification / Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Fume Hood + N95/P100 MaskMandatory: Engineering controls are primary.[1][2][3][4][6] If hood sash must be raised >18", wear a fit-tested respirator.[1][2][3][4]
Hand Protection Double Nitrile GlovesDouble Nitrile (Long Cuff)Outer: Nitrile (0.11 mm).[1][2][3][6] Inner: Nitrile (0.08 mm).[1][2][3] Rationale: Prevents micro-tear exposure.[2][3]
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldSafety glasses are insufficient against airborne dusts of potent salts.[2][3]
Body Protection Standard Lab Coat (Buttoned)Tyvek® Coverall / Disposable GownPrevent accumulation of dust on street clothes.[1][3]
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start Operation Quantity Check Quantity Start->Quantity Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Hood Fume Hood Mandatory (Sash at lowest working height) Small->Hood Large->Hood Gloves_Small Double Nitrile Gloves (Standard Cuff) Hood->Gloves_Small Small Scale Gloves_Large Double Nitrile Gloves (Long Cuff / 8 mil) Hood->Gloves_Large Large Scale Resp_Check Is dust generation likely? Gloves_Large->Resp_Check No_Resp Hood Sufficient Resp_Check->No_Resp No Yes_Resp Add N95/P100 Respirator Resp_Check->Yes_Resp Yes caption Figure 1: PPE Decision Logic based on operational scale and dust risk.

PART 3: OPERATIONAL PROTOCOLS

Receipt & Storage
  • Inspection: Upon receipt, inspect the vial through the sealed bag. Do not open the secondary packaging outside a fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption will alter stoichiometry and may cause clumping, increasing handling risks.[1][2]

  • Labeling: Affix a "HIGHLY TOXIC" or "POTENT COMPOUND" sticker immediately if not present.[2][3]

Weighing & Transfer (Critical Step)
  • Static Control: Fluorinated salts are often static-prone.[2][3][4] Use an anti-static gun or polonium strip to neutralize the vial before opening.[3]

  • The "Closed Transfer" Rule:

    • Tare the receiving vessel (with lid) on the balance.

    • Move vessel to the fume hood.[1][3]

    • Transfer solid inside the hood.[1][3]

    • Seal the vessel before moving it back to the balance.

    • Never weigh the open solid on a balance outside the hood.

Solubilization
  • Exotherm Warning: Dissolving HCl salts in basic or protic solvents can be exothermic.[2][3]

  • Procedure: Add the solid to the solvent , not the solvent to the solid, to prevent "puffing" of dust.[1][2]

  • Preferred Solvents: DMSO, Methanol (ensure solubility is checked in small aliquots).[1][2][3]

PART 4: EMERGENCY RESPONSE & DISPOSAL

Exposure Response
  • Inhalation: Move to fresh air immediately. Alert medical services. Mention "4-Aminopyridine derivative exposure."

  • Skin Contact:

    • Drench: Wash with soap and water for 15 minutes.[1][3][7]

    • Peel: Remove contaminated clothing while washing.[1][3]

    • Do Not Scrub: Scrubbing can abrade skin and increase absorption of the fluorinated compound.[1][3]

  • Ingestion: IMMEDIATE MEDICAL EMERGENCY. Do not induce vomiting. Transport to ER with the SDS.[1][3]

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area Alert Lab Manager Spill->Evacuate PPE_Up Don Full PPE (Double Gloves, Goggles, Resp) Evacuate->PPE_Up Type State of Spill? PPE_Up->Type Solid Solid/Powder Type->Solid Liquid Solution Type->Liquid No_Sweep DO NOT DRY SWEEP (Generates Dust) Solid->No_Sweep Absorb Use Absorbent Pads/Vermiculite Liquid->Absorb Wet_Wipe Cover with Wet Paper Towels (Solvent/Water) No_Sweep->Wet_Wipe Bag Double Bag as Hazardous Waste Wet_Wipe->Bag Absorb->Bag Clean Wash Area with Soap/Water (x3) Bag->Clean caption Figure 2: Spill response workflow prioritizing dust suppression.

Disposal
  • Waste Stream: Segregate as Halogenated Organic Waste .[3]

  • Labeling: Clearly mark as "Contains Fluorinated Pyridine - Toxic."[2][3][4]

  • Destruction: High-temperature incineration is required to break down the C-F bonds safely.[2][3][4] Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine.[1][2][3] Retrieved from [Link][1][2][3]

  • Fisher Scientific (2023). Safety Data Sheet: 2-Amino-5-fluoropyridine (Structural Analog).[1][2][3][4] Retrieved from [Link]

  • Post Apple Scientific (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.